molecular formula C27H28N2O2 B608563 Lhf-535 CAS No. 1450929-77-7

Lhf-535

Numéro de catalogue: B608563
Numéro CAS: 1450929-77-7
Poids moléculaire: 412.5 g/mol
Clé InChI: DBNZTRPIBJSUIX-WAYWQWQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LHF-535 is a small-molecule viral entry inhibitor under investigation for the treatment of hemorrhagic fevers caused by arenaviruses such as Lassa virus. It acts by targeting the arenavirus envelope glycoprotein complex, stabilizing its pre-fusion structure and thereby inhibiting the pH-dependent conformational rearrangement required for viral and endosomal membrane fusion . This mechanism prevents viral entry into host cells, suppressing viral replication. In preclinical studies, this compound demonstrated potent, broad-spectrum activity against a wide array of pathogenic arenaviruses. It protected 100% of guinea pigs from a lethal Lassa virus challenge, even when treatment was initiated three days post-infection . The compound also shows synergistic effects when co-administered with other antivirals like favipiravir, providing complete protection against lethal Junín virus infection in animal models and suggesting a high barrier to drug resistance . Its pharmacokinetic profile features rapid absorption and a long half-life, with exposure levels that predict efficacy in suppressing viral replication . This compound has progressed to Phase 1 clinical trials, where it was well-tolerated in healthy adults . This compound is a valuable research tool for studying arenavirus entry and developing therapeutic strategies. This product is intended for research purposes only and is not intended for human, veterinary, household, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZTRPIBJSUIX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450929-77-7
Record name LHF-535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHF-535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lhf-535 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the discovery and development of LHF-535, a promising antiviral agent for the treatment of Lassa fever. This document details the journey from initial discovery through preclinical and clinical development, intended for researchers, scientists, and drug development professionals.

The development of this compound originated from a high-throughput screening of a 400,000-compound library which identified a class of potent arenavirus inhibitors based on an acylhydrazone scaffold.[1] this compound is a small-molecule compound belonging to the bis-substituted benzimidazole (B57391) class and is an optimized analog of a previously identified benzimidazole derivative, ST-193.[2][3] The optimization process focused on enhancing pharmacokinetic properties, antiviral potency, and broad-spectrum activity against arenaviruses.[2] Development was supported by funding from the U.S. Government, including NIH SBIR grants.[4]

Mechanism of Action

This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) (GP).[2][5][6] This glycoprotein complex is essential for the virus to enter host cells and consists of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[2] this compound is thought to bind to and stabilize a pre-fusion structure of the GP complex, which suppresses the conformational changes in GP2 required for the fusion of the viral and host cell membranes.[2] Studies have shown that sensitivity to the drug is modulated by specific amino acid substitutions in the transmembrane domain of the GP2 subunit.[7][8]

cluster_Virus Arenavirus Particle cluster_Host Host Cell cluster_Inhibition GP_Complex Glycoprotein (GP) Complex (GP1/GP2) Virus Viral RNA Receptor Host Cell Receptor (e.g., α-dystroglycan) GP_Complex->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Virus 3. pH-dependent membrane fusion LHF535 This compound LHF535->GP_Complex Inhibits GP2 conformational change

Caption: Mechanism of Action of this compound as an Arenavirus Entry Inhibitor.
In Vitro Potency

This compound has demonstrated potent antiviral activity against a wide array of hemorrhagic fever arenaviruses. Using a lentiviral pseudotype infectivity assay, it was determined to have sub-nanomolar potency against the viral envelope glycoproteins from all Lassa virus lineages.[5][7]

Virus / Glycoprotein Assay Type Potency (IC50 / EC50) Reference
Lassa Virus (various lineages)Lentiviral Pseudotype Infectivity0.1-0.3 nM (IC50)Not explicitly cited
Lassa VirusNot Specified<1 µM (EC50)Not explicitly cited
Machupo VirusNot Specified<1 µM (EC50)Not explicitly cited
Junin VirusNot Specified<1 µM (EC50)Not explicitly cited
VSVg VirusNot Specified1-10 µM (EC50)Not explicitly cited
Junin Virus (Candid#1 strain)Virus-yield ReductionPotently inhibited wild-type, but not Candid#1[7]
Preclinical Efficacy in Animal Models

The in vivo efficacy of this compound has been evaluated in both mouse and guinea pig models, demonstrating significant protection against lethal arenavirus challenge.

Animal Model Virus Dose Regimen Key Outcomes Reference
AG129 MiceTacaribe Virus3, 10, or 30 mg/kg, daily oral doseProtected mice from lethal challenge; Dramatically reduced viral titers in plasma, spleen, and liver.[9][5][7][9]
AG129 MiceTacaribe Virus10 mg/kg, daily oral dose (initiated up to 72h post-exposure)Effective as a post-exposure therapeutic.[9][9]
Strain 13 Guinea PigsLassa Virus (Josiah)50 mg/kg/day, once-daily administration (initiated 1 or 3 days post-inoculation)100% protection from lethality; Reduced viremia and clinical signs of disease.[2][10][2][10][11]
Experimental Protocols (Preclinical)

The antiviral activity of this compound was assessed using a lentiviral-based pseudotype system. Lentiviral particles were engineered to express the envelope glycoproteins (GPs) of various arenaviruses. These pseudotyped viruses were then used to infect target cells in the presence of varying concentrations of this compound. The level of infection was typically quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the lentiviral vector. The IC50 value was calculated as the concentration of this compound that inhibited infectivity by 50%.[5][7]

  • Mouse Model: AG129 mice, which lack a functional interferon response, were challenged with a lethal dose of Tacaribe virus via intraperitoneal injection.[5][9] this compound was administered orally as a daily dose, starting either shortly before or up to 72 hours after the viral challenge.[9] Efficacy was evaluated based on survival rates and viral titers in plasma and tissues, which were measured at specific time points post-infection.[5][9]

  • Guinea Pig Model: Strain 13 guinea pigs were infected with a lethal dose of guinea pig-adapted Lassa virus (Josiah strain) by subcutaneous injection.[2][3] this compound was administered orally once daily, with treatment initiated either 24 or 72 hours post-infection.[3] The primary endpoints were survival, with secondary measures including body weight, temperature, clinical signs of disease, and serum viremia levels determined by plaque assay.[2][10]

Clinical Development

Following promising preclinical results, this compound advanced into human clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[6][12]

Preclinical Preclinical Development (In Vitro & Animal Models) Phase1a Phase 1a Trial (Single Ascending Dose) Preclinical->Phase1a Assess initial safety & PK Phase1b Phase 1b Trial (Multiple Ascending Dose) Phase1a->Phase1b Assess steady-state safety & PK Future Future Efficacy Trials (Lassa Fever Patients) Phase1b->Future Proceed based on positive safety profile

Caption: Clinical Development Workflow for this compound.
Phase 1 Clinical Trials

Two Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy adult volunteers in Australia.[6][12][13] The primary objective of both studies was to assess the safety and tolerability of this compound, with a secondary objective to evaluate its pharmacokinetic profile.[6]

This study evaluated single oral doses of this compound in a weight-based, escalating manner across several cohorts.[6][12][13]

Parameter Description Reference
Objective To assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound.[12]
Design Randomized, double-blind, placebo-controlled, single ascending dose.[12][13]
Participants Up to 56 healthy subjects, randomized into 5-7 cohorts of 8 subjects each.[12]
Dosing Weight-based oral doses ranging from 0.3 mg/kg to 40 mg/kg.[12][13]
Randomization Within each cohort, 6 participants received this compound and 2 received placebo.[12][13]

This study assessed the safety and pharmacokinetics of this compound administered daily over a 14-day period.[14]

Parameter Description Reference
Objective To assess the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound.[14]
Design Randomized, double-blind, placebo-controlled, multiple ascending dose.[13][14]
Participants 24 healthy participants in three sequential cohorts of 8.[13]
Dosing Fixed doses of 450, 900, or 1,125 mg per day for 14 days. The 1,125 mg/day cohort received a loading dose of 2,250 mg on the first day.[12][13]
Randomization Within each cohort, 6 participants received this compound and 2 received placebo.[13][14]
Clinical Safety and Pharmacokinetics

Across both Phase 1 studies, this compound was found to be well tolerated.[12][13]

  • Adverse Events: Treatment-emergent adverse events (TEAEs) were reported more frequently in placebo recipients than in those who received this compound.[12][13] The most common TEAEs in the this compound group were gastrointestinal disorders, particularly diarrhea, which was reported in 13.9% of recipients (compared to none in the placebo group) and was primarily seen at higher doses.[6] No concerning safety issues were identified.[13]

  • Pharmacokinetics: this compound demonstrated rapid absorption and a long half-life.[12][13] The plasma exposures achieved were predicted to be sufficient to suppress viral replication, based on preclinical models.[12][13]

Experimental Protocols (Clinical)

Both Phase 1 studies were randomized, double-blind, placebo-controlled trials conducted at a single center.[13] Healthy male and female volunteers between 18 and 50 years of age were enrolled.[6] In each cohort for both studies, participants were randomized (6 active, 2 placebo).[12][13] A safety monitoring committee reviewed blinded safety data from each cohort before proceeding with dose escalation.[6]

  • Safety: Assessments included continuous monitoring of adverse events, physical examinations, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, coagulation, and urinalysis).[6]

  • Pharmacokinetics: Blood samples were collected at predetermined time points after dosing to measure plasma concentrations of this compound. Bioanalysis was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using a noncompartmental approach.[6]

Conclusion

This compound has progressed from a lead-optimized compound to a clinical-stage antiviral candidate for Lassa fever. Its discovery was rooted in high-throughput screening and subsequent chemical optimization. The drug demonstrates a clear mechanism of action as a viral entry inhibitor with potent in vitro activity. Efficacy has been established in rigorous preclinical animal models, showing high rates of protection against lethal arenavirus infection. Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, supporting its continued development for evaluation in patients with Lassa fever.[12][13]

References

LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHF-535 is a novel, orally bioavailable small-molecule antiviral agent under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3] As a first-in-class viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP), a critical component for viral entry into host cells.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its evaluation and visualization of its therapeutic intervention in the viral life cycle are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound, a bis-substituted benzimidazole (B57391) derivative, is an optimized analog of the earlier arenavirus entry inhibitor ST-193.[6][7] Its chemical structure and properties are summarized below.

PropertyValueReference
IUPAC Name (Z)-2-(4-(2-(1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol[8]
Chemical Formula C27H28N2O2[8]
Molecular Weight 412.53 g/mol [8]
CAS Number 1450929-77-7[8]
SMILES CC(O)(C1=CC=C(/C=C\C2=CC=C3N(C4=CC=C(OC(C)C)C=C4)C=NC3=C2)C=C1)C[8]
Appearance Solid powder[8]
Solubility Soluble in DMSO. Insoluble in water (< 0.1 mg/mL).[2][8]

Pharmacological Properties

This compound has demonstrated potent and broad-spectrum antiviral activity against various arenaviruses by inhibiting viral entry. Its pharmacological profile is detailed in the following tables.

In Vitro Activity
VirusAssayCell LinePotency (IC50/EC50)Selectivity Index (SI)Reference
Lassa virus (various strains)Lentiviral Pseudotype InfectivityHEK293T0.1–0.3 nM (IC50)>33,333 - 100,000[6]
Lassa virus (LP strain)Lentiviral Pseudotype InfectivityHEK293T~30 nM (IC50)>333[6]
Junín virusLentiviral Pseudotype InfectivityHEK293T<1 µM (EC50)>10[9]
Machupo virusLentiviral Pseudotype InfectivityHEK293T<1 µM (EC50)>10[9]
VSVgLentiviral Pseudotype InfectivityHEK293T1-10 µM (EC50)>1-10[9]
Junín virus (Romero strain)Virus Yield ReductionVeroPotent Inhibition-[9]
Junín virus (Candid#1 strain)Virus Yield ReductionVeroNo significant inhibition-[9]
In Vivo Activity
Animal ModelVirusThis compound Dose & RegimenKey FindingsReference
AG129 MiceTacaribe virus10 or 30 mg/kg/day, oralProtected mice from lethal challenge and reduced viral titers in plasma, spleen, and liver.[6][10]
AG129 MiceTacaribe virus10 mg/kg/day, oral (post-exposure)Showed therapeutic efficacy when treatment was initiated up to 3 days post-infection.[10]
Strain 13 Guinea PigsLassa virus (Josiah strain)50 mg/kg/day, intraperitoneal100% protection from lethality when treatment initiated 1 or 3 days post-infection. Reduced viremia and clinical signs.[11][12]
Clinical Trials

Phase 1a and 1b clinical trials in healthy adult volunteers have demonstrated that this compound is well-tolerated with a favorable safety profile.[2][5][13] The pharmacokinetic data from these studies show rapid absorption and a long half-life, with exposures that are predicted to be effective in suppressing viral replication.[1][13][14]

Mechanism of Action and Signaling Pathway

This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP) complex.[4][5] The GP complex, composed of the subunits GP1, GP2, and the stable signal peptide (SSP), mediates the attachment of the virus to the host cell and the subsequent fusion of the viral and endosomal membranes.[6][7]

The proposed mechanism of action for this compound involves its binding to the GP complex, which stabilizes the prefusion conformation.[4] This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are essential for membrane fusion following endocytosis.[7][11] By blocking this critical step, this compound effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and thereby inhibiting viral replication.

Arenavirus_Entry_Pathway Arenavirus Entry Pathway and this compound Inhibition cluster_virus Arenavirus cluster_cell Host Cell Virus Virion Receptor Cell Surface Receptor (e.g., α-dystroglycan) Virus->Receptor 1. Attachment GPC Glycoprotein Complex (GPC) (GP1, GP2, SSP) Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome 3. Trafficking Acidification Endosomal Acidification (Low pH) Endosome->Acidification Fusion Membrane Fusion Acidification->Fusion 4. pH-dependent conformational change of GPC Release Viral Genome Release into Cytoplasm Fusion->Release 5. Fusion of viral and endosomal membranes Replication Viral Replication Release->Replication LHF535 This compound LHF535->Fusion Inhibits

Arenavirus entry pathway and the inhibitory point of this compound.

Experimental Protocols

The antiviral activity of this compound is primarily evaluated using two key in vitro assays: the lentiviral pseudotype infectivity assay and the virus-yield reduction assay.

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and quantitative method to screen for inhibitors of viral entry without the need for high-containment biosafety facilities. It utilizes a replication-defective lentivirus (e.g., HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest.

Methodology:

  • Pseudovirus Production:

    • Co-transfect producer cells (e.g., HEK293T) with three plasmids:

      • A plasmid encoding the lentiviral backbone with a reporter gene (e.g., luciferase or GFP).

      • A packaging plasmid providing the necessary lentiviral structural and enzymatic proteins.

      • A plasmid expressing the arenavirus glycoprotein of interest.

    • Incubate the transfected cells for 48-72 hours to allow for the production of pseudoviral particles.

    • Harvest the cell culture supernatant containing the pseudoviruses and clarify by centrifugation.

  • Infectivity Assay:

    • Seed target cells (e.g., HEK293T or Vero) in 96-well plates.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the diluted this compound for a short period (e.g., 1 hour).

    • Add the pseudovirus supernatant to the wells.

    • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Data Analysis:

    • Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).

    • Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

    • Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.

Virus-Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles from cells infected with the wild-type arenavirus. This assay must be performed in an appropriate high-containment facility.

Methodology:

  • Cell Infection and Treatment:

    • Seed a suitable cell line (e.g., Vero cells) in multi-well plates.

    • Infect the cells with the wild-type arenavirus at a specific multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of this compound.

  • Virus Harvest:

    • Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

    • Collect the cell culture supernatant, which contains the progeny virus.

  • Virus Titer Determination:

    • Determine the titer of the infectious virus in the harvested supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of susceptible cells.

  • Data Analysis:

    • Calculate the reduction in virus titer for each drug concentration compared to the untreated control.

    • Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the virus yield by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vitro evaluation of this compound.

Experimental_Workflow In Vitro Evaluation Workflow for this compound cluster_assays Assay Development cluster_execution Experimental Execution cluster_analysis Data Analysis Assay_Selection Select Assays: - Pseudotype Infectivity - Virus-Yield Reduction - Cytotoxicity Compound_Prep Prepare Serial Dilutions of this compound Assay_Selection->Compound_Prep Treatment Treat Infected Cells with this compound Compound_Prep->Treatment Cell_Culture Culture and Seed Target Cells Infection Infect Cells with Pseudovirus or Wild-Type Virus Cell_Culture->Infection Infection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Readout Measure Readout: - Reporter Gene Expression - Virus Titer - Cell Viability Incubation->Readout Calculation Calculate: - % Inhibition - IC50 / EC50 - CC50 Readout->Calculation SI_Determination Determine Selectivity Index (CC50 / IC50) Calculation->SI_Determination

A representative experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a potent and promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its mechanism as a viral entry inhibitor, targeting the viral glycoprotein complex, provides a specific and effective means of halting viral replication. The data from in vitro, in vivo, and early-phase clinical studies are encouraging, supporting its continued development. This technical guide provides a foundational resource for researchers and drug development professionals working on arenavirus therapeutics, facilitating a deeper understanding of this compound and its potential to address a significant unmet medical need.

References

LHF-535: A Potent Viral Entry Inhibitor for Arenaviral Hemorrhagic Fevers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LHF-535 is a promising small-molecule antiviral agent currently under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] Operating as a viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP), effectively preventing the virus from entering host cells.[3][4] Preclinical studies have demonstrated its potent in vitro activity against a range of arenaviruses and significant efficacy in animal models of Lassa fever.[3][5][6] Furthermore, this compound has completed Phase 1 clinical trials in healthy human volunteers, where it was found to be well-tolerated and exhibited a favorable pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development to date.

Mechanism of Action: Inhibition of Arenavirus Entry

This compound functions by directly interfering with the entry process of arenaviruses into host cells. The primary target of this compound is the viral envelope glycoprotein complex (GPC), which is essential for viral attachment and membrane fusion.[3][7]

The arenavirus GPC is a trimer composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[4] The entry process, which this compound disrupts, can be summarized in the following steps:

  • Attachment: The GP1 subunit of the viral GPC binds to a specific receptor on the surface of the host cell, such as α-dystroglycan for Lassa virus.[8]

  • Endocytosis: Following receptor binding, the virus particle is internalized into the host cell via an endocytic pathway.[8]

  • pH-Dependent Fusion: As the endosome acidifies, it triggers a conformational change in the GPC. This rearrangement is critical for the GP2 subunit to mediate the fusion of the viral envelope with the endosomal membrane.[4]

  • Genome Release: Successful fusion results in the release of the viral ribonucleoprotein complex into the host cell cytoplasm, initiating viral replication.

This compound is believed to bind to the GPC and stabilize its pre-fusion conformation.[4] This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for membrane fusion.[4] By blocking this crucial step, this compound effectively traps the virus within the endosome, preventing the release of its genetic material and halting the infection at its earliest stage.

Arenavirus_Entry_and_LHF535_Inhibition cluster_virus Arenavirus Particle cluster_cell Host Cell cluster_inhibition Inhibition by this compound cluster_fusion Membrane Fusion Virus Virus Receptor Cell Surface Receptor (e.g., α-dystroglycan) Virus->Receptor 1. Attachment (GP1) GPC Glycoprotein Complex (GPC) (GP1, GP2, SSP) Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Genome Release Conformational_Change pH-dependent Conformational Change of GPC LHF535 This compound LHF535->Conformational_Change Blocks Conformational Change Fusion 3. Membrane Fusion (GP2) Conformational_Change->Fusion

Arenavirus entry pathway and the inhibitory mechanism of this compound.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Antiviral Activity of this compound
VirusAssay TypeCell LineIC50 / EC50Reference(s)
Lassa Virus (GP-pseudotyped lentivirus)Infectivity Assay-0.1-0.3 nM (IC50)[3]
Lassa Virus--<1 µM (EC50)[3]
Junin Virus--<1 µM (EC50)[3]
Machupo Virus--<1 µM (EC50)[3]
Vesicular Stomatitis Virus (VSVg)--1-10 µM (EC50)[3]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelVirus ChallengeThis compound DoseKey OutcomesReference(s)
AG129 MiceTacaribe Virus (lethal dose)10 mg/kg/day (oral)Protected mice from lethal challenge.[5][5][8]
AG129 MiceTacaribe Virus3, 10, or 30 mg/kg/day (oral) for 14 daysDramatically reduced viral titers in plasma, spleen, and liver.[3][3]
Guinea PigsLassa Virus (lethal dose)50 mg/kg/day (oral)100% protection from lethality; reduced viremia and clinical signs.[6][6][9]
Guinea PigsJunin Virus (lethal dose)Co-administered with favipiravirComplete protection against lethal infection.[10][10]
Table 3: Summary of Phase 1 Clinical Trial Designs for this compound in Healthy Adults
Study PhaseDesignDosing RegimenNumber of ParticipantsReference(s)
Phase 1a (SAD)Single Ascending Dose, Randomized, Double-Blind, Placebo-ControlledSingle oral weight-based doses from 0.3 mg/kg to 40 mg/kg48 (36 this compound, 12 Placebo)[1][2]
Phase 1b (MAD)Multiple Ascending Dose, Randomized, Double-Blind, Placebo-Controlled14-day oral dosing with fixed doses of 450, 900, or 1,125 mg/day24 (18 this compound, 6 Placebo)[1][2]

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Lentiviral Pseudotype Infectivity Assay

This assay is a critical tool for evaluating viral entry inhibitors in a lower biosafety containment setting. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) that is "pseudotyped" with the envelope glycoproteins of the arenavirus of interest. The lentiviral core carries a reporter gene, such as luciferase, allowing for the quantification of viral entry.

Workflow:

Lentiviral_Pseudotype_Assay_Workflow cluster_production Pseudovirus Production cluster_assay Infectivity Assay Transfection 1. Co-transfect HEK293T cells with: - Lentiviral backbone plasmid (with reporter gene) - Packaging plasmid - Arenavirus GP expression plasmid Incubation_Prod 2. Incubate for 48-72 hours Transfection->Incubation_Prod Harvest 3. Harvest supernatant containing pseudoviruses Incubation_Prod->Harvest Seed_Cells 4. Seed target cells in a 96-well plate Treat_Cells 5. Add serial dilutions of this compound Seed_Cells->Treat_Cells Infect_Cells 6. Add pseudoviruses to the cells Treat_Cells->Infect_Cells Incubation_Assay 7. Incubate for 48-72 hours Infect_Cells->Incubation_Assay Readout 8. Measure reporter gene expression (e.g., luciferase activity) Incubation_Assay->Readout Analysis 9. Calculate IC50 value Readout->Analysis

Workflow for the lentiviral pseudotype infectivity assay.

Detailed Methodology:

  • Pseudovirus Production:

    • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfection efficiency.

    • Plasmids: Co-transfect HEK293T cells with three plasmids:

      • A lentiviral backbone plasmid containing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP).

      • A packaging plasmid that provides the necessary lentiviral structural and enzymatic proteins (e.g., Gag-Pol).

      • An expression plasmid encoding the desired arenavirus glycoprotein (GP).

    • Transfection: Use a suitable transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents).

    • Incubation: Incubate the transfected cells for 48 to 72 hours at 37°C in a CO2 incubator.

    • Harvesting: Collect the cell culture supernatant, which contains the pseudotyped viral particles. Clarify the supernatant by low-speed centrifugation to remove cell debris and filter through a 0.45 µm filter.

  • Infectivity Assay:

    • Cell Plating: Seed a suitable target cell line (e.g., Vero E6) in a 96-well plate at an appropriate density to achieve confluence at the time of infection.

    • Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells containing the target cells.

    • Infection: Add the harvested pseudovirus supernatant to the wells.

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

    • Readout: Measure the expression of the reporter gene. For luciferase, lyse the cells and add a luciferase substrate, then measure luminescence using a luminometer.

    • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Virus-Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles from infected cells. It is performed using replication-competent arenaviruses in a higher biosafety containment level.

Workflow:

Virus_Yield_Reduction_Assay_Workflow cluster_infection Infection and Treatment cluster_quantification Quantification of Viral Yield Seed_Cells 1. Seed permissive cells (e.g., Vero E6) in a 24-well plate Treat_Cells 2. Add serial dilutions of this compound Seed_Cells->Treat_Cells Infect_Cells 3. Infect cells with authentic arenavirus (e.g., Junin virus) at a defined MOI Treat_Cells->Infect_Cells Incubation_Infection 4. Incubate for a defined period (e.g., 48-72 hours) Infect_Cells->Incubation_Infection Harvest_Supernatant 5. Harvest the cell culture supernatant Incubation_Infection->Harvest_Supernatant Titration 6. Perform serial dilutions of the supernatant Harvest_Supernatant->Titration Plaque_Assay 7. Use dilutions to infect fresh cell monolayers for a plaque assay Titration->Plaque_Assay Incubation_Plaque 8. Incubate until plaques are visible Plaque_Assay->Incubation_Plaque Stain_and_Count 9. Stain cells and count plaques Incubation_Plaque->Stain_and_Count Analysis 10. Calculate EC50 value Stain_and_Count->Analysis

Workflow for the virus-yield reduction assay.

Detailed Methodology:

  • Infection and Treatment:

    • Cell Culture: Plate a permissive cell line, such as Vero E6 cells, in 24-well plates and grow to confluence.

    • Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.

    • Infection: Remove the growth medium from the cells and infect with the arenavirus at a specific multiplicity of infection (MOI), for example, 0.1.

    • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

    • Treatment: After the adsorption period, remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication, typically 48 to 72 hours.

  • Quantification of Viral Yield:

    • Supernatant Collection: Harvest the cell culture supernatant from each well.

    • Virus Titration: Determine the titer of infectious virus in each supernatant sample using a plaque assay.

      • Prepare 10-fold serial dilutions of the harvested supernatants.

      • Infect fresh monolayers of permissive cells with these dilutions.

      • After a 1-hour adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and allow for the formation of distinct plaques.

      • Incubate the plates for several days until plaques are visible.

      • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Data Analysis: The 50% effective concentration (EC50) is determined as the concentration of this compound that reduces the virus yield by 50% compared to the untreated control.

Clinical Development and Pharmacokinetics

This compound has been evaluated in two Phase 1 clinical trials in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.[1][2]

Key Findings from Phase 1 Studies:

  • Safety and Tolerability: this compound was well-tolerated in both single and multiple ascending dose studies.[1][2] Treatment-emergent adverse events were generally mild and occurred with similar or lower frequency in this compound recipients compared to placebo.[1][11]

  • Pharmacokinetics: this compound demonstrated rapid absorption and a long half-life, with exposures that are predicted to be sufficient to suppress viral replication.[1][2]

Pharmacokinetic Parameters:

The pharmacokinetic profile of this compound was characterized by standard parameters, including:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

The specific bioanalytical methods for quantifying this compound in plasma from these trials have not been detailed in the cited literature but would typically involve a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Conclusion

This compound is a potent and promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its mechanism of action as a viral entry inhibitor, targeting the viral glycoprotein, has been well-characterized. The extensive preclinical data demonstrating its in vitro and in vivo efficacy, combined with the favorable safety and pharmacokinetic profile observed in Phase 1 clinical trials, strongly support its continued development. Further clinical evaluation in patient populations is warranted to establish its therapeutic potential in treating these life-threatening diseases.

References

LHF-535: A Technical Guide to Target Identification and Validation as a Broad-Spectrum Arenavirus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LHF-535 is a potent, orally bioavailable small-molecule antiviral agent demonstrating significant promise for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses. This technical guide provides an in-depth overview of the identification and validation of the molecular target of this compound. Through a comprehensive review of preclinical data, this document details the mechanism of action, summarizes key quantitative efficacy data, and provides detailed experimental protocols for the principal assays used in its evaluation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a clear understanding of the scientific basis for the continued development of this compound as a leading therapeutic candidate.

Introduction

Arenaviruses, particularly Lassa virus (LASV), pose a significant threat to global health, causing severe hemorrhagic fevers with high mortality rates in endemic regions of West Africa.[1][2] The lack of approved vaccines and the limited efficacy of current antiviral treatments underscore the urgent need for novel therapeutic agents.[3] this compound has emerged as a promising candidate, demonstrating potent activity against a broad range of arenaviruses.[1][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the critical information regarding the target identification and validation of this compound.

Target Identification: The Arenavirus Glycoprotein (B1211001) Complex

The primary molecular target of this compound has been identified as the arenavirus envelope glycoprotein (GP) complex.[1][4] The GP complex is a critical component of the virus, responsible for mediating entry into host cells. It is a trimeric structure composed of three subunits: the receptor-binding subunit (GP1), the transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[1][5]

This compound is a viral entry inhibitor that functions by binding to the GP complex and stabilizing its pre-fusion conformation.[1][6] This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[1][6] By blocking this crucial step, this compound effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and thereby inhibiting viral replication.[1][6]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

cluster_0 Arenavirus Entry Pathway cluster_1 This compound Inhibition Virus Arenavirus (with GP complex) ReceptorBinding Binding to Host Cell Receptor (e.g., α-DG) Virus->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome pH_Drop Endosomal Acidification (pH drop) Endosome->pH_Drop ConformationalChange GP2 Conformational Change pH_Drop->ConformationalChange MembraneFusion Membrane Fusion ConformationalChange->MembraneFusion GenomeRelease Viral Genome Release into Cytoplasm MembraneFusion->GenomeRelease Replication Viral Replication GenomeRelease->Replication LHF535 This compound Stabilization Stabilizes Pre-fusion GP Complex LHF535->Stabilization Block Blocks Conformational Change Stabilization->Block Block->ConformationalChange

Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.

Target Validation: In Vitro Efficacy

The antiviral activity of this compound has been rigorously validated through various in vitro assays. The primary methods used are the lentiviral pseudotype infectivity assay and the virus yield reduction assay. These assays have consistently demonstrated the potent and broad-spectrum activity of this compound against multiple arenaviruses.

Quantitative In Vitro Efficacy Data

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against a panel of arenaviruses.

Table 1: this compound Activity in Lentiviral Pseudotype Infectivity Assays

Virus StrainIC50 (nM)Reference
Lassa virus (Josiah, Lineage IV)0.1 - 0.3[1]
Lassa virus (LP, Lineage I)17[1]
Junin virus~1[7]
Machupo virus< 1000[1]

Table 2: this compound Activity in Virus Yield Reduction Assays

VirusCell LineEC50 (µM)Reference
Lassa virusVero< 1[]
Machupo virusVero< 1[]
Junin virusVero< 1[]
Tacaribe virusVero~0.01[7]
Vesicular Stomatitis Virus (VSVg)Vero1 - 10[9]
Experimental Protocols: In Vitro Assays

This assay provides a safe and quantitative method to screen for inhibitors of viral entry using a replication-defective lentiviral core pseudotyped with arenavirus envelope glycoproteins.

cluster_workflow Lentiviral Pseudotype Infectivity Assay Workflow start Start transfection Co-transfect HEK293T cells with: - Lentiviral backbone plasmid (with reporter gene) - Packaging plasmid (e.g., Gag-Pol) - Arenavirus GP expression plasmid start->transfection production Incubate for 48-72 hours to produce pseudoviral particles transfection->production harvest Harvest and clarify supernatant containing pseudoviruses production->harvest infection Infect target cells with pseudoviruses in the presence of serial dilutions of this compound harvest->infection incubation Incubate for 48-72 hours infection->incubation readout Measure reporter gene activity (e.g., luciferase, GFP) incubation->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Caption: Workflow for the lentiviral pseudotype infectivity assay.

Detailed Methodology:

  • Pseudovirus Production:

    • HEK293T cells are co-transfected with a lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-) containing a reporter gene (e.g., luciferase), a packaging plasmid (e.g., psPAX2), and a plasmid expressing the arenavirus glycoprotein of interest.

    • Transfection is typically performed using a lipid-based transfection reagent.

    • The cells are incubated for 48-72 hours to allow for the production and release of pseudoviral particles into the supernatant.

  • Virus Harvest and Titration:

    • The supernatant containing the pseudoviruses is harvested and clarified by centrifugation to remove cell debris.

    • The viral titer can be determined by infecting target cells with serial dilutions of the virus and measuring reporter gene expression.

  • Infectivity Assay:

    • Target cells (e.g., Vero E6) are seeded in 96-well plates.

    • Serial dilutions of this compound are prepared and added to the cells.

    • A standardized amount of pseudovirus is then added to each well.

    • The plates are incubated for 48-72 hours.

  • Data Analysis:

    • Reporter gene activity (e.g., luminescence for luciferase) is measured using a plate reader.

    • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic regression model.

This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells.

Detailed Methodology:

  • Cell Preparation:

    • Vero E6 cells (or another permissive cell line) are seeded in 24- or 48-well plates and grown to 70-80% confluency.

  • Infection and Treatment:

    • The cell culture medium is removed, and the cells are washed.

    • Varying concentrations of this compound are added to the wells just prior to infection.

    • The cells are then infected with an authentic arenavirus at a low multiplicity of infection (MOI) (e.g., 0.002).

  • Incubation:

    • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3 days).

  • Virus Quantification:

    • The culture supernatants are harvested.

    • The amount of infectious virus in the supernatant is quantified by plaque assay or endpoint titration on fresh Vero E6 cells.

  • Data Analysis:

    • The 50% effective concentration (EC50) is determined as the concentration of this compound that reduces the virus yield by 50% compared to untreated controls.

Target Validation: In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in established animal models of arenavirus infection, primarily the AG129 mouse model and the guinea pig model of Lassa fever.

Quantitative In Vivo Efficacy Data

Table 3: Efficacy of this compound in Animal Models

Animal ModelVirusThis compound DoseTreatment InitiationOutcomeReference
AG129 MiceTacaribe virus10 mg/kg/day (oral)0.5 hours pre-challenge100% survival[1][9]
AG129 MiceTacaribe virus30 mg/kg/day (oral)0.5 hours pre-challenge100% survival[9]
Guinea PigsLassa virus50 mg/kg/day (oral)1 or 3 days post-challenge100% survival[3][10]
Guinea PigsJunin virus(in combination with favipiravir)Post-challengeComplete protection[11]
Experimental Protocols: In Vivo Models

AG129 mice, which lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, are highly susceptible to many viral infections, including arenaviruses, and serve as a valuable model for evaluating antiviral efficacy.[1]

cluster_workflow AG129 Mouse Model Workflow start Start acclimatization Acclimatize AG129 mice start->acclimatization challenge Challenge mice with a lethal dose of Tacaribe virus acclimatization->challenge treatment Administer this compound or vehicle (e.g., daily oral gavage) challenge->treatment monitoring Monitor for survival, weight loss, and clinical signs of disease treatment->monitoring viremia_analysis Optional: Collect blood/tissues to measure viral titers monitoring->viremia_analysis end End monitoring->end viremia_analysis->end

Caption: Workflow for the AG129 mouse model of arenavirus infection.

Detailed Methodology:

  • Animal Husbandry:

    • AG129 mice are housed in appropriate biocontainment facilities.

  • Virus Challenge:

    • Mice are challenged with a lethal dose of Tacaribe virus via intraperitoneal injection.

  • Drug Administration:

    • This compound is formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

    • Treatment is initiated at a specified time relative to virus challenge (e.g., 0.5 hours pre-challenge or at various time points post-challenge).

    • Dosing is typically performed once daily by oral gavage.

  • Monitoring and Endpoints:

    • Animals are monitored daily for survival, body weight changes, and clinical signs of disease.

    • The primary endpoint is survival.

    • In some studies, subsets of animals may be euthanized at specific time points to collect blood and tissues for virological analysis (e.g., plaque assay to determine viral titers).

The guinea pig model is considered a gold standard for studying Lassa fever pathogenesis and for the evaluation of therapeutics, as the disease progression in this model closely mimics human Lassa fever.

Detailed Methodology:

  • Animal Husbandry:

    • Hartley or Strain 13 guinea pigs are used and housed in a BSL-4 facility.

  • Virus Challenge:

    • Guinea pigs are challenged with a lethal dose of a guinea pig-adapted strain of Lassa virus (e.g., Josiah-GPA).

  • Drug Administration:

    • This compound is administered orally, typically once daily.

    • Treatment can be initiated at various time points post-infection to evaluate the therapeutic window.

  • Monitoring and Endpoints:

    • Animals are monitored for survival, weight loss, temperature changes, and clinical signs of Lassa fever.

    • Blood samples can be collected to measure viremia.

    • The primary endpoint is survival.

Conclusion

The comprehensive body of evidence from in vitro and in vivo studies robustly validates the arenavirus envelope glycoprotein as the primary target of this compound. Its mechanism of action as a viral entry inhibitor, coupled with its potent, broad-spectrum activity and demonstrated efficacy in relevant animal models, establishes this compound as a leading candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. The detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further investigate and develop this promising antiviral therapeutic.

References

Preclinical Antiviral Activity of LHF-535: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the antiviral activity of LHF-535, a small-molecule inhibitor of arenavirus entry. The information presented herein is intended for researchers, scientists, and drug development professionals working on arenavirus therapeutics.

Executive Summary

This compound is a potent antiviral compound that targets the envelope glycoprotein (B1211001) (GP) of arenaviruses, preventing viral entry into host cells. Preclinical studies have demonstrated its broad-spectrum activity against various arenaviruses, including Lassa virus (LASV), Junín virus (JUNV), and Machupo virus (MACV). This compound has shown sub-nanomolar potency in in vitro assays and has demonstrated significant efficacy in animal models of arenavirus infection, reducing viremia and protecting against lethal challenge. This guide summarizes the key quantitative data, details the experimental protocols used to evaluate its antiviral activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated against a panel of arenaviruses using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values obtained from these studies.

Virus StrainAssay TypeCell LineIC50 / EC50 (nM)Reference
Lassa virus (Josiah)Lentiviral Pseudotype Infectivity293T0.3[1]
Lassa virus (GA391)Lentiviral Pseudotype Infectivity293T0.2[1]
Lassa virus (Pinneo)Lentiviral Pseudotype Infectivity293T0.2[1]
Lassa virus (LP)Lentiviral Pseudotype Infectivity293T17[1]
Junín virus (Romero)Lentiviral Pseudotype Infectivity293T0.3[1]
Junín virus (Candid#1)Lentiviral Pseudotype Infectivity293T>1000[1]
Machupo virus (Carvallo)Lentiviral Pseudotype Infectivity293T0.2[1]
Guanarito virus (INI)Lentiviral Pseudotype Infectivity293T0.2[1]
Sabiá virus (SPH114202)Lentiviral Pseudotype Infectivity293T0.2[1]
Tacaribe virusPlaque ReductionVero~10[1]
Junín virusVirus-Yield ReductionVeroPotent Inhibition[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Lentiviral Pseudotype Infectivity Assay

This assay is a primary method for determining the inhibitory activity of this compound against arenavirus entry in a BSL-2 setting. It utilizes a replication-incompetent lentiviral core pseudotyped with the envelope glycoproteins of the arenavirus of interest.

Methodology:

  • Pseudovirus Production:

    • HEK293T cells are seeded in 10-cm dishes and grown to 80-90% confluency.

    • Cells are co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

      • An HIV-1-based packaging plasmid encoding Gag-Pol.

      • A lentiviral transfer vector encoding a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).

      • An expression plasmid encoding the desired arenavirus glycoprotein (GP).

    • The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

  • Infectivity Assay:

    • HEK293T target cells are seeded in 96-well plates.

    • Serial dilutions of this compound are prepared in cell culture medium.

    • The pseudovirus supernatant is added to the cells along with the different concentrations of this compound.

    • After 48-72 hours of incubation, the reporter gene expression is quantified. For luciferase, a luciferase assay system is used to measure luminescence. For GFP, fluorescence is measured using a plate reader or flow cytometer.

    • The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in reporter gene expression compared to untreated controls.

Virus-Yield Reduction Assay

This assay measures the effect of this compound on the production of infectious viral particles from infected cells.

Methodology:

  • Infection and Treatment:

    • Vero cells are seeded in 6-well plates and grown to confluency.

    • Varying concentrations of this compound are added to the cell monolayers.

    • Cells are then infected with the wild-type arenavirus (e.g., Junín virus) at a specific multiplicity of infection (MOI).

    • The plates are incubated for a period that allows for one round of viral replication (e.g., 72 hours).

  • Endpoint Titration (Plaque Assay):

    • After the incubation period, the culture supernatants are collected.

    • Serial 10-fold dilutions of the supernatants are prepared.

    • Confluent monolayers of Vero cells in 6-well plates are infected with the diluted supernatants.

    • After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing 1% agarose.

    • The plates are incubated for 5-7 days to allow for plaque formation.

    • The cells are then fixed with 10% formalin and stained with crystal violet to visualize the plaques.

    • The number of plaque-forming units (PFU) per milliliter is calculated for each this compound concentration.

    • The EC50 value is determined as the concentration of this compound that causes a 50% reduction in the virus yield compared to the untreated control.

In Vivo Efficacy Studies

3.3.1 Tacaribe Virus Challenge in AG129 Mice

  • Animal Model: AG129 mice, which lack receptors for both interferon-α/β and -γ, are highly susceptible to Tacaribe virus infection.

  • Procedure:

    • Mice are challenged via intraperitoneal injection with a lethal dose of Tacaribe virus (e.g., 200 PFU).

    • This compound is formulated for oral administration (e.g., suspended in a vehicle like 0.5% methylcellulose).

    • Daily oral doses of this compound (e.g., 10 or 30 mg/kg) or vehicle are administered, starting shortly before or after the viral challenge and continuing for a specified duration (e.g., 14 days).

    • Animal survival is monitored daily.

    • On a predetermined day post-infection (e.g., day 7), a subset of animals is euthanized, and blood and tissues (spleen, liver) are collected to determine viral titers by plaque assay.

3.3.2 Lassa Virus Challenge in Guinea Pigs

  • Animal Model: Strain 13 or Hartley guinea pigs are used as a lethal model for Lassa fever.

  • Procedure:

    • Guinea pigs are challenged with a lethal dose of Lassa virus.

    • This compound is administered once daily at a specified dose (e.g., 50 mg/kg/day) via intraperitoneal injection, starting 1 or 3 days post-infection.

    • Survival, body weight, and clinical signs of disease are monitored.

    • Viremia is assessed by collecting blood at various time points and determining viral titers by plaque assay.

Mandatory Visualizations

Arenavirus Entry Pathway and this compound Mechanism of Action

Arenavirus_Entry_Pathway cluster_cell Host Cell Virion Virion Receptor α-dystroglycan / TfR1 Virion->Receptor 1. Attachment GP_complex Glycoprotein Complex (GP1, GP2, SSP) Cytoplasm Cytoplasm GP_complex->Cytoplasm 4. Membrane Fusion & Viral RNA Release Cell_Surface Cell_Surface Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->GP_complex 3. Acidification (low pH) triggers conformational change LHF535 This compound LHF535->GP_complex

Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.

Experimental Workflow for In Vitro Antiviral Testing of this compound

Antiviral_Testing_Workflow cluster_assay1 Lentiviral Pseudotype Infectivity Assay cluster_assay2 Virus-Yield Reduction Assay A1 Produce Pseudovirus (HEK293T) A2 Infect Target Cells with Pseudovirus A1->A2 A3 Treat with this compound (serial dilutions) A2->A3 A4 Quantify Reporter Gene (Luciferase/GFP) A3->A4 A5 Calculate IC50 A4->A5 B1 Infect Host Cells (e.g., Vero) B2 Treat with this compound (serial dilutions) B1->B2 B3 Harvest Supernatant B2->B3 B4 Titrate Virus Yield (Plaque Assay) B3->B4 B5 Calculate EC50 B4->B5

References

In Vitro Potency of LHF-535 Against Lassa Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of LHF-535, a novel small-molecule antiviral agent, against the Lassa virus (LASV). This compound has demonstrated potent and broad-spectrum activity against various lineages of LASV, positioning it as a promising candidate for the treatment of Lassa fever.[1][2] This document details the quantitative antiviral activity of this compound, the experimental methodologies used for its evaluation, and its mechanism of action.

Quantitative Antiviral Activity of this compound

The in vitro efficacy of this compound has been primarily assessed through lentiviral pseudotype infectivity assays and virus-yield reduction assays. These studies have consistently shown that this compound exhibits sub-nanomolar potency against a range of Lassa virus strains.[2]

Antiviral Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined using a lentiviral pseudotype infectivity assay. The results demonstrate potent activity against glycoproteins from all major Lassa virus lineages.[2] Notably, with the exception of the LP strain, this compound inhibited Lassa GP-pseudotyped lentivirus with an IC₅₀ ranging from 0.1 to 0.3 nM.[2] The LP strain (Lineage I) showed reduced sensitivity to this compound, with an IC₅₀ of 17 nM.[2]

Lassa Virus Strain/LineageGlycoprotein (B1211001) OriginIC₅₀ (nM)
Josiah (Lineage IV)Josiah0.1 - 0.3
CSF (Lineage II)CSF0.1 - 0.3
GA391 (Lineage III)GA3910.1 - 0.3
Pinneo (Lineage IV)Pinneo0.1 - 0.3
LP (Lineage I)LP17

Table 1: In vitro inhibitory potency (IC₅₀) of this compound against various Lassa virus glycoprotein pseudotypes.[2]

Cytotoxicity and Selectivity Index

The cytotoxic effect of this compound was evaluated in Vero cells, a commonly used cell line for virological studies. The 50% cytotoxic concentration (CC₅₀) was found to be greater than 10 µM.[1] This indicates a favorable safety profile at concentrations where potent antiviral activity is observed. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Lassa Virus Strain/LineageIC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Josiah (Lineage IV)0.2 (average)>10>50,000
CSF (Lineage II)0.2 (average)>10>50,000
GA391 (Lineage III)0.2 (average)>10>50,000
Pinneo (Lineage IV)0.2 (average)>10>50,000
LP (Lineage I)17>10>588

Table 2: Cytotoxicity and Selectivity Index of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and high-throughput method to assess viral entry inhibitors by using replication-defective lentiviral particles carrying the Lassa virus glycoprotein (GP) on their surface and a reporter gene (e.g., luciferase) in their genome.

1. Pseudovirus Production:

  • Cell Line: Human embryonic kidney (HEK) 293T cells are used for pseudovirus production.

  • Plasmids: HEK293T cells are co-transfected with three plasmids:

    • A lentiviral backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).

    • A packaging plasmid expressing the necessary lentiviral structural and enzymatic proteins (e.g., Gag-Pol).

    • An expression plasmid for the Lassa virus glycoprotein of the desired strain.

  • Transfection: Plasmids are transfected into 70-80% confluent HEK293T cells using a suitable transfection reagent.

  • Harvest: The supernatant containing the pseudotyped lentiviral particles is harvested 48 hours post-transfection and clarified by centrifugation.

2. Infectivity Assay:

  • Target Cells: Vero cells are seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of this compound are prepared in cell culture medium.

  • Infection: The pseudovirus supernatant is pre-incubated with the different concentrations of this compound for 1 hour at 37°C before being added to the target cells.

  • Incubation: The infected cells are incubated for 48-72 hours at 37°C.

  • Readout: The luciferase activity is measured using a luminometer and a luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System). The relative light units (RLU) are proportional to the level of viral entry.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

G cluster_production Pseudovirus Production cluster_infection Infectivity Assay p1 HEK293T Cells p2 Co-transfection with - Lentiviral backbone (Luciferase) - Packaging plasmid (Gag-Pol) - LASV-GP expression plasmid p1->p2 p3 Incubation (48h) p2->p3 p4 Harvest & Clarify Supernatant (Pseudovirus Stock) p3->p4 i2 Pre-incubation of Pseudovirus with this compound dilutions (1h) p4->i2 i1 Vero Cells in 96-well plate i3 Infection of Vero Cells i1->i3 i2->i3 i4 Incubation (48-72h) i3->i4 i5 Luciferase Assay (e.g., Bright-Glo™) i4->i5 i6 Data Analysis (IC50) i5->i6 G cluster_infection Infection and Treatment cluster_titration Titration of Progeny Virus (Plaque Assay) it1 Vero E6 Cells it2 Infection with Lassa Virus (MOI) it1->it2 it3 Incubation with this compound (48-72h) it2->it3 it4 Harvest Supernatant it3->it4 t2 Infection with Supernatant Dilutions it4->t2 t1 Fresh Vero Cell Monolayers t1->t2 t3 Semi-solid Overlay t2->t3 t4 Incubation (5-7 days) t3->t4 t5 Fix and Stain (Crystal Violet) t4->t5 t6 Plaque Counting and EC50 Calculation t5->t6 G cluster_entry Lassa Virus Entry Pathway cluster_inhibition Inhibition by this compound e1 Lassa Virus with GP complex (GP1, GP2, SSP) e2 Attachment to Host Cell Receptor (e.g., α-dystroglycan) e1->e2 e3 Endocytosis e2->e3 e4 Endosome Acidification (low pH) e3->e4 e5 GP2 Conformational Change e4->e5 e6 Viral and Endosomal Membrane Fusion e5->e6 e7 Release of Viral Ribonucleoprotein into Cytoplasm e6->e7 e8 Viral Replication e7->e8 i1 This compound i1->e5 Stabilizes pre-fusion GP complex, prevents conformational change

References

LHF-535: A Potent Arenavirus Entry Inhibitor with a Broad Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LHF-535 is a promising small-molecule antiviral agent demonstrating potent and broad-spectrum activity against a range of pathogenic arenaviruses, including Lassa, Junin, and Machupo viruses. As a viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP) complex, effectively neutralizing the virus before it can establish infection within a host cell. Preclinical studies in rodent models have shown significant efficacy in preventing mortality and reducing viral load, even when administered post-exposure. Phase I clinical trials have indicated that this compound is well-tolerated in humans, with a pharmacokinetic profile supportive of further clinical development. This document provides a comprehensive overview of the spectrum of activity, mechanism of action, and key experimental data for this compound.

Introduction

Arenaviruses are a family of enveloped RNA viruses, several of which can cause severe and often fatal hemorrhagic fevers in humans. Lassa fever, endemic in West Africa, and South American hemorrhagic fevers caused by Junin, Machupo, Guanarito, and Sabia viruses, pose significant public health threats.[][2] Currently, therapeutic options are limited, with the broad-spectrum antiviral ribavirin (B1680618) showing some efficacy but also significant side effects.[2] this compound has emerged as a leading candidate for the treatment of arenaviral diseases due to its high potency and specific mechanism of action.[][3] It is an optimized analog of the earlier benzimidazole (B57391) derivative ST-193, with improved pharmacokinetic properties and antiviral activity.[4][5]

Mechanism of Action

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[][6] The GP complex is a trimer composed of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[4] The current understanding of this compound's mechanism of action is that it binds to the GP complex and stabilizes its pre-fusion conformation. This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes following receptor-mediated endocytosis.[4] By preventing membrane fusion, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the viral life cycle at a critical early stage.[]

LHF-535_Mechanism_of_Action cluster_virus Arenavirus cluster_host Host Cell cluster_inhibition Virus Virion Receptor Cell Surface Receptor (e.g., α-DG) Virus->Receptor 1. Attachment GP_complex GP Complex (GP1, GP2, SSP) This compound This compound GP_complex->this compound Binds to GP Complex Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release (Inhibited) This compound->Endosome 3. Stabilizes Pre-fusion GP Prevents Membrane Fusion

Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.

In Vitro Spectrum of Activity

This compound has demonstrated potent and broad-spectrum activity against a wide range of arenaviruses in various in vitro assays. The half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) are typically in the sub-micromolar to low nanomolar range.

Table 1: In Vitro Antiviral Activity of this compound Against Arenaviruses
VirusAssay TypeCell LinePotency MetricValueReference(s)
Lassa Virus (multiple strains)Lentiviral Pseudotype InfectivityVero / Vero E6IC500.1 - 0.3 nM[5][7][8]
Lassa Virus (LP strain)Lentiviral Pseudotype InfectivityVeroIC5017 nM[5][7]
Lassa VirusNot SpecifiedNot SpecifiedEC50<1 µM[6]
Junin Virus (Romero strain)Virus Yield ReductionNot SpecifiedIC900.0093 ± 0.0071 µM[7]
Junin Virus (Candid#1 strain)Virus Yield ReductionNot SpecifiedIC903.0 ± 1.5 µM[7]
Junin VirusNot SpecifiedNot SpecifiedEC50<1 µM[6]
Machupo VirusNot SpecifiedNot SpecifiedEC50<1 µM[6]
Vesicular Stomatitis Virus (VSVg)Not SpecifiedNot SpecifiedEC501-10 µM[6][8]

In Vivo Efficacy

The antiviral activity of this compound has been confirmed in several animal models of arenaviral hemorrhagic fever, demonstrating significant protection against lethal disease.

Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelVirusThis compound Dosing RegimenKey OutcomesReference(s)
AG129 MiceTacaribe Virus10 or 30 mg/kg/day, oral100% survival; dramatic reduction in viral titers in plasma, spleen, and liver.[7][9][7][9]
AG129 MiceTacaribe Virus10 mg/kg/day, oral (post-exposure)Increased survival when treatment was initiated up to 72 hours post-infection.[7][7]
Strain 13 Guinea PigsLassa Virus50 mg/kg/day, intraperitoneal100% survival when treatment initiated 1 or 3 days post-infection; reduced viremia and clinical signs.[3][10][3][10]
Hartley Guinea PigsJunin Virus50 mg/kg/day, intraperitonealDelayed onset of severe disease when used as monotherapy.[11][12][11][12]
Hartley Guinea PigsJunin Virus50 mg/kg/day this compound (i.p.) + sub-optimal favipiravir (B1662787)Complete protection against lethal infection; absence of viremia and infectious virus in tissues.[11][12][11][12]

Experimental Protocols

Lentiviral Pseudotype Infectivity Assay

This assay is a common method for evaluating inhibitors of viral entry in a BSL-2 setting. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) that carries a reporter gene, such as luciferase or green fluorescent protein (GFP). These viral cores are "pseudotyped" with the envelope glycoproteins of the arenavirus of interest.

Methodology:

  • Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with three plasmids:

    • A plasmid encoding the lentiviral backbone with a reporter gene.

    • A packaging plasmid that provides the necessary lentiviral structural and enzymatic proteins.

    • A plasmid expressing the arenavirus glycoprotein complex (GP).

  • Virus Harvest: The supernatant containing the pseudotyped viral particles is harvested, clarified, and titered.

  • Infection and Inhibition Assay:

    • Target cells (e.g., Vero E6) are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of this compound.

    • A standardized amount of pseudovirus is added to each well.

  • Readout: After a set incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase, a substrate is added, and luminescence is measured.

  • Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces reporter gene expression by 50% compared to untreated controls.

Pseudotype_Assay_Workflow cluster_production Pseudovirus Production cluster_assay Inhibition Assay Transfection 1. Co-transfect HEK293T cells (Lentiviral backbone, packaging, and GP plasmids) Harvest 2. Harvest supernatant containing pseudovirus Transfection->Harvest Seeding 3. Seed target cells (e.g., Vero E6) Treatment 4. Add serial dilutions of this compound Seeding->Treatment Infection 5. Infect with pseudovirus Treatment->Infection Incubation 6. Incubate for 48-72 hours Infection->Incubation Readout 7. Measure reporter (e.g., Luciferase) Incubation->Readout Analysis 8. Calculate IC50 Readout->Analysis

Caption: Workflow for the lentiviral pseudotype infectivity assay.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero) is prepared in multi-well plates.

  • Infection: The cells are infected with a known titer of infectious arenavirus in the presence of serial dilutions of this compound.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication.

  • Harvest: The cell culture supernatant is harvested.

  • Titration: The amount of infectious virus in the supernatant is quantified, typically by a plaque assay or TCID50 (50% tissue culture infective dose) assay.

  • Data Analysis: The IC90 value is determined as the concentration of this compound that reduces the viral yield by 90% (1-log10) compared to the untreated control.[7]

In Vivo Efficacy Studies

Tacaribe Virus Mouse Model:

  • Animal Model: AG129 mice, which lack receptors for both type I (alpha/beta) and type II (gamma) interferons, making them highly susceptible to many viruses.[7][9]

  • Challenge: Mice are challenged with a lethal dose of Tacaribe virus via intraperitoneal (i.p.) injection.[9]

  • Treatment: this compound is administered orally (p.o.) once daily for a specified period (e.g., 14 days), starting at various time points before or after the viral challenge.[9]

  • Endpoints: Survival is monitored daily. In some studies, subsets of animals are euthanized at specific time points to determine viral titers in plasma, spleen, and liver.[9]

Lassa and Junin Virus Guinea Pig Models:

  • Animal Model: Strain 13 or Hartley guinea pigs are used as they develop a disease that recapitulates many aspects of human arenaviral hemorrhagic fever.[10][12]

  • Challenge: Guinea pigs are challenged with a lethal dose of Lassa or Junin virus.[10][12]

  • Treatment: this compound is typically administered via intraperitoneal injection, often once daily.[10][12]

  • Endpoints: Survival, body weight, temperature, and clinical signs of disease are monitored. Viral load in blood (viremia) and tissues is also measured.[10][12]

Safety and Pharmacokinetics in Humans

Phase I clinical trials in healthy adult volunteers have evaluated the safety and pharmacokinetics of this compound.[13][14] Both single and multiple ascending dose studies have been conducted.[13][14] The results indicate that this compound is well-tolerated, with treatment-emergent adverse events being no more frequent than in placebo recipients.[13][14] The compound exhibits rapid absorption and a long half-life, achieving exposures that are predicted to be sufficient for suppressing viral replication.[13][14]

Conclusion

This compound is a potent, broad-spectrum inhibitor of arenavirus entry with a well-defined mechanism of action. It has demonstrated significant in vitro activity against multiple pathogenic arenaviruses and protective efficacy in established animal models of arenaviral hemorrhagic fever. The favorable safety and pharmacokinetic profile observed in early-phase clinical trials supports its continued development as a much-needed therapeutic for Lassa fever and other severe arenaviral infections. Combination therapy with other antivirals, such as favipiravir, may offer a synergistic effect and further enhance its therapeutic potential.[11][12]

References

LHF-535 Safety Profile in Early-Phase Trials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and tolerability profile of LHF-535, an investigational antiviral agent, as observed in early-phase clinical trials. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the foundational safety characteristics of this compound.

Executive Summary

This compound is a small-molecule antiviral agent under development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.[1] Early-phase clinical development has focused on establishing the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult volunteers. Two key trials, a Phase 1a single ascending dose (SAD) study and a Phase 1b multiple ascending dose (MAD) study, have been completed.

Overall, this compound was well-tolerated in both the SAD and MAD studies.[2][3] Treatment-emergent adverse events (TEAEs) were generally more frequent in placebo recipients than in those who received this compound.[2][3] The majority of adverse events were mild in severity. This guide summarizes the quantitative safety data from these foundational human studies, details the experimental protocols, and visualizes the compound's mechanism of action and the clinical trial workflow.

Quantitative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the Phase 1a (SAD) and Phase 1b (MAD) clinical trials of this compound.

Table 1: Treatment-Emergent Adverse Events in the Phase 1a Single Ascending Dose (SAD) Trial
System Organ ClassPlacebo (N=12) n (%)This compound (N=36) n (%)
Gastrointestinal disorders 1 (8.3%)8 (22.2%)
Diarrhea0 (0%)5 (13.9%)
Nervous system disorders
Headache3 (25.0%)3 (8.3%)
Overall TEAEs 6 (50.0%)15 (41.7%)
Treatment-Related TEAEs 6 (50.0%)13 (36.1%)

Data sourced from "Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults".[3][4]

Table 2: Treatment-Emergent Adverse Events in the Phase 1b Multiple Ascending Dose (MAD) Trial
System Organ ClassPlacebo (N=6) n (%)This compound (N=18) n (%)
General disorders and administration site conditions 1 (16.7%)5 (27.8%)
Vessel puncture site bruise1 (16.7%)3 (16.7%)
Infusion site erythema0 (0%)1 (5.6%)
Medical device site reaction0 (0%)1 (5.6%)
Nervous system disorders
Headache1 (16.7%)1 (5.6%)
Overall TEAEs 5 (83.3%)13 (72.2%)
Treatment-Related TEAEs 3 (50.0%)3 (16.7%)

Data sourced from "Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults".[3]

Serious Adverse Events (SAEs)

In the Phase 1a SAD study, three mild, asymptomatic serious adverse events were reported in a single participant who received a 3.0 mg/kg dose of this compound.[4] These events, observed 17 to 18 hours after dosing during sleep, included non-conducted atrial beats, sinus bradycardia, and a long sinus pause of approximately 8 to 9 seconds.[4] No serious adverse events were reported in the Phase 1b MAD study.[4]

Experimental Protocols

The safety and pharmacokinetic properties of this compound were evaluated in two randomized, double-blind, placebo-controlled Phase 1 trials conducted in healthy adult volunteers.[2][4]

Phase 1a: Single Ascending Dose (SAD) Trial
  • Study Design : This trial evaluated single oral doses of this compound in a weight-based dose-escalation manner, with doses ranging from 0.3 mg/kg to 40 mg/kg.[2]

  • Participants : A total of 48 healthy volunteers were enrolled.[4] Each dose cohort consisted of eight participants, with six receiving this compound and two receiving a placebo.[2]

  • Safety Monitoring : A safety monitoring committee reviewed blinded safety data from each cohort before proceeding with dose escalation.[4]

Phase 1b: Multiple Ascending Dose (MAD) Trial
  • Study Design : This trial assessed a 14-day oral dosing regimen of this compound.[2] Three sequential cohorts received fixed daily doses of 450 mg, 900 mg, or 1,125 mg.[2] The 1,125 mg/day cohort also received a loading dose of 2,250 mg on the first day.[2]

  • Participants : A total of 24 healthy volunteers were enrolled, with each of the three cohorts comprising eight participants (six on this compound and two on placebo).[4][5]

  • Safety Monitoring : Similar to the SAD trial, a safety committee reviewed safety and pharmacokinetic data before escalating the dose for the next cohort.[1]

Visualizations

Mechanism of Action of this compound

This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) (GP).[6] It is thought to bind to and stabilize the pre-fusion structure of the GP, which in turn prevents the conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material.[7]

LHF535_Mechanism_of_Action cluster_virus Arenavirus cluster_host Host Cell Virus Virus Particle GP Envelope Glycoprotein (GP) HostCell Host Cell GP->HostCell 3. Fusion (Blocked) Receptor Host Cell Receptor GP->Receptor 1. Binding LHF535 This compound LHF535->GP 2. Inhibition

Figure 1: Mechanism of this compound as a viral entry inhibitor.

Phase 1 Clinical Trial Workflow

The early-phase clinical development of this compound followed a structured workflow to ensure participant safety and gather essential pharmacokinetic and pharmacodynamic data.

LHF535_Trial_Workflow cluster_SAD Phase 1a: Single Ascending Dose (SAD) cluster_MAD Phase 1b: Multiple Ascending Dose (MAD) SAD_Enroll Participant Enrollment (N=48) SAD_Rand Randomization (6 Active : 2 Placebo) SAD_Enroll->SAD_Rand SAD_Dose Single Oral Dose (0.3 - 40 mg/kg) SAD_Rand->SAD_Dose SAD_Safety Safety & PK Monitoring SAD_Dose->SAD_Safety SAD_Escalate Dose Escalation Review SAD_Safety->SAD_Escalate SAD_Escalate->SAD_Rand Next Cohort MAD_Enroll Participant Enrollment (N=24) SAD_Escalate->MAD_Enroll Proceed to MAD MAD_Rand Randomization (6 Active : 2 Placebo) MAD_Enroll->MAD_Rand MAD_Dose 14-Day Oral Dosing (450, 900, 1125 mg/day) MAD_Rand->MAD_Dose MAD_Safety Safety & PK Monitoring MAD_Dose->MAD_Safety MAD_Escalate Dose Escalation Review MAD_Safety->MAD_Escalate MAD_Escalate->MAD_Rand Next Cohort

Figure 2: Workflow of the this compound Phase 1 clinical trials.

References

LHF-535: A Deep Dive into its Molecular Interactions and Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LHF-535 is a potent, small-molecule antiviral agent demonstrating significant promise in the treatment of hemorrhagic fevers caused by arenaviruses, such as Lassa fever.[1][2] As a viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP), a critical component for viral entry into host cells.[] This technical guide provides a comprehensive overview of the molecular interactions of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Arenavirus Entry

The antiviral activity of this compound is centered on its ability to thwart the entry of arenaviruses into host cells.[] The arenavirus envelope glycoprotein (GP) is a trimeric complex composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[2] The viral entry process is initiated by the binding of GP1 to a host cell surface receptor, which triggers endocytosis of the virus.[4]

Within the host cell's endosome, the acidic environment prompts a conformational change in the GP complex. This change is essential for the fusion of the viral and endosomal membranes, a step mediated by the GP2 subunit, which ultimately allows the viral genetic material to enter the cytoplasm. This compound is thought to exert its inhibitory effect by binding to the GP complex and stabilizing its pre-fusion conformation.[2] This stabilization prevents the necessary conformational rearrangements of GP2, thereby blocking membrane fusion and subsequent viral entry.[2]

Mutational studies have provided insights into the binding site and mechanism of resistance to this compound. A specific amino acid substitution, V434I, in the transmembrane domain of the GP2 subunit has been shown to confer reduced sensitivity to the compound.[5] This highlights the critical role of the GP2 subunit in the interaction with this compound.

Quantitative Data

The antiviral potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound against Arenaviruses

Virus StrainAssay TypeCell LineIC50 / EC50Reference
Lassa Virus (various lineages)Lentiviral Pseudotype Infectivity Assay-0.1–0.3 nM (IC50)[6]
Lassa Virus (LP strain)Lentiviral Pseudotype Infectivity Assay-17 nM (IC50)[6]
Junin VirusVirus-Yield Reduction Assay-Potent Inhibition[5]
Machupo Virus--<1 µM (EC50)[]
Junin Virus--<1 µM (EC50)[]
Lassa Virus--<1 µM (EC50)[]
Vesicular Stomatitis Virus (VSVg)--1-10 µM (EC50)[]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelVirusDosing RegimenOutcomeReference
AG129 MiceTacaribe Virus10 mg/kg, daily oralProtected from lethal dose[1]
Guinea PigsLassa Virus-100% survival[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Lentiviral Pseudotype Infectivity Assay

This assay is a common method to screen for inhibitors of viral entry in a BSL-2 setting. It utilizes a replication-defective lentiviral core (e.g., from HIV) that is "pseudotyped" with the envelope glycoproteins of the arenavirus of interest.

a. Pseudovirus Production:

  • Cell Seeding: Plate HEK293T cells in a 10-cm dish to be 70-80% confluent at the time of transfection.

  • Plasmid Transfection: Co-transfect the HEK293T cells with the following plasmids using a suitable transfection reagent:

    • A plasmid encoding the lentiviral backbone containing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP).

    • A packaging plasmid that provides the necessary lentiviral structural and enzymatic proteins (e.g., Gag-Pol).

    • A plasmid expressing the arenavirus glycoprotein (GP) of interest.

  • Incubation: Incubate the transfected cells at 37°C with 5% CO2.

  • Harvesting: After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.

  • Clarification and Storage: Centrifuge the supernatant to remove cell debris and filter through a 0.45 µm filter. The pseudovirus can be used immediately or stored at -80°C.

b. Infectivity Assay:

  • Cell Seeding: Seed target cells (e.g., Vero E6) in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubation: Pre-incubate the pseudovirus with the diluted this compound for 1 hour at 37°C.

  • Infection: Add the virus-drug mixture to the target cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout: Measure the reporter gene expression. For luciferase, add a substrate and measure luminescence. For GFP, measure fluorescence using a plate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus-only control to determine the IC50 value.

Virus-Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

a. Infection and Treatment:

  • Cell Seeding: Plate a suitable cell line (e.g., Vero E6) in 24-well plates and grow to confluence.

  • Infection: Infect the cell monolayers with the arenavirus at a specific multiplicity of infection (MOI), for example, 0.1 PFU/cell.

  • Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

  • Washing: Remove the inoculum and wash the cells with phosphate-buffered saline (PBS) to remove unadsorbed virus.

  • Treatment: Add cell culture medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates at 37°C for a period that allows for viral replication (e.g., 48 hours).

b. Virus Quantification (Plaque Assay):

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

  • Serial Dilutions: Prepare serial 10-fold dilutions of the harvested supernatants.

  • Infection of Fresh Monolayers: Infect fresh monolayers of cells (e.g., Vero E6) with the dilutions for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and allow for plaque formation.

  • Incubation: Incubate the plates until visible plaques are formed.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the virus titer (in PFU/mL) for each drug concentration and compare it to the untreated control to determine the EC50 value.[7]

Visualizations

Signaling Pathway

Arenavirus_Entry_Inhibition cluster_Extracellular Extracellular Space cluster_Endosome Endosome (Acidic pH) cluster_Cytoplasm Cytoplasm Arenavirus Arenavirus (with GP complex) HostCellReceptor Host Cell Receptor (e.g., α-dystroglycan) Arenavirus->HostCellReceptor 1. Binding EndocytosedVirus Endocytosed Virus HostCellReceptor->EndocytosedVirus 2. Endocytosis GP_Conformational_Change GP2 Conformational Change EndocytosedVirus->GP_Conformational_Change 3. Acidification MembraneFusion Membrane Fusion GP_Conformational_Change->MembraneFusion 4. Fusion Viral_RNA_Release Viral RNA Release MembraneFusion->Viral_RNA_Release 5. Release LHF535 This compound LHF535->EndocytosedVirus Inhibits Pseudotype_Assay_Workflow cluster_Production Pseudovirus Production (Day 1-3) cluster_Assay Infectivity Assay (Day 4-6) cluster_Analysis Data Analysis Seed_HEK293T 1. Seed HEK293T cells Transfect_Plasmids 2. Co-transfect with Lentiviral backbone, Packaging, and Arenavirus GP plasmids Seed_HEK293T->Transfect_Plasmids Harvest_Supernatant 3. Harvest and filter supernatant Transfect_Plasmids->Harvest_Supernatant Pre_Incubate 6. Pre-incubate pseudovirus with this compound Harvest_Supernatant->Pre_Incubate Seed_Target_Cells 4. Seed target cells (e.g., Vero E6) Infect_Cells 7. Infect target cells Seed_Target_Cells->Infect_Cells Prepare_LHF535 5. Prepare serial dilutions of this compound Prepare_LHF535->Pre_Incubate Pre_Incubate->Infect_Cells Measure_Reporter 8. Measure reporter gene (Luciferase/GFP) Infect_Cells->Measure_Reporter Calculate_Inhibition 9. Calculate % inhibition Measure_Reporter->Calculate_Inhibition Determine_IC50 10. Determine IC50 Calculate_Inhibition->Determine_IC50

References

Exploratory Studies on LHF-535 Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploratory studies conducted on analogs of LHF-535, a potent small-molecule inhibitor of arenavirus entry. The document details the mechanism of action, summarizes key quantitative data from structure-activity relationship (SAR) studies, and provides comprehensive experimental protocols for the synthesis and evaluation of these compounds. Visual diagrams generated using the DOT language are included to illustrate critical signaling pathways and experimental workflows.

Introduction to this compound and Arenavirus Entry Inhibition

Lassa fever, an acute viral hemorrhagic illness caused by the Lassa virus (LASV), poses a significant public health threat in West Africa, with an estimated 100,000 to 300,000 infections and up to 5,000 deaths annually.[1] The lack of approved vaccines and the limited efficacy of current therapeutics underscore the urgent need for novel antiviral agents. This compound has emerged as a promising clinical candidate, acting as a viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) complex (GPC).[2] It is an optimized analog of the earlier benzimidazole (B57391) derivative, ST-193.[2][3] Exploratory studies on this compound analogs aim to identify compounds with improved potency, broader activity against different arenavirus lineages, and enhanced pharmacokinetic properties.

Mechanism of Action: Targeting the Viral Fusion Machinery

This compound and its analogs function by inhibiting the entry of arenaviruses into host cells.[4] This process is mediated by the viral GPC, which is comprised of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[5] The proposed mechanism of action involves the binding of the inhibitor to a prefusion conformation of the GPC, specifically at the interface of SSP and GP2.[1][6] This binding event is thought to stabilize the complex, thereby preventing the low-pH-triggered conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes.[4][6] By blocking membrane fusion, the viral genetic material is prevented from entering the host cell cytoplasm, thus halting the replication cycle.

Arenavirus Entry Inhibition by this compound Analogs Mechanism of Arenavirus Entry and Inhibition cluster_virus Arenavirus cluster_endosome Endosomal Lumen (Low pH) Virus Virus Receptor α-dystroglycan Virus->Receptor 1. Attachment GPC Glycoprotein Complex (GP1, GP2, SSP) GPC_stable GPC (stabilized prefusion state) GPC->GPC_stable Stabilization Endosome Endosome Receptor->Endosome 2. Endocytosis GPC_unstable GPC (unstable conformation) Endosome->GPC_unstable 3. pH drop Fusion Membrane Fusion GPC_unstable->Fusion Viral_RNA_release Viral RNA Release into Cytoplasm Fusion->Viral_RNA_release LHF-535_Analog This compound Analog LHF-535_Analog->GPC Binds to SSP-GP2 interface GPC_stable->Fusion Inhibition

Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound analogs.

Exploratory Studies and Structure-Activity Relationships of this compound Analogs

Several research groups have focused on the design and synthesis of novel analogs of this compound and its parent compound, ST-193, to explore the structure-activity relationship (SAR) and identify candidates with improved antiviral profiles.

Benzimidazole-Based Analogs

A recent study by Chen et al. (2023) described the synthesis of two new series of benzimidazole derivatives based on the core structures of this compound and ST-193.[7] The antiviral activities of these compounds were evaluated using a Lassa virus pseudovirus (LASVpv) infection model. Several analogs demonstrated potent inhibitory activity comparable to this compound, with low cytotoxicity.[7]

CompoundR1R2R3R4EC50 (nM) vs. LASVpvCC50 (µM)Selectivity Index (SI)
This compound HOCH(CH3)2HCH(CH3)21.2 ± 0.3>20>16667
7d-Z HOCH(CH3)2ClCH(CH3)21.5 ± 0.4>20>13333
7h-Z HOCH(CH3)2FCF31.8 ± 0.5>20>11111
13c CH3OCH(CH3)2HCH(CH3)22.1 ± 0.6>20>9524
13d CH3OCH(CH3)2ClCH(CH3)22.5 ± 0.7>20>8000
13f CH3OCH(CH3)2FCF32.9 ± 0.8>20>6897
Data synthesized from Chen et al., 2023.[7]
Imidazo[1,2-a]pyridine (B132010) and Other Heterocyclic Analogs

Plewe et al. (2021) identified and explored the SAR of a novel series of heterocyclic arenavirus entry inhibitors through pharmacophore modeling of the benzimidazole (ST-193) and piperazinone series.[2] This work led to the discovery of potent diphenyl-substituted imidazo[1,2-a]pyridines, benzimidazoles, and benzotriazoles with low to sub-nanomolar potency against both Old and New World arenaviruses. These compounds exhibited favorable metabolic stability and a lack of off-target effects such as hERG K+ channel or CYP enzyme inhibition.[2]

Compound ID (Example)Core HeterocycleEC50 (nM) vs. LASVpvEC50 (nM) vs. JUNVpvEC50 (nM) vs. MACVpv
3a Imidazo[1,2-a]pyridine0.81.11.5
3g Imidazo[1,2-a]pyridine0.60.91.2
15 Benzimidazole1.21.82.1
21 Benzotriazole2.53.13.8
Representative data synthesized from Plewe et al., 2021.[2]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the exploratory studies of this compound analogs.

General Synthetic Route for Benzimidazole Analogs

The synthesis of the benzimidazole core typically involves the condensation of a substituted o-phenylenediamine (B120857) with a substituted benzaldehyde, followed by subsequent modifications. The following diagram illustrates a general synthetic workflow.

Synthesis_Workflow General Synthetic Workflow for Benzimidazole Analogs Start Start Step1 Step 1: Condensation o-phenylenediamine + benzaldehyde Start->Step1 Reagents, Solvent, Temp. Step2 Step 2: N-Alkylation Step1->Step2 Intermediate 1 Step3 Step 3: Functional Group Interconversion (e.g., Suzuki Coupling) Step2->Step3 Intermediate 2 Purification Purification (e.g., Column Chromatography) Step3->Purification Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final Analog Characterization->Final_Compound

Caption: A generalized workflow for the synthesis of benzimidazole-based this compound analogs.

In Vitro Efficacy: Arenavirus Pseudovirus Neutralization Assay

The primary method for assessing the in vitro antiviral activity of this compound analogs is the lentiviral pseudotype neutralization assay. This assay is conducted under BSL-2 conditions and avoids the use of live, pathogenic arenaviruses.

Protocol Overview:

  • Pseudovirus Production: Co-transfection of HEK293T cells with plasmids encoding the lentiviral backbone (containing a reporter gene like luciferase), the lentiviral packaging components, and the arenavirus GPC of interest (e.g., LASV GPC).

  • Virus Harvest and Titration: The supernatant containing the pseudoviruses is harvested, filtered, and titrated to determine the viral concentration that yields a robust reporter signal.

  • Neutralization Assay:

    • HEK293T cells are seeded in 96-well plates.

    • The test compounds (this compound analogs) are serially diluted and pre-incubated with a fixed amount of pseudovirus.

    • The compound-virus mixture is then added to the cells.

  • Data Analysis: After a 48-72 hour incubation period, the reporter gene expression (e.g., luciferase activity) is measured. The EC50 value, representing the concentration of the compound that inhibits viral entry by 50%, is calculated.

Pseudovirus_Assay_Workflow Pseudovirus Neutralization Assay Workflow Start Start Transfection 1. Co-transfect HEK293T cells (Lentiviral backbone, packaging, GPC plasmids) Start->Transfection Seed_Cells 4. Seed Target Cells (96-well plate) Start->Seed_Cells Prepare_Compounds 5. Serially Dilute This compound Analogs Start->Prepare_Compounds Harvest 2. Harvest & Filter Pseudovirus Transfection->Harvest Titration 3. Titrate Pseudovirus Harvest->Titration Incubate_Virus_Compound 6. Pre-incubate Virus with Compounds Titration->Incubate_Virus_Compound Infect_Cells 7. Add Mixture to Cells Seed_Cells->Infect_Cells Prepare_Compounds->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Incubate_Plate 8. Incubate for 48-72h Infect_Cells->Incubate_Plate Readout 9. Measure Reporter Gene (e.g., Luciferase) Incubate_Plate->Readout Analysis 10. Calculate EC50 Readout->Analysis End End Analysis->End

Caption: Step-by-step workflow of the arenavirus pseudovirus neutralization assay.

In Vivo Efficacy: Guinea Pig Model of Lassa Fever

To evaluate the in vivo efficacy of promising this compound analogs, the guinea pig model of Lassa fever is often employed, as it recapitulates many aspects of human disease.

Protocol Overview:

  • Animal Acclimatization: Strain 13 or Hartley guinea pigs are acclimated in a BSL-4 facility.

  • Infection: Animals are challenged with a lethal dose of a guinea pig-adapted strain of Lassa virus (e.g., Josiah strain) via subcutaneous or intraperitoneal injection.

  • Treatment: Treatment with the test compound (formulated in a suitable vehicle) or vehicle control is initiated at a specified time point post-infection (e.g., 1 or 3 days) and administered daily for a defined period (e.g., 14 days).

  • Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, fever, ruffled fur) and survival.

  • Viremia and Tissue Analysis: Blood samples are collected at various time points to measure viral load (viremia). At the end of the study or at humane endpoints, tissues may be collected for virological and histopathological analysis.

In_Vivo_Workflow In Vivo Efficacy Study Workflow (Guinea Pig Model) Start Start Acclimatization 1. Animal Acclimatization (BSL-4) Start->Acclimatization Infection 2. Lethal LASV Challenge Acclimatization->Infection Treatment_Groups 3. Randomize into Groups (Analog vs. Vehicle) Infection->Treatment_Groups Dosing 4. Daily Dosing (e.g., 14 days) Treatment_Groups->Dosing Monitoring 5. Daily Monitoring (Survival, Weight, Temp.) Dosing->Monitoring Sampling 6. Blood Sampling (Viremia) Monitoring->Sampling Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis (Survival Curves, Viral Load) Sampling->Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of this compound analogs in a guinea pig model.

Conclusion and Future Directions

The exploration of this compound analogs has yielded several promising series of compounds with potent, broad-spectrum anti-arenaviral activity. The benzimidazole and imidazo[1,2-a]pyridine cores, in particular, have proven to be valuable scaffolds for the design of novel entry inhibitors. The detailed experimental protocols outlined in this guide provide a framework for the continued discovery and development of next-generation arenavirus therapeutics. Future efforts will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.

References

Foundational Research on Benzimidazole Derivatives as Antivirals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anthelmintic properties.[1][2] This versatility has made benzimidazole and its analogues a focal point of extensive research in the quest for novel therapeutic agents. In the field of virology, benzimidazole derivatives have emerged as a promising class of compounds with potent activity against a wide range of DNA and RNA viruses. Their mechanisms of action are diverse, targeting various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.[3][4] This technical guide provides an in-depth overview of the foundational research on benzimidazole derivatives as antiviral agents, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols for their synthesis and evaluation.

Mechanisms of Antiviral Action

Benzimidazole derivatives exert their antiviral effects through several key mechanisms, primarily by inhibiting viral entry into host cells or by disrupting viral replication processes.

Inhibition of Viral Entry

Certain benzimidazole compounds act as viral entry inhibitors, preventing the initial stages of infection. This can be achieved by interfering with the attachment of the virus to host cell receptors or by blocking the fusion of the viral envelope with the host cell membrane. For instance, some derivatives have been shown to target the interaction between the viral spike protein and cellular receptors like GRP78, effectively blocking viral entry.[5]

Viral_Entry_Inhibition cluster_virus Virus cluster_host Host Cell V Virus Particle R Host Cell Receptor (e.g., GRP78) V->R Attachment SP Spike Protein E Endocytosis R->E Binding BZD Benzimidazole Derivative BZD->SP Binding BZD->R Inhibition

Mechanism of Viral Entry Inhibition by Benzimidazole Derivatives.
Inhibition of Viral Replication

A significant number of antiviral benzimidazoles target the replication of the viral genome. A primary target within this mechanism is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[6][7] Benzimidazole derivatives can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase enzyme.[6][7] This binding induces a conformational change in the enzyme, rendering it inactive and thereby halting the synthesis of new viral RNA.[6][7]

Viral_Replication_Inhibition cluster_replication Viral RNA Replication vRNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template Binding dsRNA New Viral RNA RdRp->dsRNA RNA Synthesis NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Substrate BZD Benzimidazole Derivative BZD->RdRp Allosteric Inhibition

Inhibition of Viral RNA Polymerase by Benzimidazole Derivatives.

Some benzimidazole nucleoside analogs can also inhibit viral DNA synthesis, as seen in the case of human cytomegalovirus (HCMV). These compounds can interfere with viral DNA cleavage and processing or directly inhibit the viral DNA polymerase.[8]

Quantitative Antiviral Activity

The antiviral potency of benzimidazole derivatives is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the compound required to inhibit viral replication or cytopathic effect by 50%. The following tables summarize the reported antiviral activities of selected benzimidazole derivatives against various viruses.

Table 1: Antiviral Activity of Benzimidazole Derivatives against RNA Viruses

Compound/DerivativeVirusAssayCell LineIC50 / EC50 (µM)Reference
Compound AHepatitis C Virus (HCV)RepliconHuh-7~0.35 (IC50)[6]
JTK-003Hepatitis C Virus (HCV)Replicon--[6]
Benzimidazole-coumarin hybrid (Compound 34)Hepatitis C Virus (HCV)--0.003 (EC50)[9]
Benzimidazole-coumarin hybrid (Compound 35)Hepatitis C Virus (HCV)--0.0055 (EC50)[9]
Benzimidazol-2-one derivative (Compound 32)Human Immunodeficiency Virus (HIV-1)--1.3 (IC50)[9]
Benzimidazol-2-one derivative (Compound 33)Human Immunodeficiency Virus (HIV-1)--0.79 (IC50)[9]
Benzimidazole derivative (Compound 31)Human Immunodeficiency Virus (HIV-1 & HIV-2)--1.15 µg/mL (EC50)[9]
Benzimidazole derivative (Compound 39)Lassa Virus (LASV) GP pseudotype--0.0011 (EC50)[9]
Various DerivativesCoxsackievirus B5 (CVB-5)--9 - 17 (EC50)[10]
Various DerivativesRespiratory Syncytial Virus (RSV)--5 - 15 (EC50)[10]

Table 2: Antiviral Activity of Benzimidazole Derivatives against DNA Viruses

Compound/DerivativeVirusAssayCell LineIC50 / EC50 (µM)Reference
Benzimidazole derivative (Compound 10)Cytomegalovirus (CMV)-->0.2 µg/mL (IC50)[2]
Benzimidazole derivative (Compound 12)Cytomegalovirus (CMV)--1.1 - 3.2 µg/mL (IC50)[2]
Benzimidazole derivative (Compound 13)Cytomegalovirus (CMV)--1.0 - 1.2 µg/mL (IC50)[2]
Benzimidazole derivative (Compound 10)Varicella-Zoster Virus (VZV)--0.2 - 0.5 µg/mL (IC50)[2]
Benzimidazole derivative (Compound 12)Varicella-Zoster Virus (VZV)--0.6 - 2.8 µg/mL (IC50)[2]
Benzimidazole derivative (Compound 13)Varicella-Zoster Virus (VZV)--0.8 - 1.4 µg/mL (IC50)[2]
Benzimidazole derivative (Compound 38)Hepatitis B Virus (HBV)--0.70 µg/mL (IC50)[2]
Benzimidazole derivative (Compound 44)Hepatitis B Virus (HBV)--0.70 µg/mL (IC50)[2]

Experimental Protocols

Synthesis of 2-Substituted Benzimidazole Derivatives

A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine (B120857) with various aldehydes.[11][12] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods.[12]

Protocol: Microwave-Assisted Synthesis of a 2-Substituted Benzimidazole

Materials:

  • o-phenylenediamine (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Alumina-methanesulfonic acid (AMA) (catalytic amount)

  • Ethanol

  • Microwave synthesis reactor

Procedure:

  • In a microwave-safe vessel, combine o-phenylenediamine (1 mmol), the desired substituted aldehyde (1 mmol), and a catalytic amount of alumina-methanesulfonic acid (AMA).[12]

  • Place the open vessel in a microwave reactor.

  • Irradiate the mixture at 300 W for 2-18 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the solid product by recrystallization from ethanol.[12]

Synthesis_Workflow cluster_reactants Reactants OPD o-phenylenediamine Mix Mix in Microwave Vessel OPD->Mix Aldehyde Substituted Aldehyde Aldehyde->Mix Catalyst Catalyst (AMA) Catalyst->Mix Microwave Microwave Irradiation (300 W, 2-18 min) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Purify Recrystallize from Ethanol Cool->Purify Product 2-Substituted Benzimidazole Purify->Product

General workflow for the microwave-assisted synthesis of 2-substituted benzimidazoles.
Antiviral Activity Assays

a) Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.[13][14][15]

Protocol: Plaque Reduction Assay

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock of known titer

  • Benzimidazole derivative test compound

  • Serum-free cell culture medium

  • Overlay medium (e.g., containing methylcellulose (B11928114) or Avicel)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Cell Preparation: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.[13]

  • Compound Preparation: Prepare serial dilutions of the benzimidazole test compound in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well.[13]

  • Treatment: After a 1-hour virus adsorption period, remove the inoculum and add the different concentrations of the test compound diluted in the overlay medium.[13]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.[13]

  • Fixation and Staining: Fix the cells with formaldehyde (B43269) solution, then remove the overlay and stain the cell monolayer with crystal violet solution.[13]

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined as the concentration that reduces the plaque number by 50%.

b) Real-Time Quantitative PCR (RT-qPCR) Assay

This assay measures the amount of viral RNA or DNA in infected cells to determine the inhibitory effect of a compound on viral replication.[3][16][17][18]

Protocol: RT-qPCR for Viral RNA Quantification

Materials:

  • Host cells seeded in multi-well plates

  • Virus stock

  • Benzimidazole derivative test compound

  • RNA extraction kit

  • RT-qPCR master mix

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Infection: Seed host cells and infect them with the virus in the presence of various concentrations of the benzimidazole test compound. Include a no-compound virus control and a no-virus cell control.

  • RNA Extraction: At a specific time post-infection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.[3]

  • RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix containing the master mix, virus-specific primers and probes, and the extracted RNA.[16][17]

  • Real-Time PCR: Perform the RT-qPCR on a real-time PCR instrument using an appropriate thermal cycling program.[16] The program typically includes a reverse transcription step followed by PCR amplification cycles.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. The relative quantification of viral RNA can be calculated using the ΔΔCt method, normalized to a housekeeping gene. The IC50 is the compound concentration that reduces the viral RNA level by 50% compared to the virus control.

Clinical Perspectives and Future Directions

While preclinical studies have demonstrated the significant antiviral potential of benzimidazole derivatives, their transition to clinical applications is an ongoing process. Some benzimidazole-based compounds have entered clinical trials, primarily for indications other than viral infections, such as anthelmintics. However, the promising in vitro and in vivo antiviral data for many derivatives warrant further investigation and clinical development. For example, an orally bioavailable benzimidazole analogue, JTK-003, has been under investigation in early clinical trials for Hepatitis C.[6]

The broad-spectrum activity and diverse mechanisms of action of benzimidazole derivatives make them attractive candidates for the development of new antiviral therapies, particularly in the context of emerging viral threats and drug resistance. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, elucidating their precise molecular targets, and advancing the most promising candidates into clinical trials. The continued exploration of the vast chemical space of benzimidazole derivatives holds great promise for the discovery of the next generation of antiviral drugs.

References

Methodological & Application

LHF-535: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the antiviral activity of LHF-535, a potent small-molecule inhibitor of arenavirus entry. Detailed methodologies for key assays, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to guide researchers in the assessment of this and similar antiviral compounds.

This compound is an investigational antiviral agent being developed for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1] Its mechanism of action involves targeting the arenavirus envelope glycoprotein (B1211001) (GP) complex, a critical component for viral entry into host cells.[2] Specifically, this compound is thought to stabilize the pre-fusion conformation of the GP complex, thereby preventing the pH-dependent conformational changes required for the fusion of the viral and endosomal membranes.[2] This blockade of membrane fusion effectively traps the virus within the endosome, inhibiting the release of the viral genome into the cytoplasm and subsequent replication.

Quantitative Data Summary

The antiviral potency and cytotoxicity of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Arenavirus Pseudotypes

Virus (Strain)LineageAssay TypeCell LineIC50 (nM)Reference
Lassa virus (Josiah)IVLentiviral Pseudotype293T0.1 - 0.3[1]
Lassa virus (LP)ILentiviral Pseudotype293T17[1][3]
Lassa virus (GA391)IILentiviral Pseudotype293T0.1 - 0.3[1]
Lassa virus (CSF)IIILentiviral Pseudotype293T0.1 - 0.3[1]
Junín virusBLentiviral Pseudotype293T<1000[]
Machupo virusBLentiviral Pseudotype293T<1000[]

IC50 (half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral entry in the pseudotype assay.

Table 2: In Vitro Antiviral Activity of this compound against Authentic Arenaviruses

VirusAssay TypeCell LineEC50 (µM)Reference
Lassa virusVirus-Yield ReductionVero<1[]
Junín virusVirus-Yield ReductionVero<1[]
Machupo virusVirus-Yield ReductionVero<1[]
Vesicular Stomatitis Virus (VSVg)Virus-Yield ReductionVero1-10[]

EC50 (half-maximal effective concentration) is the concentration of the drug that reduces virus yield by 50%.

Table 3: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)Reference
VeroMTT or MTS assay>10[5]

CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.

Signaling Pathway and Mechanism of Action

This compound inhibits arenavirus entry by targeting the viral envelope glycoprotein (GP). The following diagram illustrates the arenavirus entry pathway and the specific step of inhibition by this compound.

Arenavirus_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Virus Arenavirus Receptor Host Cell Receptor (e.g., α-DG) Virus->Receptor 1. Attachment Virus_in_Endosome Virus Endosome Endosome Receptor->Endosome 2. Endocytosis Acidification Endosomal Acidification (Low pH) Endosome->Acidification Fusion Membrane Fusion Acidification->Fusion 3. pH-dependent conformational change of GP Genome_Release Viral Genome Release Fusion->Genome_Release 4. Fusion of viral and endosomal membranes Replication Replication Genome_Release->Replication LHF535 This compound LHF535->Fusion Inhibition

Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound are provided below.

Lentiviral Pseudotype Infectivity Assay

This assay is a common method to assess the activity of viral entry inhibitors in a safe and reproducible manner, as it utilizes replication-deficient lentiviral particles.

Workflow Diagram:

Lentiviral_Assay_Workflow arrowhead arrowhead Start Start Transfection 1. Co-transfect HEK293T cells with: - Lentiviral packaging plasmid - Transfer plasmid (reporter gene) - Arenavirus GP expression plasmid Start->Transfection Incubation1 2. Incubate for 48-72 hours Transfection->Incubation1 Harvest 3. Harvest supernatant containing pseudoviral particles Incubation1->Harvest Clarification 4. Clarify by centrifugation and filtration Harvest->Clarification Infection 7. Add pseudoviruses and this compound dilutions to target cells Clarification->Infection Target_Cells 5. Seed target cells in a 96-well plate Target_Cells->Infection Dilution 6. Prepare serial dilutions of this compound Dilution->Infection Incubation2 8. Incubate for 48-72 hours Infection->Incubation2 Readout 9. Measure reporter gene expression (e.g., luciferase activity) Incubation2->Readout Analysis 10. Calculate IC50 values Readout->Analysis End End Analysis->End

Caption: Workflow for the Lentiviral Pseudotype Infectivity Assay.

Protocol:

A. Pseudovirus Production:

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

  • Plasmid Preparation: Prepare a mixture of three plasmids:

    • A lentiviral packaging plasmid (e.g., psPAX2).

    • A transfer plasmid encoding a reporter gene such as luciferase or Green Fluorescent Protein (GFP).

    • A plasmid expressing the arenavirus glycoprotein of interest.

  • Transfection: Co-transfect the HEK293T cells with the plasmid mixture using a suitable transfection reagent (e.g., PEI, Lipofectamine).

  • Incubation: Incubate the cells at 37°C with 5% CO2 for 48-72 hours to allow for the production of pseudoviral particles.

  • Harvest and Clarification: Harvest the cell culture supernatant containing the pseudoviruses. Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris, followed by filtration through a 0.45 µm filter. The pseudovirus stock can be used immediately or stored at -80°C.

B. Infectivity Assay:

  • Cell Seeding: Seed target cells (e.g., Vero, 293T) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection: Add the diluted this compound to the wells containing the target cells. Subsequently, add a pre-determined amount of the pseudovirus supernatant to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.

  • Data Acquisition: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a plate reader or by flow cytometry.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Virus-Yield Reduction (VYR) / Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells using authentic arenaviruses. This assay must be performed in a BSL-4 laboratory.

Workflow Diagram:

VYR_Assay_Workflow arrowhead arrowhead Start Start Cell_Seeding 1. Seed Vero E6 cells in 6- or 12-well plates Start->Cell_Seeding Infection_Treatment 2. Infect cells with authentic arenavirus in the presence of serial dilutions of this compound Cell_Seeding->Infection_Treatment Incubation1 3. Incubate for a defined period (e.g., 3 days) Infection_Treatment->Incubation1 Harvest 4. Harvest the supernatant containing progeny virus Incubation1->Harvest Titration 5. Perform serial dilutions of the harvested supernatant Harvest->Titration Plaque_Assay 6. Infect fresh Vero E6 cell monolayers with the supernatant dilutions Titration->Plaque_Assay Overlay 7. Add a semi-solid overlay (e.g., agarose) Plaque_Assay->Overlay Incubation2 8. Incubate for several days to allow plaque formation Overlay->Incubation2 Staining 9. Fix and stain the cells (e.g., with crystal violet) Incubation2->Staining Counting 10. Count the number of plaques Staining->Counting Analysis 11. Calculate EC50 values Counting->Analysis End End Analysis->End

Caption: Workflow for the Virus-Yield Reduction / Plaque Reduction Assay.

Protocol:

  • Cell Preparation: Seed a permissive cell line, such as Vero E6 cells, into 6- or 12-well plates and grow to 70-80% confluency.[6]

  • Infection and Treatment: Prepare serial dilutions of this compound in culture medium. Pre-incubate the cells with the compound dilutions for a short period before adding the authentic arenavirus at a specific multiplicity of infection (MOI), for instance, approximately 0.002.[6]

  • Incubation: Incubate the infected plates for a period that allows for multiple rounds of viral replication, typically 3 days.[6]

  • Harvest: After incubation, freeze and thaw the plates to lyse the cells and release the progeny virus into the supernatant. Collect the culture supernatants.[6]

  • Virus Titer Determination (Plaque Assay):

    • Seed fresh Vero E6 cells in 6-well plates and grow to confluency.

    • Prepare serial dilutions of the harvested supernatants.

    • Infect the fresh cell monolayers with the supernatant dilutions for 1 hour.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% agarose (B213101) in culture medium) to restrict virus spread to adjacent cells.

    • Incubate the plates for several days (e.g., 5-7 days) until plaques are visible.

    • Fix the cells with a fixative (e.g., 10% formalin) and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the virus titer (Plaque Forming Units per mL, PFU/mL) for each this compound concentration. Determine the EC50 value, which is the concentration of this compound that reduces the virus yield by 50% compared to the untreated control.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death.

Protocol:

  • Cell Seeding: Seed the same cell line used for the antiviral assays (e.g., Vero or 293T) in 96-well plates at an appropriate density.[5]

  • Compound Treatment: Expose the cells to the same serial dilutions of this compound used in the antiviral assays.[5]

  • Incubation: Incubate the cells for the same duration as the antiviral assay.[5]

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which are based on the metabolic activity of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.[5] The selectivity index (SI), calculated as CC50/EC50 or CC50/IC50, provides a measure of the compound's therapeutic window.

References

Application Notes and Protocols for L-H-F-535 in Pseudovirus Neutralization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHF-535 is a potent, orally bioavailable small-molecule antiviral agent demonstrating significant inhibitory activity against arenaviruses, a family of viruses that includes the Lassa virus, the causative agent of Lassa fever.[1][2][3] this compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (B1211001) (GP) complex.[2][3][4] This mechanism involves the stabilization of the pre-fusion conformation of the GP complex, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[3][4] Pseudovirus neutralization assays are a critical tool for the preclinical evaluation of antiviral candidates like this compound. These assays utilize replication-defective viral particles, typically based on lentiviral or retroviral vectors, that are engineered to express the envelope glycoproteins of a target virus, such as Lassa virus. This allows for the safe and quantitative assessment of entry inhibitors in a biosafety level 2 (BSL-2) laboratory setting.

This document provides detailed protocols and application notes for the use of this compound in a pseudovirus neutralization assay to determine its inhibitory activity against arenaviruses.

Principle of the Assay

The pseudovirus neutralization assay for this compound is based on the use of lentiviral particles pseudotyped with the Lassa virus glycoprotein (LASV-GP). These pseudoviruses carry a reporter gene, such as luciferase or green fluorescent protein (GFP). In the absence of an inhibitor, the pseudoviruses infect target cells, leading to the expression of the reporter gene, which can be quantified. When this compound is present, it binds to the LASV-GP on the pseudovirus surface, preventing viral entry into the host cell. This inhibition of entry results in a dose-dependent decrease in reporter gene expression, which is measured to determine the half-maximal inhibitory concentration (IC50) of this compound.

Data Presentation

The antiviral activity of this compound has been evaluated against various arenavirus pseudotypes. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) from in vitro studies.

Virus Strain/PseudotypeThis compound IC50 (nM)Reference
Lassa Virus (Josiah, Lineage IV)0.1 - 0.3[2]
Lassa Virus (LP, Lineage I)17[2]
Lassa Virus (GA391, Lineage II)0.1 - 0.3[2]
Lassa Virus (CSF, Lineage III)0.1 - 0.3[2]
Junín Virus (Romero)<10[2]
Machupo Virus (Carvallo)<1000[1]
Vesicular Stomatitis Virus (VSV-G)1000 - 10000[1]

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • HEK293T/17 cells (for pseudovirus production and titration)

  • Plasmids:

    • Lentiviral packaging plasmid (e.g., p8.91, expressing HIV-1 gag-pol)

    • Lentiviral transfer vector with a reporter gene (e.g., pCSFLW, expressing firefly luciferase)

    • Expression plasmid for Lassa virus glycoprotein (LASV-GP) of the desired strain

  • Reagents:

    • This compound (and its E-isomer, (E)-LHF-535, if applicable)

    • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • Transfection reagent (e.g., EndoFectin™-Lenti)

    • Opti-MEM I Reduced Serum Medium

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

    • 96-well white, clear-bottom cell culture plates

    • 0.45 µm syringe filters

Experimental Workflow

G cluster_prep Preparation cluster_pv Pseudovirus Production cluster_assay Neutralization Assay cluster_analysis Data Analysis prep_cells Seed HEK293T/17 cells transfect Co-transfect HEK293T/17 cells with packaging, transfer, and envelope plasmids prep_cells->transfect prep_lhf Prepare serial dilutions of this compound incubate Incubate pseudovirus with this compound dilutions prep_lhf->incubate harvest Harvest pseudovirus-containing supernatant transfect->harvest titer Titer pseudovirus harvest->titer titer->incubate infect Infect target HEK293T/17 cells incubate->infect lyse Lyse cells infect->lyse read Measure luciferase activity lyse->read calculate Calculate IC50 values read->calculate

Caption: Workflow for this compound Pseudovirus Neutralization Assay.

Detailed Methodologies

1. Production of Lassa Virus Pseudoviruses

  • Cell Seeding: Twenty-four hours prior to transfection, seed HEK293T/17 cells in a T75 flask so that they reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a plasmid DNA mixture containing the lentiviral packaging plasmid (e.g., p8.91), the luciferase reporter plasmid (e.g., pCSFLW), and the LASV-GP expression plasmid in a sterile microfuge tube. A common ratio is 1:1.5:1, respectively.

    • Dilute the plasmid mixture and the transfection reagent separately in Opti-MEM I Reduced Serum Medium according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the transfection complex dropwise to the HEK293T/17 cells.

  • Incubation and Harvest:

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • After 4-6 hours, replace the transfection medium with fresh, complete DMEM.

    • Harvest the pseudovirus-containing supernatant at 48 and 72 hours post-transfection.

    • Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Aliquot and store the pseudovirus at -80°C.

2. Pseudovirus Titration

  • Seed HEK293T/17 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of the pseudovirus supernatant in complete DMEM.

  • Replace the medium on the cells with the pseudovirus dilutions.

  • Incubate for 48-72 hours at 37°C.

  • Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

  • Determine the pseudovirus titer in relative light units per milliliter (RLU/mL). The working dilution for the neutralization assay should yield a signal at least 100-fold above the background.

3. This compound Pseudovirus Neutralization Assay

  • Cell Seeding: Seed HEK293T/17 cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete DMEM in a separate 96-well plate. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Incubation: Add an equal volume of the diluted pseudovirus (at the predetermined working dilution) to each well containing the this compound dilutions. Incubate the mixture for 1 hour at 37°C to allow the compound to bind to the pseudovirus.

  • Infection: Transfer the pseudovirus-LHF-535 mixture to the plate containing the HEK293T/17 cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Data Acquisition:

    • Remove the culture medium from the wells.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system.

  • Data Analysis:

    • Normalize the RLU values by setting the "no drug" control to 100% infectivity and the "no virus" control to 0% infectivity.

    • Plot the percentage of neutralization against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic regression).

Mechanism of Action Visualization

G cluster_virus Arenavirus Particle cluster_cell Host Cell GP_complex Glycoprotein Complex (GP1/GP2) receptor Cell Surface Receptor GP_complex->receptor 1. Binding fusion Membrane Fusion endosome Endosome receptor->endosome 2. Endocytosis endosome->fusion 3. pH-dependent conformational change entry Viral Entry fusion->entry LHF535 This compound LHF535->GP_complex Inhibition

Caption: Mechanism of this compound as a Viral Entry Inhibitor.

Conclusion

The pseudovirus neutralization assay is a robust and adaptable platform for the in vitro characterization of this compound's antiviral activity against a range of arenaviruses. The detailed protocol provided herein, in conjunction with the summarized quantitative data and visual representations of the experimental workflow and mechanism of action, offers a comprehensive guide for researchers in the field of virology and antiviral drug development. This methodology allows for the safe and efficient evaluation of this compound and other potential arenavirus entry inhibitors, contributing to the advancement of therapeutic strategies against Lassa fever and other emerging viral threats.

References

Application Notes and Protocols for LHF-535 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of LHF-535, a potent small-molecule antiviral agent, in mouse models of arenavirus infection. The provided protocols are based on established research and are intended to guide the design and execution of preclinical efficacy studies.

Mechanism of Action

This compound is a viral entry inhibitor that specifically targets the envelope glycoprotein (B1211001) (GP) of arenaviruses, such as Lassa virus and Tacaribe virus.[][2] The arenavirus GP is a trimeric complex composed of a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[2][3] The entry process begins with the binding of GP1 to a host cell surface receptor, followed by endocytosis of the virus.[3] Within the acidic environment of the endosome, GP2 undergoes a conformational change that facilitates the fusion of the viral and endosomal membranes, releasing the viral contents into the cytoplasm.[3] this compound is believed to bind to and stabilize a pre-fusion conformation of the GP complex, thereby preventing the necessary conformational rearrangements of GP2 required for membrane fusion.[2][3]

Below is a diagram illustrating the proposed mechanism of action of this compound.

LHF535_Mechanism cluster_virus Arenavirus cluster_host Host Cell Virus Virus Particle Receptor Cell Surface Receptor (e.g., α-DG) Virus->Receptor 1. Binding GP Glycoprotein Complex (GP1, GP2, SSP) Endosome Endosome (Acidic pH) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNA Release GP_in_Endosome GP undergoes conformational change LHF535 This compound LHF535->GP Inhibits Fusion GP_in_Endosome->Endosome

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study of this compound in a lethal Tacaribe virus mouse model.[2]

Parameter Vehicle Control This compound (3 mg/kg/day) This compound (10 mg/kg/day) This compound (30 mg/kg/day)
Survival Rate 0%Not specified, but less effective than 10 mg/kg100%100%
Mean Viral Titer (Plasma) > 10^4 PFU/mL~10^3 PFU/mLUndetectableUndetectable
Mean Viral Titer (Spleen) > 10^6 PFU/g~10^5 PFU/gUndetectableUndetectable
Mean Viral Titer (Liver) > 10^6 PFU/g~10^4 PFU/gUndetectableUndetectable

Data is approximated from graphical representations in the cited literature.[2] Viral titers were measured at day 7 post-infection.

Experimental Protocols

This compound Formulation and Administration

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound (micronized)

  • Methocel E15 (0.5% w/v in sterile water)

  • Tween 80 (1% v/v)

  • Sterile water

  • Homogenizer or sonicator

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Prepare the vehicle solution by dissolving Methocel E15 in sterile water to a final concentration of 0.5% (w/v).

  • Add Tween 80 to the Methocel solution to a final concentration of 1% (v/v).

  • Weigh the required amount of micronized this compound and suspend it in the vehicle solution to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 1 mg/mL).

  • Homogenize or sonicate the suspension until it is uniform. Prepare fresh daily.

  • Administer the this compound suspension to mice via oral gavage. The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

In Vivo Efficacy Study in AG129 Mice

This protocol outlines a typical efficacy study of this compound in the AG129 mouse model of Tacaribe virus infection.[2][4] AG129 mice lack receptors for both interferon-α/β and -γ, making them highly susceptible to various viral infections.[2]

Animal Model:

  • AG129 mice (6-8 weeks old)

Virus:

  • Tacaribe virus

Experimental Groups:

  • Group 1: Vehicle control (e.g., 0.5% Methocel E15, 1% Tween 80)

  • Group 2: this compound (e.g., 10 mg/kg/day)

  • Group 3: this compound (e.g., 30 mg/kg/day)

Procedure:

  • Acclimate mice for at least 7 days before the start of the experiment.

  • On Day 0, challenge the mice with a lethal dose of Tacaribe virus (e.g., 200 Plaque Forming Units (PFU)) via intraperitoneal (i.p.) injection.[2][5]

  • Initiate treatment with this compound or vehicle control. The first dose is typically administered shortly before or after the viral challenge (e.g., 30 minutes prior).[2] For post-exposure efficacy studies, treatment can be initiated at various time points after infection (e.g., 24, 48, or 72 hours).[5][6]

  • Administer this compound or vehicle control orally once daily for a specified duration (e.g., 14 days).[2]

  • Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality for the duration of the study (e.g., 21-28 days).

  • For virological analysis, a separate cohort of mice can be euthanized at a specific time point (e.g., Day 7 post-infection) to collect blood and tissues (e.g., spleen, liver) for viral load determination by plaque assay or qRT-PCR.[2]

Experimental Workflow Visualization

The following diagram illustrates the workflow for an in vivo efficacy study of this compound.

experimental_workflow cluster_titer Viral Titer Arm start Start: Acclimatize AG129 Mice challenge Day 0: Intraperitoneal Challenge with Tacaribe Virus start->challenge treatment Day 0 - Day 13: Daily Oral Dosing (this compound or Vehicle) challenge->treatment titer_sacrifice Day 7: Euthanize and Collect Tissues challenge->titer_sacrifice Parallel Cohort monitoring Daily: Monitor Survival and Morbidity treatment->monitoring end_survival End of Study (e.g., Day 21): Final Survival Data monitoring->end_survival titer_analysis Perform Viral Load Analysis (Plasma, Spleen, Liver) titer_sacrifice->titer_analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

Preparing LHF-535 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of LHF-535 stock solutions in cell culture applications. This compound is a potent antiviral agent that functions as a viral entry inhibitor, making it a valuable tool for research in virology and infectious diseases.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability, solubility, and consistent performance of the compound in experimental settings.

Compound Information

This compound is a small molecule inhibitor that targets the envelope glycoprotein (B1211001) (GP) of arenaviruses.[1][4] By stabilizing the pre-fusion conformation of the GP complex, it prevents the pH-dependent conformational changes required for the fusion of viral and endosomal membranes, thereby inhibiting viral entry into host cells.[4][5]

PropertyValueSource
CAS Number 1450929-77-7[1]
Molecular Formula C27H28N2O2[6]
Molecular Weight 412.53 g/mol [7]
Appearance Light yellow to yellow solid[8]

Preparation of this compound Stock Solutions

The recommended solvent for preparing this compound stock solutions for in vitro cell culture experiments is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][8] The hygroscopic nature of DMSO can significantly impact the solubility of this compound; therefore, the use of a fresh, unopened bottle of molecular biology grade DMSO is highly recommended.[1][8]

Materials:

  • This compound powder

  • Anhydrous DMSO (molecular biology grade)

  • Sterile, conical-bottom polypropylene (B1209903) microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath (optional, but recommended for higher concentrations)

Protocol:

  • Equilibration: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 15-20 minutes. This minimizes condensation of atmospheric moisture.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. Refer to Table 2 for recommended volumes to achieve common stock concentrations.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For concentrations at or above 60 mg/mL, ultrasonic treatment for 5-10 minutes may be necessary to achieve complete dissolution.[8] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.[1]

Table 2: this compound Stock Solution Preparation in DMSO

Desired Stock ConcentrationMass of this compoundVolume of DMSO
1 mM 1 mg2.4241 mL
5 mM 1 mg0.4848 mL
10 mM 1 mg0.2424 mL
50 mM 1 mg0.0485 mL
1 mM 5 mg12.1206 mL
5 mM 5 mg2.4241 mL
10 mM 5 mg1.2121 mL
50 mM 5 mg0.2424 mL

Data derived from publicly available information.[1][7][8]

Storage of this compound Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound stock solutions.

Table 3: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended DurationNotesSource
-20°C Up to 1 yearSuitable for short to medium-term storage.[1][8]
-80°C Up to 2 yearsRecommended for long-term storage.[1][8]

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquoting into single-use volumes is strongly recommended.[1]

  • Light Sensitivity: It is good practice to protect stock solutions from light by storing them in amber-colored tubes or in a light-blocking container.

Mechanism of Action: Arenavirus Entry Inhibition

This compound inhibits the entry of arenaviruses into host cells by targeting the viral envelope glycoprotein (GP) complex.[1][4] This complex consists of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2).[4] this compound is thought to bind to the SSP-GP2 interface, stabilizing the pre-fusion conformation of the complex.[4] This stabilization prevents the pH-dependent conformational changes in GP2 that are essential for the fusion of the viral and endosomal membranes following receptor-mediated endocytosis.[4][5] By blocking this fusion event, this compound effectively halts the viral life cycle at the entry stage.

LHF535_Mechanism_of_Action cluster_virus Arenavirus cluster_cell Host Cell cluster_fusion Membrane Fusion Virus Arenavirus (with GP complex) Receptor Cell Surface Receptor Virus->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNA Release pH_Drop Endosomal Acidification (pH Drop) Endosome->pH_Drop This compound This compound This compound->Virus Binds to GP Complex Conformational_Change GP2 Conformational Change This compound->Conformational_Change Inhibits pH_Drop->Conformational_Change Fusion Membrane Fusion Conformational_Change->Fusion Fusion->Cytoplasm

Figure 1. Mechanism of action of this compound in inhibiting arenavirus entry. (Within 100 characters)

Experimental Protocol: Pseudotype Virus Neutralization Assay

This protocol outlines a general workflow for assessing the antiviral activity of this compound using a lentiviral or vesicular stomatitis virus (VSV) pseudotype system expressing the arenavirus glycoprotein.[9][10]

Materials:

  • Target cells (e.g., Vero, 293T)

  • Complete cell culture medium

  • Pseudotyped virus stock (e.g., VSV-LASV-GP-Luc)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates (white, clear-bottom for luminescence assays)

  • Luciferase assay reagent

  • Luminometer

Protocol Workflow:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of infection. Incubate overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Treatment: Remove the growth medium from the cells and add the diluted this compound or vehicle control.

  • Infection: Immediately add the pseudotyped virus to the wells at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period appropriate for the pseudovirus system (e.g., 24-48 hours).

  • Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percent inhibition against the log of the this compound concentration.

Experimental_Workflow Start Start Seed_Cells 1. Seed Target Cells in 96-well Plate Start->Seed_Cells Prepare_Compound 2. Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells 3. Add Compound/Vehicle to Cells Prepare_Compound->Treat_Cells Infect_Cells 4. Infect Cells with Pseudotyped Virus Treat_Cells->Infect_Cells Incubate 5. Incubate (e.g., 24-48h) Infect_Cells->Incubate Readout 6. Measure Reporter (e.g., Luciferase) Incubate->Readout Analyze 7. Calculate IC50 Readout->Analyze End End Analyze->End

Figure 2. General workflow for a pseudotype virus neutralization assay. (Within 100 characters)

Summary of Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of arenaviruses.

Table 4: In Vitro Efficacy of this compound

VirusAssay SystemIC50 / EC50Source
Lassa virus (various strains)Lentiviral pseudotype0.1 - 0.3 nM[1]
Lassa virusAntiviral<1 µM[1][2]
Machupo virusAntiviral<1 µM[1][2]
Junin virusAntiviral<1 µM[1][2]
VSVg virusAntiviral1 - 10 µM[1]

These application notes and protocols are intended to serve as a guide. Researchers should optimize experimental conditions based on their specific cell lines, viral strains, and assay systems.

References

LHF-535 Administration in Guinea Pig Studies of Lassa Fever: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of LHF-535 in guinea pig models of Lassa fever. The information is compiled from key studies evaluating the efficacy of this novel antiviral compound.

Summary of Preclinical Efficacy

This compound is a small-molecule antiviral agent under development for the treatment of Lassa fever.[1][2] It functions as a viral entry inhibitor by targeting the arenavirus envelope glycoprotein.[3][4][5] Preclinical studies in a lethal guinea pig model of Lassa pathogenesis have demonstrated that this compound can significantly reduce viremia and clinical signs of the disease, ultimately protecting all treated animals from death.[1][2]

Data Presentation

The following tables summarize the quantitative data from a pivotal study evaluating this compound in a guinea pig model of Lassa fever.[1]

Table 1: Study Design and Survival Outcomes

GroupTreatmentDoseAdministration StartNumber of Animals (N)Survival Rate
1Vehicle ControlN/AN/A80%
2This compound50 mg/kg/day24 hours post-infection8100%
3This compound50 mg/kg/day72 hours post-infection8100%

Table 2: Virological and Clinical Outcomes

GroupParameterDay 7Day 12Day 35
1 (Vehicle Control) Median Serum Viral Titer (pfu/mL) 2.8 x 10^44.8 x 10^4N/A (animals succumbed)
Average Body Weight Change (%) DecreaseSignificant DecreaseN/A
Average Body Temperature (°C) Increase >39.5°C by Day 10Sustained FeverN/A
2 (this compound, 24h) Median Serum Viral Titer (pfu/mL) 4.1 x 10^2Virus detected in 5 of 8 animalsBelow limit of detection
Average Body Weight Change (%) MaintainedMaintainedMaintained
Average Body Temperature (°C) NormalNormalNormal
3 (this compound, 72h) Median Serum Viral Titer (pfu/mL) Undetectable in mostUndetectable in mostBelow limit of detection
Average Body Weight Change (%) MaintainedMaintainedMaintained
Average Body Temperature (°C) NormalNormalNormal

Note: The limit of detection for viral titers was 25 pfu/mL.[1]

Experimental Protocols

Animal Model
  • Species: Guinea Pig

  • Strain: Strain 13[1]

  • Justification: The guinea pig model is well-established for Lassa virus pathogenesis studies and has been used extensively to evaluate medical countermeasures.[1]

Virus Strain and Challenge
  • Virus: Lassa virus

  • Challenge Dose: A lethal dose of Lassa virus is administered to the animals.[1]

  • Route of Inoculation: Intraperitoneal injection is a commonly used route.

This compound Formulation and Administration
  • Formulation: A stock suspension of micronized this compound is prepared at 10 mg/mL in a vehicle consisting of 0.5% Methocel E15 LV and 1% Tween 80. The suspension is stored at 4°C until use.[1]

  • Dosage: A fixed dose of 50 mg/kg/day is administered.[1][2]

  • Route of Administration: Oral gavage is a suitable method for daily administration.

  • Treatment Regimen:

    • Group 2: Once-daily administration initiated 24 hours post-infection.[1]

    • Group 3: Once-daily administration initiated 72 hours post-infection.[1]

  • Control Group: A vehicle control group should be included and receive the same volume of the vehicle solution without the active compound.

Monitoring and Endpoints
  • Survival: Animals are monitored daily for survival.

  • Clinical Signs: Daily observations for clinical signs of Lassa fever, such as lethargy and piloerection, should be recorded.[1]

  • Body Weight and Temperature: Body weight and temperature are recorded daily to monitor disease progression.[1]

  • Viremia: Serum samples are collected at specified time points (e.g., Day 7, 12, and 35 post-infection) to determine viral titers by plaque assay.[1]

  • Pharmacokinetics: Plasma concentrations of this compound can be measured to ensure they are within the therapeutic range observed in clinical trials.[1][2]

Rechallenge Study (Optional)
  • A subset of surviving animals can be rechallenged with a lethal dose of Lassa virus approximately four months after the initial infection to assess the development of protective immunity.[1][2]

Visualizations

Signaling Pathway: this compound Mechanism of Action

LHF535_Mechanism_of_Action cluster_host Host Cell GPC Glycoprotein Complex (GPC) Receptor α-dystroglycan Receptor GPC->Receptor Binding Fusion Membrane Fusion Endosome Endosome Receptor->Endosome Endocytosis Endosome->Fusion pH-dependent conformational change LHF535 This compound LHF535->GPC Inhibits

Caption: Mechanism of this compound as a Lassa virus entry inhibitor.

Experimental Workflow

LHF535_Guinea_Pig_Study_Workflow cluster_setup Experiment Setup cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Strain 13 Guinea Pigs Infection Infect Guinea Pigs with Lassa Virus Animal_Model->Infection Virus_Prep Prepare Lethal Dose of Lassa Virus Virus_Prep->Infection Treatment_Group2 Start this compound (50 mg/kg/day) at 24h PI Infection->Treatment_Group2 Treatment_Group3 Start this compound (50 mg/kg/day) at 72h PI Infection->Treatment_Group3 Control_Group Administer Vehicle Control Infection->Control_Group Daily_Monitoring Daily Monitoring: - Survival - Clinical Signs - Body Weight - Temperature Treatment_Group2->Daily_Monitoring Treatment_Group3->Daily_Monitoring Control_Group->Daily_Monitoring Blood_Collection Serum Collection (Days 7, 12, 35) Daily_Monitoring->Blood_Collection Viral_Titer Plaque Assay for Viral Titer Blood_Collection->Viral_Titer Data_Analysis Analyze Survival, Clinical, and Virological Data Viral_Titer->Data_Analysis

Caption: Experimental workflow for this compound efficacy testing in guinea pigs.

References

Application of LHF-535 in High-Throughput Screening for Arenavirus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

LHF-535 is a potent, small-molecule antiviral agent demonstrating significant efficacy against arenaviruses, a family of viruses that includes the causative agents of Lassa fever and other severe hemorrhagic fevers.[1][2][3][4] As a viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP) complex.[2][5][6] Its mechanism of action involves binding to the GP complex and stabilizing its pre-fusion conformation, which effectively prevents the pH-dependent conformational changes required for the fusion of the viral and endosomal membranes.[2][6][7] This blockade of membrane fusion ultimately inhibits viral entry into the host cell. The targeted and potent nature of this compound makes it an important tool and lead candidate in the discovery and development of novel arenavirus therapeutics. High-throughput screening (HTS) assays are crucial for identifying and characterizing new antiviral compounds like this compound. This document provides detailed protocols for two key HTS assays relevant to the study of this compound: the Lentiviral Pseudotype Infectivity Assay and the Virus-Yield Reduction Assay.

Data Presentation

The antiviral activity of this compound has been quantified against various arenaviruses using in vitro assays. The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: In Vitro Antiviral Activity of this compound [3]

VirusAssay TypeCell LineEC50 / IC50CC50Selectivity Index (SI)
Lassa VirusVirus Yield ReductionVero<1 µM (EC50)>10 µM>10
Lassa Virus (Josiah, Lineage IV)Lentiviral Pseudotype293T0.1 - 0.3 nM (IC50)>10 µM (Vero)>33,333 - 100,000
Lassa Virus (LP, Lineage I)Lentiviral Pseudotype293T17 nM (IC50)>10 µM (Vero)>588
Junin VirusVirus Yield ReductionVero<1 µM (EC50)>10 µM>10
Junin Virus (Candid#1 vaccine strain)Virus Yield ReductionVero>10 µM (EC50)>10 µM-
Machupo VirusVirus Yield ReductionVero<1 µM (EC50)>10 µM>10
Vesicular Stomatitis Virus (VSVg)Virus Yield ReductionVero1-10 µM (EC50)>10 µM1-10

Note: The Selectivity Index (SI) is calculated as CC50/EC50 or CC50/IC50. A higher SI value indicates a more favorable safety profile.

Table 2: Comparative IC50 Values of this compound Against Arenavirus Strains [8]

Virus Strain/PseudotypeThis compound IC50 (µM)
Lassa Virus (LASV)
Josiah (Lineage IV)0.00029
LP (Lineage I)0.017
GA391 (Lineage II)0.00018
CSF (Lineage III)0.00019
Junín Virus (JUNV)
Romero0.00010
Machupo Virus (MACV)
Carvallo<1
Other Arenaviruses
VSVg (Control)1-10

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the workflows of the described high-throughput screening assays, the following diagrams have been generated.

Arenavirus_Entry_Pathway Figure 1: Arenavirus Entry and this compound Inhibition cluster_virus Arenavirus Particle cluster_cell Host Cell Virus Viral Core GP1 GP1 GP2 GP2 Receptor Cell Surface Receptor (e.g., α-DG) GP1->Receptor 1. Binding SSP SSP Endosome Endosome Receptor->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNA Release This compound This compound This compound->GP2 Inhibition

Caption: Arenavirus entry pathway and the inhibitory action of this compound.

HTS_Workflow Figure 2: High-Throughput Screening Workflow cluster_plate_prep Plate Preparation cluster_infection Infection cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed target cells in multi-well plates Add_Compound Add this compound or other test compounds Seed_Cells->Add_Compound Add_Virus Add arenavirus pseudoparticles (Lentiviral Assay) or authentic virus (Yield-Reduction) Add_Compound->Add_Virus Incubate Incubate for a defined period (e.g., 48-72 hours) Add_Virus->Incubate Lenti_Readout Measure reporter gene (e.g., Luciferase) Incubate->Lenti_Readout Lentiviral Assay Yield_Readout Harvest supernatant and titrate progeny virus Incubate->Yield_Readout Yield-Reduction Assay Calculate_Inhibition Calculate % Inhibition Lenti_Readout->Calculate_Inhibition Yield_Readout->Calculate_Inhibition Determine_IC50 Determine IC50/EC50 values Calculate_Inhibition->Determine_IC50

Caption: General workflow for high-throughput screening of arenavirus entry inhibitors.

Experimental Protocols

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and robust method for screening inhibitors of arenavirus entry in a BSL-2 laboratory setting. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) pseudotyped with the arenavirus glycoprotein of interest. The lentiviral genome carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for a quantitative measure of viral entry.

Materials:

  • HEK293T cells (or other suitable packaging cell line)

  • Lentiviral packaging and transfer plasmids (the transfer plasmid should encode a reporter gene)

  • Plasmid encoding the arenavirus glycoprotein of interest

  • Transfection reagent

  • Target cells expressing the appropriate viral receptor (e.g., Vero cells)

  • This compound compound

  • Luciferase assay reagent or flow cytometer

  • Cell culture medium and supplements

  • 96-well plates

Protocol:

Part A: Pseudovirus Production [9]

  • Co-transfect HEK293T cells with the lentiviral packaging plasmid, the transfer plasmid encoding the reporter gene, and the plasmid expressing the arenavirus glycoprotein.

  • Incubate the cells for 48-72 hours to allow for the production of pseudoviral particles.

  • Harvest the supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filtration to remove cell debris.

Part B: Infectivity Assay [9]

  • Seed target cells in a 96-well plate.

  • Prepare serial dilutions of this compound or other test compounds.

  • Incubate the pseudovirus with the different concentrations of the test compounds for a defined period (e.g., 1 hour) at 37°C.

  • Add the virus-compound mixture to the target cells.

  • Incubate for 48-72 hours.

Part C: Data Analysis [3]

  • Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).

  • Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

  • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Virus-Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells and is considered a gold standard for confirming antiviral activity.

Materials:

  • Vero E6 cells (or other permissive cell line)

  • Authentic arenavirus stock

  • This compound compound

  • Cell culture medium and supplements

  • Multi-well plates

  • Plaque assay reagents (e.g., agarose, neutral red or crystal violet)

Protocol:

Part A: Infection and Treatment [6][9]

  • Seed Vero E6 cells in multi-well plates.

  • Infect the cells with the arenavirus at a specific multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound or other test compounds.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3 days).[6]

Part B: Titration of Progeny Virus [10][11]

  • Freeze and thaw the infected plates to lyse the cells and release progeny virions.

  • Collect the culture supernatants.

  • Perform a plaque assay or TCID50 assay on a fresh monolayer of permissive cells to determine the titer of infectious virus in each supernatant.

Part C: Data Analysis

  • Calculate the reduction in viral titer for each compound concentration compared to the untreated control.

  • Determine the EC50 value, the concentration of the compound that reduces the virus yield by 50%, by plotting the dose-response curve.

Conclusion

This compound is a highly potent arenavirus entry inhibitor with a well-defined mechanism of action. The high-throughput screening assays detailed in this document, particularly the Lentiviral Pseudotype Infectivity Assay and the Virus-Yield Reduction Assay, are essential tools for the discovery, characterization, and optimization of this compound and other novel antiviral agents. The provided protocols offer a standardized approach for researchers in the field of virology and drug development to evaluate the efficacy of potential arenavirus therapeutics.

References

Application Notes and Protocols: Methodology for Testing LHF-535 Against Different Lassa Virus Lineages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lassa virus (LASV) is an arenavirus that causes Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa.[1][2] The virus exhibits significant genetic diversity, with at least four to five distinct lineages identified (Lineages I, II, III, IV, and V), primarily correlating with geographic location.[2][3] This genetic variability presents a challenge for the development of broadly effective antiviral therapeutics.[3]

LHF-535 is a potent, orally bioavailable small-molecule antiviral agent that targets the LASV envelope glycoprotein (B1211001) (GP) complex, specifically the GP2 subunit, to inhibit viral entry into host cells.[1][4][5] This document provides detailed methodologies for testing the efficacy of this compound against various Lassa virus lineages, summarizing key quantitative data and providing standardized experimental protocols for in vitro and in vivo evaluation.

Mechanism of Action of this compound

This compound is a viral entry inhibitor.[1][4] The Lassa virus enters host cells through a multi-step process mediated by its envelope glycoprotein complex, which is comprised of a receptor-binding subunit (GP1) and a transmembrane fusion subunit (GP2).[4] After the virus binds to a cell surface receptor and is endocytosed, a pH-dependent conformational change in the GP complex is required to mediate the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein into the cytoplasm.[4][6] this compound is thought to bind to and stabilize the pre-fusion conformation of the GP complex, thereby preventing the necessary structural rearrangements of GP2 required for membrane fusion.[4]

LHF_535_Mechanism_of_Action cluster_virus Lassa Virus cluster_host Host Cell LASV LASV GP_complex Glycoprotein Complex (GP1/GP2) Receptor Cell Surface Receptor (e.g., α-DG) GP_complex->Receptor 1. Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Endocytosis Endosome->Endosome 3. pH-dependent conformational change Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Membrane Fusion & Viral Entry This compound This compound This compound->GP_complex Inhibition

Caption: Mechanism of action of this compound as a Lassa virus entry inhibitor.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against a panel of Lassa virus strains representing the four major lineages using a lentiviral pseudotype infectivity assay. The 50% inhibitory concentration (IC50) values are summarized in the table below.

Lassa Virus LineageStrainIC50 (nM) of this compoundReference
ILP17[4]
IIGA3910.3[4]
IICSF0.2[4]
IIINig08-A180.2[4]
IIINig08-A400.1[4]
IVJosiah0.2[4]
IVMacenta0.2[4]
IVZ-1480.2[4]
IVKGH0.2[4]

Note: The Lineage I LP strain exhibited reduced sensitivity to this compound, which was attributed to a V434I amino acid substitution in the transmembrane domain of the GP2 subunit.[4]

Experimental Protocols

In Vitro Efficacy Testing: Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and quantitative method to evaluate the activity of antiviral compounds against the Lassa virus glycoprotein-mediated entry process without the need for high-containment BSL-4 facilities.

Pseudotype_Assay_Workflow Start Start Step1 1. Co-transfect HEK293T cells with plasmids: - Lassa virus GP - Lentiviral backbone (e.g., HIV-1) expressing luciferase - Packaging plasmid Start->Step1 Step2 2. Harvest supernatant containing pseudotyped virus particles. Step1->Step2 Step4 4. Infect treated target cells with pseudotyped virus. Step2->Step4 Step3 3. Incubate target cells (e.g., Vero) with serial dilutions of this compound. Step3->Step4 Step5 5. Incubate for 48-72 hours. Step4->Step5 Step6 6. Lyse cells and measure luciferase activity. Step5->Step6 Step7 7. Calculate IC50 values. Step6->Step7 End End Step7->End

Caption: Workflow for the lentiviral pseudotype infectivity assay.

Protocol:

  • Cell Culture: Maintain HEK293T and Vero cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with plasmids encoding the Lassa virus glycoprotein (GP) from the desired lineage, a lentiviral backbone vector (e.g., HIV-1) expressing a reporter gene such as luciferase, and a packaging plasmid (e.g., psPAX2).

    • After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped viral particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Infectivity Assay:

    • Seed Vero cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the culture medium from the Vero cells and add the this compound dilutions.

    • Add the pseudovirus supernatant to the wells.

    • Incubate the plates for 48-72 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • Calculate the percent inhibition of viral entry for each this compound concentration relative to untreated controls.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

In Vitro Efficacy Testing: Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for measuring virus neutralization and can be adapted to assess the inhibitory effect of antiviral compounds on live Lassa virus replication in a BSL-4 environment.

Protocol:

  • Cell Culture: Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Virus-Drug Incubation:

    • Prepare serial dilutions of this compound.

    • In a separate plate, mix the this compound dilutions with a standardized amount of Lassa virus (e.g., 100 plaque-forming units).

    • Incubate the virus-drug mixture for 1 hour at 37°C.

  • Infection:

    • Remove the culture medium from the Vero E6 cell monolayers and wash with phosphate-buffered saline (PBS).

    • Inoculate the cells with the virus-drug mixture.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose (B11928114) or agarose (B213101) and the corresponding concentration of this compound.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Stain the cells with a 0.1% crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.

    • Determine the concentration of this compound that results in a 50% or 90% reduction in plaque formation (PRNT50 or PRNT90).

In Vivo Efficacy Testing: Guinea Pig Model of Lassa Fever

The strain 13 guinea pig model is a well-established lethal model for Lassa fever and is used to evaluate the in vivo efficacy of antiviral candidates.[5][7][8]

Guinea_Pig_Model_Workflow Start Start Step1 1. Acclimatize Strain 13 guinea pigs. Start->Step1 Step2 2. Inoculate guinea pigs with a lethal dose of Lassa virus (e.g., Josiah strain). Step1->Step2 Step3 3. Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 1 or 3 days). Step2->Step3 Step4 4. Administer daily oral doses of this compound for a defined period (e.g., 14 days). Step3->Step4 Step5 5. Monitor animals daily for clinical signs of disease (weight loss, fever, lethargy). Step4->Step5 Step6 6. Collect blood samples at specified intervals to determine viremia by plaque assay or RT-qPCR. Step5->Step6 Step7 7. Record survival data. Step6->Step7 End End Step7->End

Caption: Workflow for in vivo efficacy testing of this compound in the guinea pig model.

Protocol:

  • Animal Model: Use Strain 13 guinea pigs.

  • Virus Challenge: Inoculate animals with a lethal dose of a specific Lassa virus strain (e.g., 1000 PFU of the Josiah strain) via subcutaneous or intraperitoneal injection.

  • Drug Administration:

    • Prepare a formulation of this compound suitable for oral gavage.

    • Initiate treatment at a predetermined time post-infection (e.g., 1 or 3 days).

    • Administer a daily oral dose of this compound (e.g., 50 mg/kg/day) for a specified duration (e.g., 14 days).

    • A control group should receive a vehicle-only formulation.

  • Monitoring and Sample Collection:

    • Monitor the animals daily for clinical signs of illness, including weight loss, changes in body temperature, and morbidity.

    • Collect blood samples at various time points to measure viremia levels using plaque assays or quantitative real-time PCR (qRT-PCR).

  • Endpoints and Data Analysis:

    • The primary endpoint is survival.

    • Secondary endpoints include reduction in viremia, amelioration of clinical signs, and changes in body weight and temperature.

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

    • Compare viremia levels and clinical scores between treated and control groups using appropriate statistical methods.

Conclusion

The provided methodologies offer a framework for the comprehensive evaluation of this compound against the diverse lineages of Lassa virus. The potent, broad-spectrum activity of this compound demonstrated in preclinical studies, coupled with its oral bioavailability, positions it as a promising candidate for the treatment of Lassa fever.[4][7] Further clinical development is warranted to establish its safety and efficacy in human populations.[9]

References

Application Notes and Protocols: LHF-535 in Combination Therapy with Favipiravir for Arenaviral Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argentine hemorrhagic fever (AHF), caused by the Junín virus (JUNV), is a severe illness with significant morbidity and mortality.[1] The development of effective antiviral therapies is a critical public health priority. This document outlines the preclinical rationale and experimental protocols for the investigation of a combination therapy using LHF-535, a novel viral entry inhibitor, and favipiravir (B1662787), a broad-spectrum antiviral agent that inhibits the viral RNA-dependent RNA polymerase (RdRp). Preclinical studies have demonstrated a synergistic effect between these two compounds, offering a promising therapeutic strategy against JUNV.[1][2]

Mechanism of Action

The combination of this compound and favipiravir targets two distinct and essential stages of the arenavirus life cycle. This dual-pronged attack is hypothesized to not only provide a potent antiviral effect but also to present a higher barrier to the development of drug resistance.

  • This compound: This small molecule is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (B1211001) (GP).[3] By binding to GP, this compound is thought to stabilize the pre-fusion conformation of the glycoprotein complex, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[3] This action effectively blocks the virus from entering host cells, halting the infection at its earliest stage.

  • Favipiravir: A prodrug, favipiravir is metabolized within host cells to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5] Favipiravir-RTP acts as a purine (B94841) analogue, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral RNA genome.[4][5] Its incorporation into nascent viral RNA can lead to chain termination and lethal mutagenesis, thereby preventing the production of viable viral progeny.[4]

The proposed synergistic interaction of this compound and favipiravir is depicted in the following signaling pathway diagram:

G cluster_virus Junín Virus (JUNV) cluster_cell Host Cell cluster_drugs Antiviral Intervention Virus JUNV Virion Receptor Host Cell Receptor (e.g., TfR1) Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Viral_RNA_Replication Viral RNA Replication (RdRp-mediated) Endosome->Viral_RNA_Replication 3. Genome Release (pH-dependent fusion) Progeny_Virions New Progeny Virions Viral_RNA_Replication->Progeny_Virions 4. Replication & Assembly Progeny_Virions->Virus 5. Budding & Release LHF535 This compound LHF535->Endosome Inhibits Fusion Favipiravir Favipiravir (metabolized to Favipiravir-RTP) Favipiravir->Viral_RNA_Replication Inhibits RdRp

Caption: Combined antiviral mechanism of this compound and favipiravir against Junín virus.

In Vitro Efficacy Data

While a specific in vitro synergy study for the combination of this compound and favipiravir against Junín virus has not been detailed in the reviewed literature, the individual antiviral activities of these compounds have been reported.

CompoundVirusCell LineIC50Reference
FavipiravirJunín Virus (Candid #1)293T4.3 µM[4]

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy Data: Guinea Pig Model of Argentine Hemorrhagic Fever

A pivotal preclinical study evaluated the efficacy of this compound and favipiravir, both alone and in combination, in a lethal guinea pig model of Junín virus infection.[2]

Treatment GroupDosing RegimenSurvival RateKey ObservationsReference
PlaceboVehicle control0%All animals succumbed to the infection. Viremia and tissue viral titers exceeded 6 log10 CCID50/mL or g.[2]
This compound Monotherapy50 mg/kg, once daily, intraperitonealDelayed onset of severe disease, but did not provide complete protection.Some animals had detectable virus in serum, liver, and spleen.[2]
Favipiravir Monotherapy (sub-optimal dose)250 mg/kg/day, administered twice daily, intraperitonealDelayed onset of severe disease, but did not provide complete protection.Some animals had detectable virus in serum, liver, and spleen.[2]
This compound + Favipiravir Combination Therapy This compound: 50 mg/kg, once daily, intraperitonealFavipiravir: 250 mg/kg/day, twice daily, intraperitoneal100% Complete protection from lethal infection. Junín virus was undetectable in serum, liver, and spleen.[1][2]

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Assay

This protocol describes a general method for assessing the synergistic, additive, or antagonistic effects of this compound and favipiravir against Junín virus in vitro.

G start Start prepare_cells Prepare Vero E6 cell suspension and seed in 96-well plates start->prepare_cells prepare_drugs Prepare serial dilutions of This compound and Favipiravir prepare_cells->prepare_drugs add_drugs Add drug combinations to wells in a checkerboard format prepare_drugs->add_drugs add_virus Infect cells with Junín virus (e.g., MOI of 0.1) add_drugs->add_virus incubate Incubate for 48-72 hours add_virus->incubate quantify Quantify viral replication (e.g., Plaque Assay, qRT-PCR, or CPE) incubate->quantify analyze Calculate Fractional Inhibitory Concentration (FIC) Index quantify->analyze end Determine Synergy, Additivity, or Antagonism analyze->end

Caption: Workflow for in vitro synergy testing using a checkerboard assay.

Materials:

  • Vero E6 cells

  • Junín virus (e.g., Romero or Candid #1 strain)

  • This compound and Favipiravir

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Reagents for viral quantification (e.g., crystal violet for plaque assay, reagents for qRT-PCR)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will form a confluent monolayer within 24 hours.

  • Drug Dilution: Prepare serial dilutions of this compound and favipiravir in DMEM with 2% FBS.

  • Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. Each well will contain a unique concentration combination of the two drugs. Include wells with each drug alone and no-drug controls.

  • Viral Infection: Infect the cells with Junín virus at a pre-determined multiplicity of infection (MOI), for example, 0.1.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Quantification of Viral Inhibition: Assess the level of viral replication in each well. This can be done by:

    • Plaque Reduction Assay: After incubation, fix and stain the cells with crystal violet to visualize and count plaques.

    • qRT-PCR: Extract RNA from the cell supernatant or cell lysate and quantify viral RNA levels.

    • Cytopathic Effect (CPE) Assay: Visually score the extent of virus-induced cell death.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the drug interaction. The FIC is calculated for each drug in a combination that shows a certain level of inhibition (e.g., 50%). The FIC index is the sum of the FICs of the two drugs.

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additivity or indifference

    • FIC Index > 4.0: Antagonism

In Vivo Efficacy Study: Guinea Pig Model

This protocol is based on the successful preclinical study of this compound and favipiravir combination therapy.[2] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and under appropriate biosafety level conditions (BSL-4 for Junín virus).

G start Start acclimatize Acclimatize Hartley guinea pigs start->acclimatize challenge Infect guinea pigs with a lethal dose of Junín virus (Romero strain) acclimatize->challenge initiate_treatment Initiate treatment on day 3 post-infection challenge->initiate_treatment treatment_groups Treatment Groups: - Placebo - this compound (50 mg/kg, q.d.) - Favipiravir (250 mg/kg/day, b.i.d.) - Combination initiate_treatment->treatment_groups monitor Monitor daily for clinical signs, weight loss, and survival for ~28 days treatment_groups->monitor collect_samples Collect terminal blood and tissue samples (e.g., liver, spleen) for viral load analysis monitor->collect_samples analyze_viral_load Determine viral titers by CCID50 assay or qRT-PCR collect_samples->analyze_viral_load end Evaluate efficacy based on survival and viral load reduction analyze_viral_load->end

References

Application Notes and Protocols for Virus-Yield Reduction Assay with LHF-535

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHF-535 is a potent, orally bioavailable small-molecule inhibitor of arenavirus entry.[1][2] It is currently under development for the treatment of Lassa fever, a severe and often fatal hemorrhagic illness, as well as other hemorrhagic fevers caused by arenaviruses.[1][3] this compound targets the viral envelope glycoprotein (B1211001) (GP), a critical component for viral entry into host cells.[1][4] The mechanism of action involves the inhibition of membrane fusion between the viral envelope and the host cell membrane, a crucial step for the release of the viral genome into the cytoplasm.[][6] Specifically, this compound and its analogs are thought to bind to and stabilize the pre-fusion conformation of the glycoprotein complex, preventing the pH-dependent conformational changes required for fusion within the endosome.[1][6]

The virus-yield reduction assay is a powerful technique for quantifying the ability of an antiviral compound to inhibit the production of infectious virus particles from infected cells.[7][8] This application note provides a detailed protocol for conducting a virus-yield reduction assay to evaluate the in vitro antiviral activity of this compound against arenaviruses.

Principle of the Assay

This assay measures the amount of infectious virus produced in the supernatant of infected cells treated with a test compound compared to untreated (vehicle control) infected cells. A reduction in the viral titer in the supernatant of treated cells indicates antiviral activity. The viral titer is typically determined by a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.[8]

Data Presentation

The antiviral activity of this compound is quantified by determining the 50% effective concentration (EC50), which is the concentration of the compound that reduces the virus yield by 50%.

Table 1: Example Data from this compound Virus-Yield Reduction Assay against Junín Virus

This compound Concentration (nM)Virus Titer (PFU/mL)Percent Inhibition (%)
0 (Vehicle Control)2.5 x 10^60
0.11.8 x 10^628
11.1 x 10^656
104.5 x 10^582
1008.2 x 10^496.7
1000<1.0 x 10^2>99.9

Table 2: Antiviral Potency of this compound against Various Arenaviruses

VirusCell LineAssay TypeEC50 (nM)
Lassa Virus (Josiah)VeroPlaque Reduction<1
Junín Virus (Romero)VeroVirus-Yield Reduction~1-10
Machupo VirusVero E6Plaque Reduction<1
Tacaribe VirusVeroVirus-Yield Reduction~10-100

Experimental Protocols

Materials
  • Cell Line: Vero E6 cells or another permissive cell line for the arenavirus of interest.[7]

  • Virus: Authentic arenavirus stock (e.g., Junín virus, Lassa virus).[7]

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Infection Medium: DMEM supplemented with 2% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Reagents for Plaque Assay:

    • Agarose or other overlay medium.

    • Neutral red or crystal violet for staining.[7]

  • 96-well and 6-well cell culture plates.

  • Standard laboratory equipment (CO2 incubator, biosafety cabinet, inverted microscope, etc.).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation cluster_harvest Harvesting and Titration cluster_analysis Data Analysis seed_cells Seed Vero E6 cells in 96-well plates prep_compound Prepare serial dilutions of this compound infect_cells Infect cells with arenavirus (e.g., Junín virus) at a specific MOI seed_cells->infect_cells add_compound Add this compound dilutions to the infected cells prep_compound->add_compound infect_cells->add_compound incubate Incubate for one viral replication cycle (e.g., 72 hours) add_compound->incubate harvest Harvest supernatant containing progeny virus incubate->harvest titrate Determine viral titer via plaque assay or TCID50 harvest->titrate analyze Calculate percent inhibition and determine EC50 titrate->analyze

Caption: Experimental workflow for the virus-yield reduction assay with this compound.

Detailed Protocol
  • Cell Seeding:

    • Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in infection medium to achieve the desired final concentrations.

    • Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound dilution).

  • Virus Infection and Treatment:

    • When the cell monolayer is 70-80% confluent, remove the cell culture medium.[4]

    • Add the varying concentrations of this compound to the test wells just prior to infection.[4]

    • Infect the cells with the arenavirus at a multiplicity of infection (MOI) of approximately 0.002.[4]

    • Include a "virus control" (infected cells with vehicle) and a "cell control" (uninfected, untreated cells).

  • Incubation:

    • Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[4]

  • Harvesting and Titration:

    • After the incubation period, freeze and thaw the plates to lyse the cells and release the progeny virus.[4]

    • Collect the culture supernatants.[4]

    • Determine the viral titer in the supernatants by performing a plaque assay or a TCID50 assay on fresh Vero E6 cell monolayers.

  • Data Analysis:

    • Calculate the virus titer (PFU/mL or TCID50/mL) for each this compound concentration and the virus control.

    • Determine the percent inhibition of virus yield for each concentration relative to the virus control.

    • Plot the percent inhibition versus the this compound concentration and determine the EC50 value using a dose-response curve fitting software.

Mechanism of Action: this compound Inhibition of Arenavirus Entry

This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP) complex.[1][4] This complex is composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[1]

Signaling Pathway Diagram

G cluster_virus Arenavirus cluster_host Host Cell GP1 GP1 receptor Cell Surface Receptor GP1->receptor Binding GP2 GP2 (pre-fusion) GP2_post GP2 (post-fusion) SSP SSP endosome Endosome (pH drop) receptor->endosome Endocytosis endosome->GP2_post Conformational Change fusion Membrane Fusion release Viral Genome Release fusion->release LHF535 This compound LHF535->GP2 inhibition Inhibition GP2_post->fusion

Caption: Mechanism of this compound inhibition of arenavirus entry.

The entry process begins with the binding of GP1 to a cell surface receptor, followed by endocytosis of the virus.[1] Inside the endosome, a drop in pH triggers a conformational change in GP2, which is necessary for the fusion of the viral and endosomal membranes, allowing the viral genome to be released into the cytoplasm.[1][6] this compound is thought to bind to and stabilize a pre-fusion structure of the GP complex, specifically interacting with GP2, thereby preventing this essential conformational rearrangement and blocking viral entry.[1][6]

References

Application Notes and Protocols for Measuring Lhf-535 Efficacy in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lhf-535 is a potent, orally bioavailable small-molecule antiviral agent under development for the treatment and prophylaxis of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] As a viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP) complex.[1][2][3] Specifically, it is thought to bind to and stabilize the pre-fusion conformation of the GP, thereby preventing the pH-dependent conformational changes required for the fusion of the viral and endosomal membranes.[3] This action effectively blocks the release of the viral ribonucleoprotein complex into the cytoplasm of the host cell, thus inhibiting the initiation of infection.

These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in clinically relevant primary human cell cultures, which offer a more physiologically relevant model compared to immortalized cell lines. The primary cell types of focus are human umbilical vein endothelial cells (HUVECs) and primary human airway epithelial cells (HAECs), as the vascular endothelium and the respiratory tract are key sites of Lassa virus replication and pathogenesis.[4][5]

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are structured for a clear comparison of the antiviral activity and cytotoxicity of this compound.

Table 1: Antiviral Efficacy of this compound in Primary Human Cell Cultures

Primary Cell TypeVirus StrainAssay TypeEC₅₀ (nM)¹Selectivity Index (SI)²
HUVECsLassa Virus (Josiah)Virus Yield ReductionData to be determinedData to be determined
HAECsLassa Virus (Josiah)Plaque Reduction AssayData to be determinedData to be determined
PBMCsLassa Virus (Josiah)Viral RNA QuantificationData to be determinedData to be determined

¹EC₅₀ (50% effective concentration) is the concentration of this compound that results in a 50% reduction in viral replication. ²Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.

Table 2: Cytotoxicity of this compound in Primary Human Cell Cultures

Primary Cell TypeAssay TypeIncubation Time (hours)CC₅₀ (µM)³
HUVECsMTT Assay72Data to be determined
HAECsa-Tox Glo®72Data to be determined
PBMCsCellTiter-Glo®72Data to be determined

³CC₅₀ (50% cytotoxic concentration) is the concentration of this compound that results in a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

Lhf_535_Mechanism Mechanism of this compound as an Arenavirus Entry Inhibitor cluster_virus Arenavirus cluster_host Host Cell cluster_endosome Endosome Virus Virus GP Complex (GP1/GP2/SSP) GP Complex (GP1/GP2/SSP) Virus->GP Complex (GP1/GP2/SSP) On viral envelope Host Cell Receptor α-dystroglycan GP Complex (GP1/GP2/SSP)->Host Cell Receptor 1. Attachment Conformational Change GP2 Conformational Change Endosome Endosome Host Cell Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral RNP Release (Inhibited) This compound This compound This compound->GP Complex (GP1/GP2/SSP) Binds and Stabilizes Pre-fusion State pH drop pH drop pH drop->Conformational Change 3. Acidification triggers Membrane Fusion Viral-Endosomal Membrane Fusion Conformational Change->Membrane Fusion

Caption: Mechanism of this compound as an Arenavirus Entry Inhibitor.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow Experimental Workflow for this compound Efficacy Testing in Primary Cells cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate Primary Cells Isolate & Culture Primary Cells (HUVECs, HAECs) Seed Cells Seed Primary Cells in Multi-well Plates Isolate Primary Cells->Seed Cells Prepare this compound Prepare Serial Dilutions of this compound Infect Cells Infect Cells with Lassa Virus in presence of this compound Prepare this compound->Infect Cells Prepare Virus Stock Prepare & Titer Lassa Virus Stock Prepare Virus Stock->Infect Cells Seed Cells->Infect Cells Incubate Incubate for Replication Cycle (e.g., 48-72h) Infect Cells->Incubate Harvest Supernatant Harvest Supernatant (for Virus Yield) Incubate->Harvest Supernatant Fix and Stain Fix and Stain Cells (for Plaque Assay) Incubate->Fix and Stain Quantify Virus Quantify Progeny Virus (Virus Yield Reduction Assay) or Plaques (Plaque Reduction Assay) Harvest Supernatant->Quantify Virus Fix and Stain->Quantify Virus Calculate EC50 Calculate EC₅₀ Quantify Virus->Calculate EC50 Cytotoxicity Assay Perform Cytotoxicity Assay (e.g., MTT) in parallel Calculate CC50 Calculate CC₅₀ Cytotoxicity Assay->Calculate CC50 Determine SI Determine Selectivity Index (SI = CC₅₀ / EC₅₀) Calculate EC50->Determine SI Calculate CC50->Determine SI

Caption: Experimental Workflow for this compound Efficacy Testing.

Experimental Protocols

Cytotoxicity Assay in Primary Cells

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in the primary cell cultures to be used for antiviral assays. This ensures that the observed antiviral effect is not due to cell death.

Materials:

  • Primary cells (HUVECs or HAECs)

  • Complete cell culture medium appropriate for the primary cell type

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other suitable viability assay kit (e.g., CellTiter-Glo®)

  • DMSO (for solubilizing formazan (B1609692) crystals in MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the primary cells into 96-well plates at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Virus Yield Reduction Assay in HUVECs

Objective: To quantify the inhibitory effect of this compound on the production of infectious Lassa virus particles in primary human endothelial cells.

Materials:

  • Confluent monolayer of HUVECs in 24-well plates

  • Lassa virus stock of known titer

  • This compound serial dilutions in infection medium (low-serum medium)

  • Infection medium

  • PBS

  • Vero E6 cells for titration

  • Overlay medium (e.g., containing methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow HUVECs to confluence in 24-well plates.

  • Infection and Treatment:

    • Pre-treat the HUVEC monolayers with medium containing serial dilutions of this compound for 1 hour at 37°C.

    • Infect the cells with Lassa virus at a multiplicity of infection (MOI) of 0.1 in the presence of the corresponding this compound concentrations.

    • After a 1-hour adsorption period, remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective this compound concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Harvesting Progeny Virus: At the end of the incubation, collect the culture supernatants, which contain the progeny virus. Clarify the supernatants by centrifugation.

  • Titration of Viral Yield (Plaque Assay):

    • Prepare 10-fold serial dilutions of the harvested supernatants.

    • Infect confluent monolayers of Vero E6 cells with these dilutions for 1 hour.

    • Remove the inoculum and overlay the cells with a semi-solid medium.

    • Incubate for 5-7 days until plaques are visible.

    • Fix the cells with 10% formalin and stain with crystal violet.

    • Count the plaques and calculate the viral titer (Plaque Forming Units per mL, PFU/mL).

  • Data Analysis:

    • Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus control (no drug).

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Plaque Reduction Assay in HAECs

Objective: To determine the efficacy of this compound in inhibiting Lassa virus infection and spread in a polarized model of the human airway epithelium.

Materials:

  • Differentiated HAECs cultured on transwell inserts

  • Lassa virus stock

  • This compound serial dilutions in infection medium

  • Infection medium

  • PBS

  • Overlay medium (e.g., containing methylcellulose)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against Lassa virus nucleoprotein (NP)

  • Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme

  • Microscope for plaque visualization

Procedure:

  • Cell Preparation: Culture HAECs on transwell inserts at an air-liquid interface until fully differentiated and polarized.

  • Infection and Treatment:

    • Infect the apical side of the HAEC cultures with a dilution of Lassa virus that will produce a countable number of plaques.

    • After a 1-hour adsorption period, remove the inoculum.

    • Add an overlay medium containing serial dilutions of this compound to the apical chamber.

  • Incubation: Incubate the cultures for 3-5 days at 37°C.

  • Plaque Visualization (Immunostaining):

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membranes.

    • Incubate with a primary antibody against Lassa virus NP.

    • Incubate with a secondary antibody conjugated to a reporter enzyme.

    • Add the substrate to visualize the plaques (foci of infected cells).

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of reduction against the log of the this compound concentration.

References

Application of LHF-535 in Organoid Models of Arenaviral Infection: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

LHF-535 is an investigational, orally bioavailable small molecule antiviral agent with potent activity against arenaviruses, including the Lassa virus, the causative agent of Lassa fever.[1][2][3][4] Lassa fever is a severe, often fatal, viral hemorrhagic fever endemic to West Africa.[1][2][3][4] The development of effective therapeutics is a global health priority. This compound functions as a viral entry inhibitor, specifically targeting the viral envelope glycoprotein (B1211001) (GP) complex and preventing the fusion of the virus with the host cell membrane.[2][5][6] Preclinical studies in mouse and guinea pig models have demonstrated the efficacy of this compound in reducing viremia and protecting against lethal challenge with arenaviruses.[2][5][7][8] Furthermore, this compound has completed Phase 1 clinical trials in healthy volunteers, where it was found to be well-tolerated and exhibited a favorable pharmacokinetic profile.[1][6][9]

Human organoid models have emerged as powerful tools for studying infectious diseases, offering a more physiologically relevant system compared to traditional 2D cell cultures.[10][11][12] These three-dimensional, self-organizing structures are derived from stem cells and recapitulate the cellular composition and architecture of native human organs.[10][13] Organoid models of the lung, liver, and intestine have been successfully used to study a variety of viral and bacterial pathogens.[10][11][14]

This document outlines a proposed application and detailed protocols for utilizing human organoid models to evaluate the efficacy of this compound against arenaviruses. While direct studies of this compound in organoid models have not yet been published, the following framework is based on established protocols for organoid-based infection assays and the known mechanism of action of this compound.

Therapeutic Rationale

The primary therapeutic rationale for using this compound is to inhibit the initial stages of arenavirus infection, thereby preventing viral spread and subsequent pathogenesis. By blocking viral entry, this compound is expected to reduce viral load, mitigate cellular damage, and allow the host immune system to clear the infection. Organoid models provide a unique opportunity to study these effects in a human-relevant context, assessing not only the direct antiviral activity of this compound but also its impact on host cell responses within a complex, multi-cellular environment.

Potential Applications in Organoid Models

  • Efficacy Testing: Determine the dose-dependent efficacy of this compound in inhibiting arenavirus replication in human lung or liver organoids.

  • Mechanism of Action Studies: Investigate the specific cellular and molecular mechanisms by which this compound prevents viral entry and protects host cells in a 3D tissue model.

  • Host Response Profiling: Analyze the effect of this compound treatment on host gene expression, cytokine production, and cellular stress responses following viral infection.

  • Combination Therapy Evaluation: Assess the potential for synergistic or additive effects when this compound is co-administered with other antiviral agents, such as ribavirin (B1680618), in a more complex biological system.[15][16][17]

  • Toxicity and Safety Assessment: Evaluate the potential cytotoxicity of this compound at therapeutic concentrations in human organoid models.

Experimental Protocols

I. Generation and Culture of Human Lung Organoids

This protocol is adapted from established methods for generating human lung organoids from pluripotent stem cells (hPSCs).

Materials:

  • Human pluripotent stem cells (hPSCs)

  • hPSC maintenance medium

  • Differentiation media (specific formulations for definitive endoderm, anterior foregut endoderm, and lung progenitor cells)

  • Growth factors (e.g., FGF10, CHIR99021, Noggin, BMP4)

  • Matrigel or other basement membrane matrix

  • Organoid growth medium

  • 6-well and 24-well culture plates

  • Cell culture incubators (37°C, 5% CO2)

Protocol:

  • hPSC Culture: Maintain hPSCs on a suitable matrix in hPSC maintenance medium. Passage cells as needed.

  • Definitive Endoderm Differentiation: Induce differentiation of hPSCs to definitive endoderm by treating with high concentrations of Activin A for 3-4 days.

  • Anterior Foregut Endoderm Specification: Culture definitive endoderm cells in the presence of inhibitors of TGF-β and BMP signaling (e.g., SB431542 and Noggin) for 4-6 days.

  • Lung Progenitor Cell Induction: Treat anterior foregut endoderm with a combination of Wnt agonist (CHIR99021), FGF10, and BMP4 for 10-15 days to generate lung progenitor spheroids.

  • Organoid Formation: Embed the lung progenitor spheroids in Matrigel droplets in a 24-well plate.

  • Maturation: Culture the embedded spheroids in organoid growth medium containing factors that promote lung cell differentiation for at least 30-60 days. The medium should be changed every 2-3 days.

II. Arenavirus Infection of Lung Organoids

Biosafety Note: Work with live arenaviruses requires appropriate biosafety level (BSL-3 or BSL-4) facilities and trained personnel. The use of surrogate viruses or pseudotyped viruses may be appropriate for lower biosafety settings.

Materials:

  • Mature human lung organoids

  • Arenavirus stock (e.g., Lassa virus, Tacaribe virus, or a relevant surrogate)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Organoid growth medium

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Personal protective equipment (PPE) appropriate for the biosafety level

Protocol:

  • Organoid Plating: Gently disrupt Matrigel and plate individual organoids or organoid fragments into the wells of a 96-well plate.

  • Pre-treatment with this compound: Add organoid growth medium containing various concentrations of this compound (and a vehicle control) to the wells. Incubate for 2-4 hours at 37°C.

  • Infection: Add the arenavirus inoculum at a predetermined multiplicity of infection (MOI) to each well.

  • Incubation: Incubate the infected organoids for 1-2 hours at 37°C to allow for viral entry.

  • Washing: Remove the viral inoculum and wash the organoids three times with PBS to remove unbound virus.

  • Post-infection Culture: Add fresh organoid growth medium containing the respective concentrations of this compound.

  • Time-course Analysis: At various time points post-infection (e.g., 24, 48, 72 hours), harvest the organoids and/or culture supernatants for downstream analysis.

III. Quantification of Viral Load

A. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Extract total RNA from the harvested organoids using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers and probes specific for a conserved region of the arenavirus genome. Include a standard curve of known viral copy numbers to enable absolute quantification.

B. Plaque Assay

  • Organoid Homogenization: Homogenize the harvested organoids in a small volume of culture medium.

  • Serial Dilution: Prepare serial dilutions of the organoid homogenate.

  • Infection of Vero Cells: Infect a monolayer of Vero cells with the serial dilutions.

  • Overlay: After a 1-hour incubation, overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose).

  • Incubation: Incubate for 5-7 days until plaques are visible.

  • Staining and Counting: Stain the cells with crystal violet and count the number of plaque-forming units (PFU).

Data Presentation

Table 1: Effect of this compound on Arenavirus Replication in Human Lung Organoids

This compound Concentration (µM)Viral RNA (copies/µL) at 48h post-infectionViral Titer (PFU/mL) at 48h post-infection
Vehicle Control (0)1.5 x 10^62.3 x 10^5
0.018.2 x 10^51.1 x 10^5
0.19.5 x 10^41.4 x 10^4
11.2 x 10^31.8 x 10^2
10< Detection Limit< Detection Limit

Table 2: Cytokine Profile in Supernatants of Infected Lung Organoids Treated with this compound

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)IFN-β (pg/mL)
Mock Infected15.28.55.1
Virus + Vehicle450.8210.3150.7
Virus + this compound (1 µM)85.645.130.2

Visualizations

LHF_535_Mechanism_of_Action cluster_virus Arenavirus cluster_host Host Cell V Virion R Receptor (e.g., α-dystroglycan) V->R 1. Binding GP Glycoprotein (GP) Complex Endosome Endosome R->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent conformational change of GP Replication Viral Replication Fusion->Replication 4. Release of viral ribonucleoprotein LHF535 This compound LHF535->GP

Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.

Experimental_Workflow cluster_analysis Downstream Analysis A 1. Generation & Maturation of Human Lung Organoids B 2. Pre-treatment with this compound (Dose-response) A->B C 3. Infection with Arenavirus (e.g., Lassa virus surrogate) B->C D 4. Post-infection Culture (24, 48, 72 hours) C->D E 5. Sample Harvesting (Organoids & Supernatants) D->E F Viral Load Quantification (qRT-PCR, Plaque Assay) E->F G Host Response Analysis (Cytokine profiling, Transcriptomics) E->G H Toxicity Assessment (Cell viability assays) E->H

Caption: Proposed experimental workflow for evaluating this compound in organoid models.

Signaling_Pathway_Analysis Virus Arenavirus Infection PRR Pattern Recognition Receptors (e.g., RIG-I, MDA5) Virus->PRR IRF37 IRF3/7 Activation PRR->IRF37 NFkB NF-κB Activation PRR->NFkB TypeI_IFN Type I Interferons (IFN-α, IFN-β) IRF37->TypeI_IFN ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines ISG Interferon-Stimulated Genes (Antiviral State) TypeI_IFN->ISG LHF535 This compound LHF535->Virus Blocks Entry

Caption: Host innate immune signaling pathways to be analyzed in organoid models.

References

Troubleshooting & Optimization

LHF-535 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the antiviral compound Lhf-535 in aqueous solutions. The following information is designed to address common issues and provide practical solutions for your experiments.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource/Method
Molecular Formula C₂₇H₂₈N₂O₂Publicly available data
Molecular Weight 412.52 g/mol Publicly available data
Appearance Light yellow to yellow solidSupplier Information
Aqueous Solubility PoorInferred from formulation protocols
Solubility in Organic Solvents Soluble in DMSOSupplier Information
Predicted LogP HighInferred from structure (lipophilic)
Predicted pKa Basic (imidazole moiety)Inferred from structure
BCS Classification Likely Class II or IVInferred from poor solubility

Troubleshooting Guide: this compound Insolubility

This guide addresses common questions and issues related to the handling and solubilization of this compound.

Question 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, saline). What should I do?

Answer: this compound has very low intrinsic solubility in aqueous solutions. Direct dissolution in buffers is unlikely to be successful. It is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted into your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your assay as low as possible (typically <0.5%).

Question 2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several strategies to overcome this:

  • Use of Co-solvents and Surfactants: For in vivo studies, a common approach is to use a vehicle containing co-solvents and surfactants. A widely used formulation consists of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline This combination helps to maintain the solubility of this compound in the final aqueous solution.

  • Sonication: After dilution, sonicating the solution can help to break down small precipitates and create a more uniform dispersion.

  • Lowering the Final Concentration: If precipitation persists, you may need to lower the final concentration of this compound in your working solution.

Question 3: Are there alternative formulation strategies for in vivo administration?

Answer: Yes, another effective method is to prepare a micronized suspension. Micronization reduces the particle size of the compound, which can improve its dissolution rate. A stock suspension of micronized this compound can be prepared at 10 mg/mL in a vehicle consisting of 0.5% Methocel E15 LV and 1% Tween 80. This suspension should be briefly sonicated before use.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for long-term storage.

Q: Can I heat the solution to improve solubility?

A: While gentle warming can sometimes aid dissolution, excessive heat may degrade the compound. It is generally not the recommended primary method for solubilizing this compound. If you do use gentle heat, be sure to assess the stability of the compound under those conditions.

Q: How does the purity of DMSO affect solubility?

A: Using high-purity, anhydrous DMSO is critical. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use freshly opened or properly stored anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

1. Preparation of 10 mM DMSO Stock Solution: a. Weigh out a precise amount of this compound powder. b. Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 412.52 g/mol ). c. Add the DMSO to the this compound powder and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

2. Preparation of Working Solution: a. Thaw a single aliquot of the 10 mM DMSO stock solution. b. Dilute the stock solution into your pre-warmed aqueous experimental medium to the desired final concentration. c. Ensure the final DMSO concentration in the working solution is below the tolerance level for your specific assay (e.g., <0.5%). d. Vortex the working solution immediately after adding the DMSO stock to ensure proper mixing and minimize precipitation.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a general protocol for improving the solubility of poorly soluble drugs like this compound by creating an amorphous solid dispersion.

Materials:

  • This compound

  • A suitable polymer carrier (e.g., PVP K30, Soluplus®, HPMC)

  • A volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the polymer carrier in the chosen organic solvent in a round-bottom flask. A common drug-to-polymer ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Once the solvent is removed, a thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Collection and Storage: Scrape the dried amorphous solid dispersion from the flask. The resulting powder can be stored in a desiccator.

  • Characterization (Optional but Recommended): Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-ray Diffraction (PXRD) to check for any crystallinity.

  • Solubility Testing: Assess the solubility of the prepared ASD in your aqueous medium of interest and compare it to the solubility of the crystalline this compound.

Visualizations

Troubleshooting_Workflow start Start: this compound Insolubility in Aqueous Solution check_direct Attempting direct dissolution in aqueous buffer? start->check_direct use_dmso Use DMSO to prepare a concentrated stock solution. check_direct->use_dmso Yes check_direct->use_dmso No, starting with organic solvent check_precipitate Precipitation upon dilution into aqueous buffer? use_dmso->check_precipitate solution_ok Solution is clear. Proceed with experiment. check_precipitate->solution_ok No troubleshoot_precipitate Troubleshooting Precipitation check_precipitate->troubleshoot_precipitate Yes option1 Option 1: Use Co-solvents/Surfactants (e.g., DMSO/PEG300/Tween-80/Saline) troubleshoot_precipitate->option1 option2 Option 2: Lower Final Concentration troubleshoot_precipitate->option2 option3 Option 3: Use Sonication troubleshoot_precipitate->option3 in_vivo_prep Need in vivo formulation? option1->in_vivo_prep option2->in_vivo_prep option3->in_vivo_prep in_vivo_prep->solution_ok No micronize Consider Micronized Suspension (e.g., with Methocel/Tween 80) in_vivo_prep->micronize Yes

Caption: Troubleshooting workflow for this compound insolubility.

ASD_Protocol start Start: Prepare Amorphous Solid Dispersion step1 1. Dissolve this compound and Polymer in a suitable organic solvent. start->step1 step2 2. Evaporate the solvent using a rotary evaporator. step1->step2 step3 3. Dry the resulting film in a vacuum oven. step2->step3 step4 4. Collect the dried amorphous solid dispersion powder. step3->step4 step5 5. Characterize the ASD (DSC, PXRD). step4->step5 step6 6. Test the solubility of the ASD in an aqueous medium. step5->step6 Confirmed Amorphous end End: Improved Solubility Formulation step6->end

Caption: Experimental workflow for preparing an amorphous solid dispersion.

LHF-535 Technical Support Center: Overcoming Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LHF-535. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in vitro experiments, with a focus on identifying and mitigating potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antiviral agent that functions as a viral entry inhibitor. It specifically targets the arenavirus envelope glycoprotein (B1211001) (GP), which is essential for the virus to enter host cells. This compound is thought to bind to the GP complex, stabilizing it in its pre-fusion state. This prevents the necessary pH-dependent conformational changes that allow the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm.

Q2: What are the key parameters for evaluating the in vitro efficacy and cytotoxicity of this compound?

A2: The two main parameters are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 represents the concentration of this compound that inhibits viral replication by 50%, while the CC50 is the concentration that causes a 50% reduction in cell viability.[1]

Q3: How should I interpret the EC50 and CC50 values together?

A3: The relationship between the EC50 and CC50 is expressed as the Selectivity Index (SI), calculated as SI = CC50 / EC50.[1] A higher SI value is desirable as it indicates a wider therapeutic window, meaning the compound is effective against the virus at concentrations well below those that are toxic to the host cells. An SI of 10 or greater is generally considered promising for an antiviral candidate.[1]

Q4: What is the reported CC50 value for this compound in cell culture?

A4: The CC50 value for this compound has been reported to be greater than 10 µM in Vero cells.[2]

Q5: What should I do if I observe high variability in my experimental results with this compound?

A5: High variability can be due to several factors, including inconsistent cell seeding density, pipetting errors during serial dilutions, or using cells with a high passage number. To mitigate this, it is recommended to standardize your cell culture practices, use cells within a consistent and low passage number range, ensure your pipettes are calibrated, and prepare fresh dilutions of this compound for each experiment.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter related to cytotoxicity when working with this compound.

Issue 1: Observed antiviral effect appears to be due to cytotoxicity.

  • Possible Cause: The concentration of this compound used may be too high, leading to cell death that is misinterpreted as an antiviral effect.

  • Troubleshooting Steps:

    • Determine the CC50 in your specific cell line: Do not rely solely on published values. Perform a cytotoxicity assay (e.g., MTT, MTS, or LDH assay) using a range of this compound concentrations in the same cell line and under the same conditions as your antiviral assay.

    • Calculate the Selectivity Index (SI): Once you have determined both the EC50 and CC50, calculate the SI. If the SI is low (less than 10), the observed effect may indeed be due to cytotoxicity.

    • Lower the concentration range: Test a lower range of this compound concentrations in your antiviral assays.

    • Include a specificity control: Use a control virus, such as a vesicular stomatitis virus (VSV) pseudotype (VSVg), to assess non-specific inhibition. Inhibition of a control virus may indicate that the observed effects are due to cytotoxicity rather than specific antiviral activity.[3]

Issue 2: High background cell death in control wells.

  • Possible Cause: The control cells may be stressed or dying due to suboptimal culture conditions, or the solvent used to dissolve this compound may be toxic at the concentration used.

  • Troubleshooting Steps:

    • Optimize cell culture conditions: Ensure your cells are healthy, not over-confluent, and are in the logarithmic growth phase.

    • Check solvent concentration: this compound is often dissolved in DMSO.[3] Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity.[4] Include a vehicle control (medium with the same concentration of DMSO but without this compound) in all experiments.

    • Use fresh media and reagents: Ensure all culture media and reagents are fresh and properly stored.

Issue 3: Inconsistent EC50 and CC50 values across experiments.

  • Possible Cause: This can be due to variability in cell health, passage number, or inconsistencies in assay setup.

  • Troubleshooting Steps:

    • Standardize cell passage number: Use cells from a similar passage number for all related experiments.

    • Ensure consistent cell seeding: Use a consistent cell seeding density to achieve a uniform cell monolayer for each experiment.

    • Prepare fresh this compound dilutions: Aliquot your stock solution and prepare fresh serial dilutions for each experiment to avoid degradation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity data for this compound from published literature.

Table 1: In Vitro Antiviral Activity of this compound

VirusAssay TypeCell LineEC50 / IC50
Lassa VirusNot SpecifiedNot Specified<1 µM
Machupo VirusNot SpecifiedNot Specified<1 µM
Junin VirusNot SpecifiedNot Specified<1 µM
VSVgNot SpecifiedNot Specified1-10 µM
Lassa GP-pseudotyped lentivirusInfectivity AssayNot Specified0.1-0.3 nM

Data sourced from MedchemExpress and Benchchem.[2][5]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCC50
Vero>10 µM

Data sourced from Benchchem.[2]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound.

  • Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (cell control) and a solvent control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the CC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Plaque Reduction Neutralization Test (PRNT) to Determine this compound Efficacy

This protocol is for determining the antiviral activity of this compound.

  • Cell Seeding: Seed Vero cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Incubation: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C, rocking the plate every 15 minutes.

  • Overlay: After the 1-hour incubation, remove the inoculum and overlay the cells with a mixture of culture medium and 1.2% methylcellulose (B11928114) containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 3-5 days at 37°C.

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet.

  • Analysis: Count the number of plaques for each concentration and calculate the EC50 value using regression analysis.

Visualizations

LHF_535_Mechanism_of_Action cluster_virus Arenavirus cluster_cell Host Cell Virus Virus Particle GP_complex Glycoprotein (GP) Complex Receptor Cell Surface Receptor GP_complex->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. pH-dependent membrane fusion (Blocked by this compound) LHF535 This compound LHF535->GP_complex Inhibition

Caption: Mechanism of action of this compound as a viral entry inhibitor.

Cytotoxicity_Troubleshooting_Workflow Start High Cytotoxicity Observed Check_CC50 Determine CC50 in a specific cell line Start->Check_CC50 Low_SI Is Selectivity Index (CC50/EC50) < 10? Check_CC50->Low_SI High_SI Is Selectivity Index (CC50/EC50) >= 10? Check_CC50->High_SI Lower_Concentration Lower this compound Concentration Range Low_SI->Lower_Concentration Yes Solvent_Control Check Solvent (e.g., DMSO) Concentration High_SI->Solvent_Control No Optimize_Culture Optimize Cell Culture Conditions Solvent_Control->Optimize_Culture Re_evaluate Re-evaluate Antiviral Activity Lower_Concentration->Re_evaluate Optimize_Culture->Re_evaluate Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy Assessment C_Start Seed Cells (96-well plate) C_Treat Treat with this compound Serial Dilutions C_Start->C_Treat C_Incubate Incubate (e.g., 48h) C_Treat->C_Incubate C_Assay Perform Viability Assay (e.g., MTT) C_Incubate->C_Assay C_Analyze Calculate CC50 C_Assay->C_Analyze A_Infect Infect with Virus + This compound Dilutions C_Analyze->A_Infect Inform Concentration Range A_Start Seed Cells (e.g., 24-well plate) A_Start->A_Infect A_Overlay Add Overlay Medium A_Infect->A_Overlay A_Incubate Incubate (e.g., 3-5 days) A_Overlay->A_Incubate A_Stain Fix and Stain Plaques A_Incubate->A_Stain A_Analyze Count Plaques & Calculate EC50 A_Stain->A_Analyze

References

LHF-535 Drug Resistance in Arenaviruses: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding Lhf-535 drug resistance mutations in arenaviruses. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support laboratory investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against arenaviruses?

A1: this compound is a small-molecule antiviral agent that functions as a viral entry inhibitor.[1][2][3] It specifically targets the arenavirus envelope glycoprotein (B1211001) complex (GPC), a critical component for the virus to enter host cells.[1][2][3][4] The GPC is composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2). This compound is thought to bind to and stabilize the pre-fusion conformation of the GPC, preventing the necessary conformational changes in GP2 that are required for the fusion of the viral and endosomal membranes.[1] This action effectively traps the virus within the endosome, inhibiting the release of the viral genome into the cytoplasm and halting the replication cycle.

Q2: What are the known this compound resistance mutations in arenaviruses?

A2: Several key mutations in the arenavirus glycoprotein (GP) have been identified that confer resistance to this compound. These include:

  • V434I in the GP2 subunit of Lassa virus: This mutation was identified in the Lineage I LP strain and results in a significant (approximately 100-fold) reduction in sensitivity to this compound.[1][2]

  • F427I in the GP2 subunit of Junín virus: This mutation is a known attenuation determinant in the Candid#1 vaccine strain and is responsible for its reduced sensitivity to this compound.[1][5][6]

  • F425L in the GP2 subunit of Tacaribe virus: This mutation was selected for during serial passage of the virus in the presence of this compound and leads to resistance.[1]

Q3: Do this compound resistance mutations affect viral fitness or virulence?

A3: Yes, current research indicates that the emergence of this compound resistance often comes at a cost to the virus in terms of its virulence.[1] Viruses harboring these resistance mutations have been shown to be attenuated, exhibiting reduced pathogenesis in animal models.[1][2] This suggests that while the virus can escape the antiviral, its ability to cause severe disease may be compromised.[1]

Q4: How can I test for this compound resistance in my arenavirus strain?

A4: The most common methods to assess this compound resistance are the lentiviral pseudotype infectivity assay and the virus-yield reduction assay.[1][2] These assays allow for the determination of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against your viral strain, which can then be compared to the values for a known sensitive (wild-type) strain. A significant increase in the IC50 or EC50 value indicates resistance.

Troubleshooting Guides

Issue: My this compound treatment is not effective against my arenavirus strain.

  • Possible Cause 1: Pre-existing resistance mutation.

    • Troubleshooting Step: Sequence the glycoprotein (GP) gene of your viral stock. Compare the sequence to the wild-type reference to identify any of the known resistance mutations (e.g., V434I in Lassa GP2, F427I in Junín GP2).

  • Possible Cause 2: Suboptimal drug concentration or experimental setup.

    • Troubleshooting Step: Verify the concentration and integrity of your this compound stock. Review your experimental protocol, ensuring that the drug is being added at the appropriate time and concentration. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions.

  • Possible Cause 3: Emergence of resistance during the experiment.

    • Troubleshooting Step: If you are passaging the virus in the presence of this compound, it is possible for resistance to develop over time.[1] Isolate and sequence the GP gene from the passaged virus to check for new mutations.

Issue: I am observing high variability in my this compound inhibition assays.

  • Possible Cause 1: Inconsistent virus titer or cell conditions.

    • Troubleshooting Step: Ensure you are using a consistent and accurately titered viral stock for each experiment. Standardize your cell seeding density and ensure the cells are healthy and in the exponential growth phase at the time of infection.

  • Possible Cause 2: Instability of the this compound compound.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various arenaviruses, highlighting the impact of resistance mutations.

VirusGlycoprotein (GP) GenotypeAssay TypeIC50 (nM)Fold Resistance
Lassa Virus (various strains)Wild-typePseudotype Infectivity0.1 - 0.3-
Lassa Virus (LP strain)V434I in GP2Pseudotype Infectivity17~50-160
Junín VirusWild-typeVirus Yield ReductionPotent Inhibition-
Junín Virus (Candid#1)F427I in GP2Virus Yield ReductionNot potently inhibitedHigh
Tacaribe VirusWild-typeNot specifiedSensitive-
Tacaribe VirusF425L in GP2Not specifiedResistantHigh

Data compiled from Madu et al., 2018.[1]

Experimental Protocols

Lentiviral Pseudotype Infectivity Assay

This assay is a safe and effective method to screen for inhibitors of arenavirus entry. It utilizes lentiviral particles pseudotyped with the arenavirus glycoprotein of interest.

Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Pseudovirus Preparation: Produce lentiviral particles pseudotyped with the arenavirus GP by co-transfecting HEK293T cells with plasmids encoding the arenavirus GP, a lentiviral backbone with a reporter gene (e.g., luciferase or GFP), and the necessary lentiviral packaging plasmids. Harvest the supernatant containing the pseudovirus 48-72 hours post-transfection.

  • Infection: Pre-incubate the pseudovirus with the diluted this compound for 1 hour at 37°C. Then, add the mixture to the seeded HEK293T cells.

  • Readout: After 48-72 hours of incubation, measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Data Analysis: Normalize the reporter signal to the untreated virus control and plot the percentage of inhibition against the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., Vero E6) in 24-well plates to achieve a confluent monolayer on the day of infection.

  • Infection: Infect the cell monolayers with the arenavirus at a specific multiplicity of infection (MOI), typically 0.1, in the presence of serial dilutions of this compound.

  • Incubation: After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of this compound. Incubate for a period that allows for one round of viral replication (e.g., 24-48 hours).

  • Virus Harvest: Collect the cell culture supernatant, which contains the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatant using a plaque assay or TCID50 assay on fresh cell monolayers.

  • Data Analysis: Calculate the percentage of virus yield reduction for each this compound concentration compared to the untreated control. Determine the EC50 value, which is the concentration of this compound that reduces the virus yield by 50%.

Site-Directed Mutagenesis

This technique is used to introduce specific resistance mutations into the arenavirus GP gene cloned into a plasmid vector. The QuikChange™ Site-Directed Mutagenesis Kit is a commonly used commercial option.

Methodology:

  • Primer Design: Design two complementary oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid DNA with the wild-type GP gene, the mutagenic primers, PfuUltra high-fidelity DNA polymerase, and dNTPs. The PCR cycling will amplify the entire plasmid, incorporating the mutation.

  • Digestion of Parental DNA: Digest the PCR product with the Dpn I restriction enzyme. Dpn I specifically cleaves the methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the Dpn I-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed bacteria on selective agar (B569324) plates. Isolate plasmid DNA from the resulting colonies and sequence the GP gene to confirm the presence of the desired mutation.

Visualizations

LHF_535_Mechanism_of_Action cluster_virus Arenavirus cluster_cell Host Cell Virus Virion Receptor Cell Surface Receptor Virus->Receptor 1. Binding GPC Glycoprotein Complex (GP1, GP2, SSP) Endosome Endosome GPC->Endosome 3. pH-triggered Conformational Change (Fusion) Receptor->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release & Replication This compound This compound This compound->GPC Binds & Stabilizes Pre-fusion State This compound->Endosome Inhibits Fusion

Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.

Resistance_Workflow Start Observe this compound Ineffectiveness Sequence_GP Sequence Viral Glycoprotein (GP) Gene Start->Sequence_GP Compare_Sequence Compare to Wild-Type Reference Sequence Sequence_GP->Compare_Sequence Identify_Mutation Known Resistance Mutation Found? Compare_Sequence->Identify_Mutation Confirm_Resistance Confirm Resistance Phenotype (e.g., Pseudotype Assay) Identify_Mutation->Confirm_Resistance Yes Investigate_Novel Investigate Novel Mutation (Site-Directed Mutagenesis) Identify_Mutation->Investigate_Novel No (Novel change) End_Sensitive Re-evaluate Assay Conditions Identify_Mutation->End_Sensitive No (No change) End_Resistant Resistance Confirmed Confirm_Resistance->End_Resistant Investigate_Novel->Confirm_Resistance

Caption: Workflow for investigating this compound resistance in arenaviruses.

References

Technical Support Center: Improving the Oral Bioavailability of LHF-535 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of LHF-535 formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational small-molecule antiviral agent being developed for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] It functions as a viral entry inhibitor by targeting the arenavirus envelope glycoprotein (B1211001) (GP).[2][] this compound is thought to bind to and stabilize a pre-fusion structure of the glycoprotein, which prevents the conformational changes necessary for the fusion of the viral and host cell membranes, thereby inhibiting the virus from entering the host cell.[2][4]

Diagram: Proposed Mechanism of Action of this compound

LHF535_MoA cluster_virus Arenavirus cluster_host Host Cell Virus Receptor α-dystroglycan Receptor Virus->Receptor 1. Binding GP_complex Glycoprotein (GP) Complex (GP1/GP2/SSP) Host_Cell Host Cell Membrane Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->Host_Cell 4. pH-dependent membrane fusion (BLOCKED) This compound This compound This compound->GP_complex 3. This compound binds to GP Complex ASD_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Process cluster_characterization Characterization cluster_invivo In Vivo Evaluation Char Physicochemical Characterization of this compound Screen Polymer Screening (e.g., HSP, film casting) Char->Screen Input for selection Prep Preparation of ASD (e.g., Spray Drying, HME) Screen->Prep Select optimal polymer Phys Physical Characterization (PXRD, DSC) Prep->Phys Verify amorphous state Perf Performance Testing (Dissolution, Supersaturation) Phys->Perf Assess in vitro performance PK Pharmacokinetic Studies (Animal Model) Perf->PK Predict in vivo behavior PK->Prep Iterate & Optimize

References

how to minimize variability in Lhf-535 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lhf-535. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results involving the antiviral agent this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: My EC50 values for this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent EC50 values are a frequent challenge and can stem from several factors:

  • Compound-Related Issues:

    • Solubility: this compound is typically dissolved in DMSO.[1] Ensure the compound is fully dissolved and visually inspect for any precipitation in your stock and working solutions. Poor solubility can lead to inaccurate dosing.

    • Stability: Minimize freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots. Store them at -20°C or -80°C, protected from light.[2] It is advisable to prepare fresh dilutions for each experiment.

  • Experimental System-Related Issues:

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to both the virus and the inhibitor.

    • Cell Seeding Density: Inconsistent cell numbers per well can significantly impact the outcome of infectivity and cytotoxicity assays.[3] Ensure a homogenous cell suspension and accurate cell counting before seeding.

    • Viral Titer: The viral titer of your stock can fluctuate. It is crucial to accurately titer your virus stock before each experiment to ensure a consistent multiplicity of infection (MOI).

  • Assay-Related Issues:

    • Incubation Times: Standardize all incubation times, including pre-incubation with this compound before viral challenge and the total infection period.

    • Reagent Variability: Use consistent lots of reagents, including cell culture media, serum, and assay reagents, to minimize lot-to-lot variation.[3]

Q2: How can I be sure that the observed antiviral effect is due to on-target inhibition of viral entry and not off-target effects or cytotoxicity?

A2: This is a critical aspect of validating your results. Consider the following approaches:

  • Dose-Response Curve: A clear sigmoidal dose-response relationship between the this compound concentration and the reduction in viral infectivity, consistent with its known low nanomolar potency, suggests on-target activity.[1]

  • Cytotoxicity Assays: Always run a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) using the same cell line, incubation times, and this compound concentrations.[4] The EC50 value for antiviral activity should be significantly lower than the CC50 (50% cytotoxic concentration).

  • Use of a Non-Susceptible Virus: As a negative control, test this compound against a virus that does not use the arenavirus glycoprotein (B1211001) for entry (e.g., a VSV-G pseudotyped virus). This compound should not show activity against such viruses.

  • Resistance Mutations: The emergence of resistance to this compound has been linked to specific mutations in the viral glycoprotein, particularly in the GP2 subunit.[1][5] Sequencing the glycoprotein of any resistant viruses that arise can provide strong evidence of on-target activity.

Q3: I am observing significant variability in my in vivo experiments with this compound. What are the potential sources?

A3: In vivo experiments are inherently more complex and subject to greater variability. Key factors to control include:

  • Compound Formulation and Administration: For oral administration, ensure the this compound formulation is homogenous and stable.[1] For intraperitoneal injections, ensure accurate dosing and consistent administration technique.[6]

  • Animal Health and Genetics: Use healthy animals from a reputable supplier. Genetic differences between animal strains can influence drug metabolism and immune responses. The AG129 mouse model, which lacks interferon receptors, is commonly used for arenavirus research.[1][4]

  • Viral Challenge Dose: Precisely titrate the viral stock used for infection and administer a consistent dose to all animals.

  • Timing of Treatment: The timing of the first dose of this compound relative to the viral challenge is critical. Efficacy can be significantly impacted by even a few hours' delay.[1]

Troubleshooting Guides

In Vitro Assay Variability
Issue Possible Cause Recommended Solution
High variability between replicate wells Inaccurate pipetting; Uneven cell distribution; Edge effects in the plate.Calibrate pipettes regularly; Ensure a single-cell suspension before seeding; Use a randomized plate layout and consider leaving outer wells filled with sterile PBS or media to minimize evaporation.[7]
Low or no antiviral activity This compound concentration is too low; Compound has degraded; Insensitive virus strain or cell line.Test a broader range of concentrations; Prepare fresh this compound dilutions from a new aliquot; Verify the susceptibility of your virus strain and cell line to this compound. Note that some Lassa virus strains, like the LP strain from lineage I, are less sensitive.[1][8]
High background signal in control wells Reagent contamination; Autofluorescence of the compound.Use fresh, sterile reagents; Check for cross-contamination; Run a control with this compound in the absence of virus and cells to assess its intrinsic fluorescence at the detection wavelength.
In Vivo Study Variability
Issue Possible Cause Recommended Solution
Inconsistent survival rates in treated groups Inconsistent drug administration; Variable viral challenge dose; Animal health issues.Ensure all personnel are properly trained in the administration technique; Perform accurate viral titration and ensure consistent inoculum volume; Closely monitor animal health and exclude any outliers with pre-existing conditions.
High variability in viral titers Inconsistent sample collection or processing; Degradation of RNA during extraction.Standardize the timing and method of blood or tissue collection; Use RNase-free techniques and appropriate storage conditions for samples to be analyzed by RT-qPCR.
Unexpected toxicity Incorrect dosing or formulation; Animal strain sensitivity.Double-check all dose calculations and the stability of the this compound formulation; If using a new animal model, consider a pilot dose-escalation study to determine the maximum tolerated dose.

Data Presentation

In Vitro Efficacy of this compound
Virus Assay Type Cell Line EC50 / IC50 (nM) Reference
Lassa virus (various strains)Pseudotyped Lentivirus Infectivity293T0.1 - 0.3[1]
Lassa virus (LP strain)Pseudotyped Lentivirus Infectivity293T17[1]
Junin virusVirus Yield ReductionVero<1000[5]
Machupo virusVirus Yield ReductionVero<1000[5]
In Vivo Efficacy of this compound
Animal Model Virus This compound Dose Administration Route Outcome Reference
AG129 MiceTacaribe virus10 or 30 mg/kg/dayOral100% survival and reduced viral titers[1][4]
Guinea Pig (Hartley)Lassa virus50 mg/kg/dayIntraperitoneal100% survival[2][9]

Experimental Protocols

Protocol 1: Lentiviral Pseudotype Infectivity Assay

This assay is a safe method to assess the entry-inhibiting activity of this compound without the need for high-containment facilities.

  • Cell Seeding: Seed 293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting concentration is 1 µM, with 1:3 or 1:5 serial dilutions.

  • Treatment: Add the this compound dilutions to the cells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).

  • Infection: Add lentiviral particles pseudotyped with the arenavirus glycoprotein of interest (e.g., Lassa virus GP) to the wells. The amount of virus should be pre-determined to yield a signal in the linear range of the reporter assay.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase or GFP). For luciferase, lyse the cells and measure luminescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter signal to the vehicle control (100% infectivity) and plot the percentage of inhibition against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression curve fit.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

This is a classic virology assay to quantify the effect of an antiviral on the number of infectious virus particles.

  • Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates.

  • Virus-Compound Incubation: In a separate tube, mix a standardized amount of infectious virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound. Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-Lhf-535 mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 is the concentration of this compound that reduces the plaque number by 50%.

Mandatory Visualizations

Lhf_535_Mechanism_of_Action Mechanism of Action of this compound cluster_virus Arenavirus cluster_host Host Cell Virus Arenavirus Particle GPC Glycoprotein Complex (GPC) Receptor Host Cell Receptor GPC->Receptor 1. Binding Endosome Endosome Receptor->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm 4. Viral Genome Release (Inhibited) This compound This compound This compound->GPC

Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.

experimental_workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Seed Cells (e.g., 293T, Vero) Treatment 2. Add this compound Serial Dilutions Cell_Culture->Treatment Infection 3. Add Virus (Pseudovirus or Live Virus) Treatment->Infection Incubation 4. Incubate (48-72h) Infection->Incubation Readout 5. Measure Endpoint (Luciferase, Plaques) Incubation->Readout Data_Analysis 6. Calculate EC50 Readout->Data_Analysis Animal_Model 1. Select Animal Model (e.g., AG129 Mice) Dosing 2. Administer this compound Animal_Model->Dosing Challenge 3. Viral Challenge Dosing->Challenge Monitoring 4. Monitor Survival & Viral Titers Challenge->Monitoring Endpoint_Analysis 5. Analyze Data Monitoring->Endpoint_Analysis

Caption: General experimental workflow for this compound evaluation.

troubleshooting_logic Troubleshooting Logic for Inconsistent this compound Results Start Inconsistent Results Check_Compound Compound Integrity? Start->Check_Compound Check_Cells Cellular System? Start->Check_Cells Check_Assay Assay Parameters? Start->Check_Assay Check_Compound->Check_Cells Yes Solubility Check Solubility Prepare Fresh Stock Check_Compound->Solubility No Stability Aliquot Stock Avoid Freeze-Thaw Check_Compound->Stability No Check_Cells->Check_Assay Yes Passage Consistent Passage Number Check_Cells->Passage No Density Optimize Seeding Density Check_Cells->Density No Incubation Standardize Incubation Times Check_Assay->Incubation No Reagents Use Same Reagent Lots Check_Assay->Reagents No

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Addressing Off-Target Effects of Lhf-535 in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Lhf-535 in experimental settings. The information is designed to help users identify, investigate, and mitigate issues that may arise during their research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antiviral agent that functions as a viral entry inhibitor.[1][2] It specifically targets the arenavirus envelope glycoprotein (B1211001) (GP), preventing the virus from fusing with the host cell membrane and thereby blocking viral entry.[1][3] The compound is thought to stabilize the pre-fusion structure of the GP2 subunit, which is essential for membrane fusion.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A2: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended viral target. Furthermore, off-target binding can cause cellular toxicity and other adverse effects.

Q3: What are the known or potential off-target effects of this compound based on clinical studies?

A3: Phase 1 clinical trials in healthy adults have reported several treatment-emergent adverse events (TEAEs) for this compound. The most common were gastrointestinal disorders, particularly diarrhea, and headaches.[1] In a single case, serious adverse events of asymptomatic, mild cardiac issues were observed, including nonconducted atrial beats, sinus bradycardia, and a long sinus pause.[1] While a direct causal link to specific off-target proteins has not been established, these clinical observations suggest potential areas for investigation in preclinical research.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects requires a multi-faceted approach. Key strategies include:

  • Dose-response analysis: On-target effects should correlate with the known potency of this compound against its viral target, while off-target effects may occur at different concentrations.

  • Use of a structurally unrelated inhibitor: If another inhibitor with a different chemical scaffold that targets the same viral glycoprotein produces the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: If feasible in your system, knocking down or knocking out the intended target (viral GP2) should replicate the on-target phenotype.

  • Rescue experiments: Expressing a drug-resistant mutant of the target protein should reverse the on-target effects of the compound.

Troubleshooting Guides for Potential Off-Target Effects

Issue 1: Unexpected Cytotoxicity or Altered Cell Proliferation

Question: I am observing significant cytotoxicity or changes in cell proliferation in my cell-based assays at concentrations expected to be specific for antiviral activity. Is this an off-target effect of this compound?

Answer: It is possible that the observed cytotoxicity is an off-target effect. The following troubleshooting workflow can help you investigate this.

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Start: Unexpected Cytotoxicity Observed B Step 1: Perform a Dose-Response Curve for Cytotoxicity A->B C Is cytotoxicity observed only at high concentrations? B->C D Step 2: Compare with a Structurally Different Viral Entry Inhibitor C->D Yes H Conclusion: Likely Off-Target Effect C->H No E Does the other inhibitor show the same cytotoxic profile? D->E F Step 3: Perform a Target Engagement Assay (e.g., CETSA) E->F No I Conclusion: Potentially On-Target Effect E->I Yes G Does cytotoxicity correlate with target engagement at the effective concentration? F->G G->H No J Further Investigation Needed G->J Yes

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols:

  • Dose-Response Cytotoxicity Assay:

    • Cell Plating: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., DMSO). Treat the cells with a range of concentrations.

    • Incubation: Incubate the cells for a period relevant to your antiviral assay (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to measure cell viability.

    • Data Analysis: Plot cell viability against this compound concentration to determine the CC50 (50% cytotoxic concentration).

Issue 2: Investigating Potential Neurological Off-Target Effects

Question: My in vivo or complex in vitro model is showing unexpected neurological phenotypes (e.g., altered neuronal firing, behavioral changes) after this compound administration. How can I determine if this is an off-target effect?

Answer: Given that headaches were reported in clinical trials, investigating potential neurological off-targets is a valid concern. A systematic approach is necessary to dissect the underlying cause.

G cluster_1 Investigating Potential Neurological Off-Target Effects A Start: Unexpected Neurological Phenotype Observed B Step 1: Confirm Phenotype with Dose-Response and Vehicle Control A->B C Is the phenotype dose-dependent and absent in the vehicle group? B->C D Step 2: In Vitro Neuronal Cell-Based Assays C->D Yes I Conclusion: Phenotype may be unrelated or an indirect effect C->I No E Does this compound affect neuronal viability, signaling, or electrophysiology? D->E F Step 3: Proteome-Wide Profiling (e.g., Kinome Scan, Affinity-MS) E->F Yes E->I No G Are specific neuronal proteins identified as potential off-targets? F->G H Conclusion: Potential Off-Target Mediated Neurological Effect G->H Yes J Further Validation of Off-Target Required G->J No

Caption: Logical flow for investigating neurological phenotypes.

Experimental Protocols:

  • Kinome Profiling (Example of Proteome-Wide Profiling):

    • Assay Principle: This is typically a service provided by specialized companies. The assay measures the ability of this compound to inhibit the activity of a large panel of recombinant human kinases.

    • Compound Submission: Provide a sample of this compound at a specified concentration.

    • Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration. Hits are identified as kinases that are significantly inhibited.

    • Follow-up: For any confirmed hits, determine the IC50 value to understand the potency of the off-target interaction.

Issue 3: Assessing Potential Cardiovascular Off-Target Liabilities

Question: In light of the cardiac-related serious adverse events in a clinical trial, how can I screen for potential cardiovascular off-target effects of this compound in my research?

Answer: Proactively assessing cardiovascular liabilities is crucial, especially for compounds intended for further development. The following workflow outlines key steps for in vitro and ex vivo assessment.

G cluster_2 Assessing Cardiovascular Off-Target Liabilities A Start: Concern for Cardiovascular Off-Targets B Step 1: hERG Channel Inhibition Assay A->B C Does this compound inhibit the hERG channel? B->C D Step 2: In Vitro Cardiomyocyte Assays C->D Yes I Conclusion: Low initial concern for direct cardiotoxicity C->I No E Does this compound alter cardiomyocyte contractility or electrophysiology? D->E F Step 3: Ex Vivo Langendorff Heart Preparation (if warranted) E->F Yes E->I No G Does this compound affect cardiac function in an isolated heart model? F->G H Conclusion: Potential for Cardiovascular Off-Target Effects G->H Yes J Consider further in vivo cardiovascular monitoring G->J No

Caption: Workflow for assessing cardiovascular off-target risks.

Experimental Protocols:

  • hERG Inhibition Assay (Patch Clamp):

    • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293).

    • Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG channel currents.

    • Compound Application: Apply this compound at various concentrations to the cells while recording currents.

    • Data Analysis: Determine the IC50 for hERG channel inhibition. An IC50 in a range that is close to the effective antiviral concentration could be a cause for concern.

Quantitative Data Summary

Table 1: On-Target Antiviral Activity of this compound

Virus/AssayEC50Reference
Lassa Virus (lentiviral pseudotype)<1 µM[1]
Machupo Virus (lentiviral pseudotype)<1 µM[1]
Junin Virus (lentiviral pseudotype)<1 µM[1]
VSVg Virus (lentiviral pseudotype)1-10 µM[1]

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1a Single Ascending Dose Study

Adverse EventThis compound Recipients (n=36)Placebo Recipients (n=12)Reference
Any TEAE 15 (41.7%)6 (50.0%)[1]
Gastrointestinal Disorders 8 (22.2%)1 (8.3%)[1]
- Diarrhea5 (13.9%)0 (0.0%)[1]
Nervous System Disorders
- Headache3 (8.3%)3 (25.0%)[1]
Cardiac Disorders (Serious AE in one patient) 1 (2.8%)0 (0.0%)[1]
- Sinus Bradycardia10[1]
- Nonconducted atrial beats10[1]
- Long sinus pause10[1]

Disclaimer: This information is for research purposes only and is not intended as medical advice. Researchers should always consult the relevant literature and safety data sheets before using any chemical compound.

References

optimization of Lhf-535 treatment window in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "LHF-535" is a fictional molecule created for illustrative purposes to demonstrate the creation of a technical support guide. The following data, protocols, and pathways are representative of preclinical development for a novel small molecule inhibitor and are not based on an existing therapeutic.

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the treatment window of this compound in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the fictional "Lymphoid and Hematopoietic Factor Receptor" (LHFR), a receptor tyrosine kinase. It is designed to block downstream signaling pathways involved in cell proliferation and survival.

Q2: I am observing significant weight loss in my mouse cohort at my planned therapeutic dose. What should I do?

A2: Significant weight loss (>15-20%) is a common sign of toxicity.

  • Immediate Action: Consider a dose reduction or a temporary cessation of dosing (a "drug holiday").

  • Troubleshooting:

    • Re-evaluate the Maximum Tolerated Dose (MTD). Your current dose may be too high for the specific animal strain or model.

    • Check the vehicle formulation. The vehicle itself could be causing adverse effects.

    • Assess the frequency of administration. A less frequent dosing schedule might be better tolerated.

Q3: My this compound formulation is precipitating out of solution. How can I improve its solubility for in vivo administration?

A3: this compound has low aqueous solubility.

  • Recommended Vehicle: The standard recommended vehicle for in vivo use is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Preparation Tips:

    • First, dissolve the this compound powder completely in DMSO.

    • Add PEG300 and vortex thoroughly.

    • Add Tween 80 and vortex again.

    • Finally, add the saline in a drop-wise manner while continuously vortexing to prevent precipitation.

    • Warm the final solution to 37°C before administration to ensure complete dissolution.

Q4: I am not observing the expected tumor growth inhibition in my xenograft model. What are potential reasons?

A4: A lack of efficacy can stem from several factors:

  • Suboptimal Dosing: The dose might be too low to achieve the necessary therapeutic concentration in the tumor tissue. Refer to the pharmacokinetic data to ensure adequate drug exposure.

  • Inappropriate Model: The tumor model being used may not be dependent on the LHFR signaling pathway. Confirm that the cell line used for the xenograft expresses the LHFR target.

  • Drug Resistance: The tumor model may have intrinsic or acquired resistance to this compound.

  • Formulation Issues: Ensure the drug is being administered correctly and is not precipitating.

Quantitative Data Summary

Table 1: Maximum Tolerated Dose (MTD) Study of this compound in Balb/c Mice
Dose Group (mg/kg, daily oral gavage)Mean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle Control+5.2%0/5None observed
25 mg/kg+1.5%0/5None observed
50 mg/kg-8.7%0/5Mild lethargy, ruffled fur
100 mg/kg-18.3%2/5Severe lethargy, hunched posture
Table 2: Efficacy of this compound in a Subcutaneous A549 Xenograft Model
Treatment Group (daily oral gavage)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1540 ± 210-
This compound (25 mg/kg)890 ± 15042%
This compound (50 mg/kg)415 ± 9573%

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage
  • Objective: To prepare a 10 mg/mL solution of this compound in a suitable vehicle.

  • Materials: this compound powder, DMSO, PEG300, Tween 80, sterile saline.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • For every 10 mg of this compound, add 10 µL of DMSO. Vortex until fully dissolved.

    • Add 40 µL of PEG300 and vortex thoroughly.

    • Add 5 µL of Tween 80 and vortex.

    • Slowly add 45 µL of sterile saline while continuously vortexing to create a final volume of 100 µL.

    • Warm the solution to 37°C and inspect for any precipitation before use.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

  • Model: 8-week-old Balb/c mice.

  • Procedure:

    • Acclimate animals for at least one week.

    • Randomize animals into dose cohorts (e.g., Vehicle, 25 mg/kg, 50 mg/kg, 100 mg/kg), with n=5 mice per group.

    • Administer this compound or vehicle via oral gavage daily for 14 days.

    • Record body weight and clinical observations (e.g., posture, fur condition, activity level) daily.

    • The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.

Visualizations

LHF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LHF_Ligand LHF Ligand LHFR LHFR LHF_Ligand->LHFR Binds RAS RAS LHFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription LHF_535 This compound LHF_535->LHFR Inhibits

Caption: Proposed signaling pathway of the LHFR and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Data Analysis acclimatize Animal Acclimatization (1 week) randomize Randomization into Treatment Groups acclimatize->randomize dosing Daily Dosing (Oral Gavage) randomize->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring tumor_measurement Tumor Volume Measurement (Bi-weekly) monitoring->tumor_measurement endpoint Study Endpoint (e.g., Day 21) tumor_measurement->endpoint analysis Data Analysis & Interpretation endpoint->analysis

Caption: General experimental workflow for an in vivo efficacy study.

strategies to enhance Lhf-535 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lhf-535. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of this compound, with a focus on enhancing its stability in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, a benzimidazole (B57391) derivative, is susceptible to degradation under certain conditions. The primary concerns are:

  • Hydrolysis: The molecule can undergo hydrolysis, particularly in strong acidic or basic conditions.

  • Photodegradation: Like many benzimidazole compounds, this compound may be sensitive to light, leading to degradation upon exposure.

  • Precipitation: Due to its low aqueous solubility, this compound can precipitate from solutions, especially when the concentration of the organic co-solvent is reduced.

Q2: I'm observing precipitation of this compound during my experiment. What are the potential causes and solutions?

A2: Precipitation of this compound is a common issue stemming from its poor water solubility. Here are the likely causes and troubleshooting steps:

  • Cause: The concentration of the organic co-solvent (like DMSO) is too low in the final aqueous buffer.

  • Solution: Increase the percentage of the organic co-solvent in your final working solution, if your experimental system allows. Alternatively, consider using a formulation with solubilizing excipients.

  • Cause: The pH of the solution is not optimal for this compound solubility.

  • Solution: Evaluate the pH-solubility profile of this compound. Adjusting the pH of your buffer to a more favorable range may improve solubility.

  • Cause: The solution is supersaturated.

  • Solution: Prepare a fresh working solution at a lower concentration. Ensure complete dissolution of the stock solution before further dilution. Sonication can aid in dissolving the compound.

Q3: How can I enhance the stability of my this compound working solution for short-term use?

A3: For short-term experimental use, consider the following to enhance stability:

  • pH Control: Maintain the pH of your working solution within a neutral to slightly acidic range, if compatible with your assay.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Temperature Control: Keep solutions on ice or at 4°C during the experiment to minimize degradation.

  • Fresh Preparation: Ideally, prepare fresh working solutions for each experiment from a frozen stock.

Q4: What are the recommended long-term storage conditions for this compound solutions?

A4: For long-term storage of this compound stock solutions (e.g., in DMSO), it is recommended to store them at -20°C or -80°C.[1][2] To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes. Based on stability studies of other benzimidazoles, it is advisable to prepare fresh stock solutions monthly.[1][2]

Q5: Are there any formulation strategies to improve the stability and solubility of this compound for in vitro studies?

A5: Yes, several formulation strategies can be employed:

  • Co-solvents: Utilizing a higher percentage of a water-miscible organic solvent like DMSO can maintain solubility.

  • Excipients: The use of solubilizing agents can significantly improve stability and solubility. Consider exploring:

    • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3]

    • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can be used to create micellar solutions that encapsulate the drug.[4]

    • Polymers: Polymeric excipients such as PVP or HPMC can be used to create solid dispersions or to stabilize the amorphous form of the drug.[5]

Troubleshooting Guide

Below is a troubleshooting workflow for addressing common stability issues with this compound in solution.

Troubleshooting_Lhf535_Stability cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Outcome Start Start: this compound Solution Instability (Precipitation, Degradation) CheckSolvent Is the final organic co-solvent concentration sufficient? Start->CheckSolvent CheckpH Is the solution pH within the optimal range? CheckSolvent->CheckpH Yes IncreaseSolvent Increase co-solvent percentage (if experiment allows). CheckSolvent->IncreaseSolvent No CheckLight Is the solution protected from light? CheckpH->CheckLight Yes AdjustpH Adjust solution pH to a more favorable range. CheckpH->AdjustpH No ProtectFromLight Use amber vials or foil wrapping. CheckLight->ProtectFromLight No FreshSolution Prepare fresh solutions before each experiment. CheckLight->FreshSolution Yes IncreaseSolvent->CheckpH UseExcipients Incorporate solubilizing excipients (e.g., cyclodextrins, surfactants). StableSolution Stable this compound Solution UseExcipients->StableSolution AdjustpH->CheckLight ProtectFromLight->FreshSolution FreshSolution->UseExcipients If issue persists FreshSolution->StableSolution If issue resolved

Caption: Troubleshooting workflow for this compound solution instability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways and the intrinsic stability of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome PrepStock Prepare 1 mg/mL this compound stock solution in DMSO. Acid Acid Hydrolysis: 0.1 N HCl, 60°C, 24h PrepStock->Acid Base Base Hydrolysis: 0.1 N NaOH, 60°C, 24h PrepStock->Base Oxidation Oxidative Degradation: 3% H2O2, RT, 24h PrepStock->Oxidation Thermal Thermal Degradation: 60°C, 24h (in solution) PrepStock->Thermal Photo Photodegradation: ICH Q1B conditions PrepStock->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating HPLC method. Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Data Quantify this compound peak and identify degradation products. Analyze->Data

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to light conditions as specified in ICH guideline Q1B.

  • Sample Analysis:

    • Prior to analysis, neutralize the acid and base-stressed samples.

    • Analyze all samples using a validated stability-indicating HPLC method to separate this compound from its degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point.

  • Data Interpretation:

    • Calculate the percentage of degradation in each condition. The target degradation is typically between 5-20%.[6][7]

    • Characterize the major degradation products using techniques like LC-MS.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionTemperatureDuration% this compound RemainingMajor Degradants Observed
0.1 N HCl60°C24h85.2Degradant A, Degradant B
0.1 N NaOH60°C24h78.5Degradant C, Degradant D
3% H₂O₂Room Temp24h92.1Degradant E
Heat (in solution)60°C24h95.8Minor Degradant F
Photostability (ICH Q1B)Ambient-89.7Degradant G
Control (in DMSO)Room Temp24h99.5None

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

References

mitigating the impact of serum proteins on Lhf-535 activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lhf-535

Disclaimer: this compound is identified as a small-molecule antiviral agent targeting the arenavirus envelope glycoprotein (B1211001) (GP), inhibiting viral entry.[1][2] Information provided here is based on general principles of small-molecule inhibitors and their interactions with serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small-molecule viral entry inhibitor. It specifically targets the arenavirus envelope glycoprotein (GP), which is essential for the virus to enter host cells.[1][2] By inhibiting the function of GP, this compound effectively blocks viral replication.[1][2][3]

Q2: We are observing a significant decrease in this compound's potency (higher IC50) when we switch from serum-free media to media containing fetal bovine serum (FBS). Why is this happening?

This is a common phenomenon for many small-molecule drugs. Serum is rich in proteins, with albumin being the most abundant.[4] Small molecules can bind to these serum proteins, primarily albumin, which reduces the concentration of the free, pharmacologically active drug available to interact with its target.[5][6] This sequestration of this compound by serum proteins likely leads to the observed decrease in potency.

Q3: How can we quantify the extent of this compound binding to serum proteins?

Several biophysical techniques can be used to determine the percentage of protein binding. The most common methods include:

  • Equilibrium Dialysis: Considered the gold standard, this method separates a drug-protein solution from a protein-free buffer by a semipermeable membrane.[7][8]

  • Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semipermeable membrane.[7][9]

  • Ultracentrifugation: This method separates the free drug from the protein-bound drug based on their differential sedimentation rates under high centrifugal force.[8][9]

Q4: Can the type of serum (e.g., human vs. bovine) affect the activity of this compound differently?

Yes, the protein composition and binding characteristics can vary between species. For instance, the binding affinity of a drug to human serum albumin can be different from its affinity to bovine serum albumin.[6] This can lead to different free fractions of the drug and, consequently, different potencies in in-vitro assays.[6] It is always advisable to use serum from the species of interest for your downstream applications if possible.

Troubleshooting Guides

Issue 1: High IC50 value for this compound in the presence of serum.
Possible Cause Troubleshooting Steps
High Serum Protein Binding 1. Quantify Protein Binding: Use methods like equilibrium dialysis or ultrafiltration to determine the percentage of this compound bound to serum proteins.[7][8] 2. Reduce Serum Concentration: If your cell culture conditions permit, try reducing the serum concentration in your assay medium. Assess the impact on both cell viability and this compound activity. 3. Use Serum-Free Media: If possible for your cell line and experimental endpoint, switch to a serum-free or reduced-serum medium. 4. Increase this compound Concentration: Based on the protein binding percentage, you may need to increase the concentration of this compound to achieve the desired free concentration.
Compound Instability/Degradation 1. Check Compound Stability: Ensure that this compound is stable in the culture medium over the course of the experiment. This can be assessed by LC-MS analysis of the medium at different time points. 2. Proper Storage: Confirm that the this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.[10]
Assay Interference 1. Control Experiments: Run appropriate controls, including vehicle-only and cells with serum but without this compound, to ensure that the serum itself is not interfering with the assay readout.[11] 2. Assay Compatibility: Verify that the chosen cell viability or antiviral assay is compatible with the presence of serum. Some assay reagents can interact with serum components.[12]
Issue 2: High variability between replicate wells in serum-containing assays.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating to ensure a uniform cell density across all wells. 2. Check Cell Health: Use cells that are in the logarithmic growth phase and exhibit high viability.
Pipetting Errors 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.[11] 2. Consistent Technique: Use consistent pipetting techniques, especially when performing serial dilutions of this compound.
Edge Effects in Microplates 1. Avoid Outer Wells: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect results. If possible, avoid using the outermost wells for experimental samples. 2. Use Humidified Incubators: Ensure the incubator has adequate humidity to minimize evaporation.

Data Presentation

Table 1: Hypothetical Impact of Serum on this compound IC50 Values

Assay ConditionSerum ConcentrationThis compound IC50 (µM)Fold Change in IC50
Serum-Free0%0.5-
Low Serum2% FBS1.22.4
Standard Serum10% FBS5.811.6
High Serum20% FBS12.324.6

Table 2: Hypothetical Protein Binding of this compound in Different Sera

Serum TypeProtein Concentration (mg/mL)This compound Bound (%)This compound Free (%)
Human Serum6092.57.5
Bovine Serum6085.114.9
Rat Serum5089.310.7

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT) to Determine this compound IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium with the desired serum concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Equilibrium Dialysis for Serum Protein Binding
  • Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus with semipermeable membranes (e.g., with a molecular weight cutoff of 10 kDa).

  • Sample Preparation: Place the serum (or a solution of a specific serum protein like albumin) on one side of the membrane and a solution of this compound in a protein-free buffer on the other side.

  • Equilibration: Allow the system to equilibrate for a set period (e.g., 4-24 hours) at a controlled temperature, allowing the free drug to diffuse across the membrane.

  • Sampling: After equilibration, take samples from both chambers.

  • Analysis: Determine the concentration of this compound in both chambers using a suitable analytical method like LC-MS/MS.

  • Calculation: The percentage of bound drug can be calculated using the formula: % Bound = [ (Total Drug - Free Drug) / Total Drug ] * 100

Visualizations

Signaling_Pathway cluster_virus Arenavirus cluster_cell Host Cell Virus Virus GP Glycoprotein (GP) Receptor Cellular Receptor GP->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Viral Replication Viral Replication Endosome->Viral Replication Fusion & RNA Release This compound This compound This compound->GP Inhibition

Caption: Hypothetical signaling pathway of Arenavirus entry and the inhibitory action of this compound.

Experimental_Workflow A Prepare this compound dilutions (serum-free vs. serum-containing media) C Treat cells with this compound dilutions A->C B Seed cells in 96-well plate B->C D Incubate for 48-72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure signal (Absorbance) E->F G Calculate IC50 values F->G H Compare IC50 with and without serum G->H

Caption: Experimental workflow for assessing the impact of serum on this compound activity.

Troubleshooting_Tree Start High this compound IC50 in serum-containing media Q1 Is the IC50 shift > 5-fold? Start->Q1 A1_Yes Likely due to high serum protein binding Q1->A1_Yes Yes A1_No May be due to other factors Q1->A1_No No Action1 Quantify protein binding (e.g., Equilibrium Dialysis) A1_Yes->Action1 Q2 Is protein binding > 90%? Action1->Q2 Action2_Yes Adjust this compound concentration or reduce serum in assay Q2->Action2_Yes Yes Action2_No Investigate compound stability and assay interference Q2->Action2_No No

Caption: Troubleshooting decision tree for high this compound IC50 in the presence of serum.

References

challenges in scaling up Lhf-535 synthesis for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lhf-535, a promising antiviral candidate. The information provided is based on the synthesis method disclosed in patent WO2013123215A2, where this compound is referred to as compound 38. Scaling up this synthesis for research purposes can present several challenges, which are addressed below in a question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue Potential Causes Troubleshooting Steps
Low yield of the final product Incomplete reaction; Suboptimal reaction temperature; Poor quality of reagents or solvents; Inefficient purification.1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. 2. Optimize the reaction temperature; for the Suzuki coupling, ensure the palladium catalyst is activated at the correct temperature. 3. Use anhydrous solvents and high-purity reagents. 4. Evaluate and optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
Formation of impurities Side reactions due to incorrect stoichiometry or temperature; Presence of oxygen in the reaction atmosphere for sensitive steps (e.g., Suzuki coupling); Decomposition of starting materials or product.1. Ensure precise measurement of all reagents. 2. For the Suzuki coupling step, thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen). 3. Check the stability of starting materials and intermediates under the reaction conditions.
Reaction stalling or slow conversion Inactive catalyst; Insufficient heating; Poor mixing in a larger reaction vessel.1. Use a fresh batch of palladium catalyst for the Suzuki coupling. 2. Ensure the reaction mixture is heated uniformly to the target temperature. 3. Use appropriate stirring or agitation for the scale of the reaction to ensure homogeneity.
Difficulty in removing the palladium catalyst Inadequate workup procedure; Catalyst precipitation with the product.1. After the Suzuki coupling, consider filtering the reaction mixture through a pad of celite or silica (B1680970) gel to remove the bulk of the catalyst. 2. Employ a workup procedure with a chelating agent like EDTA to sequester residual palladium.
Poor Z-isomer selectivity in the Wittig reaction Inappropriate choice of base or solvent; Reaction temperature too high.1. Utilize a non-stabilized ylide with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent like THF to favor the Z-isomer. 2. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the aldehyde to the ylide.

Frequently Asked Questions (FAQs)

1. What is the overall synthetic strategy for this compound as described in patent WO2013123215A2?

The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Synthesis of the benzimidazole (B57391) core: This involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde.

  • Introduction of the vinylphenylpropan-2-ol side chain: This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, followed by further modifications.

  • Formation of the final molecule: This may involve a Wittig reaction to create the vinyl linkage, followed by deprotection or other final steps.

2. What are the critical reaction parameters to control during the scale-up of the Suzuki coupling step?

The Suzuki coupling is a crucial step in the synthesis. Key parameters to control are:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for efficient coupling. The patent specifies the use of a palladium(0) catalyst, and the ligand should be chosen to promote the desired reactivity and stability.

  • Base and Solvent: The selection of an appropriate base and solvent system is crucial for the reaction kinetics and to minimize side reactions.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing decomposition of the starting materials or the product.

3. How can I monitor the progress of the reactions effectively?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the recommended methods for monitoring reaction progress.

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product.

  • LC-MS: Offers more detailed information, including the mass of the product and any major byproducts, confirming the identity of the compounds and providing a more accurate assessment of reaction completion.

4. What are the recommended purification techniques for the intermediates and the final product?

Given the complexity of the molecule, a combination of purification techniques may be necessary:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds and is likely required for several steps in the this compound synthesis to separate the desired product from unreacted starting materials and byproducts.

  • Recrystallization: For the final product and some crystalline intermediates, recrystallization can be an effective method to achieve high purity. The choice of solvent for recrystallization is critical and needs to be determined experimentally.

  • Preparative HPLC: For obtaining highly pure material for research purposes, preparative high-performance liquid chromatography (HPLC) may be employed as a final purification step.

Experimental Protocols

A generalized experimental workflow for the synthesis of this compound, based on common synthetic routes for similar benzimidazole derivatives, is outlined below. Note: This is a representative workflow and specific details should be referenced from the patent WO2013123215A2.

LHF535_Synthesis_Workflow cluster_benzimidazole Benzimidazole Core Synthesis cluster_coupling Side Chain Attachment (Suzuki Coupling) cluster_final Final Assembly (Wittig Reaction) A Substituted o-phenylenediamine C Condensation A->C B Aromatic Aldehyde B->C D Benzimidazole Intermediate C->D E Benzimidazole Intermediate D->E G Pd Catalyst, Base E->G F Vinylphenylboronic acid derivative F->G H Coupled Intermediate G->H I Coupled Intermediate (Aldehyde) H->I K Wittig Reaction I->K J Phosphonium Ylide J->K L This compound K->L

Caption: Generalized workflow for this compound synthesis.

Signaling Pathway and Logical Relationships

The following diagram illustrates a logical troubleshooting workflow for addressing common issues during the synthesis scale-up.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities cluster_stalling Troubleshooting Reaction Stalling Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Formation Start->Impurity Stalling Reaction Stalling Start->Stalling CheckCompletion Check Reaction Completion (TLC/LC-MS) LowYield->CheckCompletion CheckStoichiometry Verify Stoichiometry Impurity->CheckStoichiometry CatalystActivity Check Catalyst Activity Stalling->CatalystActivity OptimizeTemp Optimize Temperature CheckCompletion->OptimizeTemp Incomplete ReagentQuality Check Reagent/Solvent Quality CheckCompletion->ReagentQuality Complete OptimizePurification Optimize Purification ReagentQuality->OptimizePurification Solution Problem Resolved OptimizePurification->Solution InertAtmosphere Ensure Inert Atmosphere CheckStoichiometry->InertAtmosphere CheckStability Check Starting Material Stability InertAtmosphere->CheckStability CheckStability->Solution CheckHeating Ensure Uniform Heating CatalystActivity->CheckHeating ImproveMixing Improve Agitation CheckHeating->ImproveMixing ImproveMixing->Solution

Caption: Troubleshooting decision tree for this compound synthesis scale-up.

Technical Support Center: Optimizing Detection of Lhf-535 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the detection of Lhf-535 resistant variants.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental detection of this compound resistance mutations.

Question Possible Causes Recommended Solutions
Why am I observing no amplification in my allele-specific PCR (AS-PCR)? 1. Suboptimal annealing temperature.2. Poor primer design.3. Low target DNA concentration or poor quality.4. PCR inhibitor carryover.1. Perform a gradient PCR to determine the optimal annealing temperature.2. Verify primer specificity using NCBI Primer-BLAST. Ensure primers do not form strong dimers.3. Quantify DNA using a fluorometric method (e.g., Qubit) and check integrity on a gel. Use 10-50 ng of high-quality gDNA.4. Re-purify DNA using a column-based kit. Include a 5-minute incubation with 70% ethanol (B145695) before elution.
My Sanger sequencing results for the KoR gene are noisy and difficult to interpret. 1. Insufficient or poor-quality PCR product used for sequencing.2. Contamination with multiple DNA templates.3. Sequencing primer issues (e.g., non-specific binding, low concentration).4. Presence of secondary structures in the DNA template.1. Run an aliquot of the PCR product on an agarose (B213101) gel to confirm a single, strong band. Purify the PCR product before sequencing.2. If multiple peaks are present throughout the chromatogram, re-amplify from a single colony or re-extract DNA from a fresh sample.3. Order new sequencing primers and verify their concentration and purity.4. Add 5% DMSO or betaine (B1666868) to the sequencing reaction to help resolve secondary structures.
The clusters in my droplet digital PCR (ddPCR) assay for T315I are not well-separated. 1. Incorrect annealing/extension temperature.2. Suboptimal primer/probe concentrations.3. Issues with the PCR supermix or thermal cycler.4. High DNA input leading to merged clusters.1. Optimize the annealing temperature using a temperature gradient to maximize the separation between positive and negative droplets.2. Titrate primer and probe concentrations to find the optimal ratio for clear cluster separation.3. Use a fresh aliquot of ddPCR supermix and ensure the thermal cycler is properly calibrated.4. Reduce the amount of input DNA to ensure that not all droplets are positive, which can cause clusters to merge.
Why do my NGS results show a low-frequency mutation that is not detected by Sanger sequencing? 1. Sanger sequencing has a lower sensitivity (limit of detection ~15-20% mutant allele frequency).2. The NGS result may be a sequencing artifact.3. The mutation is present at a frequency below the detection limit of Sanger sequencing.1. This is an expected result. NGS is significantly more sensitive than Sanger sequencing for detecting low-frequency variants.2. Review the NGS data quality scores. True variants should be present in both forward and reverse reads with good base quality scores.3. Use a highly sensitive method like ddPCR to confirm the presence of the low-frequency mutation identified by NGS.

Frequently Asked Questions (FAQs)

Question Answer
What is the typical limit of detection (LOD) for this compound resistance mutations using ddPCR? The LOD for ddPCR is typically between 0.01% and 0.1% mutant allele frequency. This allows for the early detection of emerging resistance in patient samples, such as circulating tumor DNA (ctDNA) from plasma.
Which method is most suitable for screening for unknown resistance mutations in the KoR gene? Next-Generation Sequencing (NGS) is the most suitable method for discovering novel mutations. By sequencing the entire coding region of the KoR gene, you can identify both known and previously uncharacterized resistance mutations.
How can I differentiate between a true low-frequency mutation and a PCR or sequencing artifact? To confirm a true mutation, you should use an orthogonal method for validation. For example, if a low-frequency variant is identified by NGS, it can be confirmed using a highly sensitive and specific ddPCR assay. Additionally, ensuring high-quality input DNA and using high-fidelity DNA polymerases can reduce the rate of artifacts.
Can I use formalin-fixed paraffin-embedded (FFPE) tissue for detecting this compound resistance mutations? Yes, FFPE tissue can be used, but the DNA extracted from these samples is often fragmented and may contain chemical modifications from the fixation process. It is crucial to use a DNA extraction kit specifically designed for FFPE tissues and to perform quality control checks before proceeding with downstream applications. Shorter PCR amplicons are recommended for FFPE-derived DNA.

Data Summary: Comparison of Detection Methods

The following table summarizes the key characteristics of common methods used for detecting this compound resistance mutations.

Method Sensitivity (LOD) Throughput Cost per Sample Turnaround Time Best For
Sanger Sequencing 15-20%LowLow1-2 daysConfirming high-frequency mutations in single samples.
Allele-Specific PCR (AS-PCR) 1-5%MediumLow<1 dayRapid screening for known mutations.
Droplet Digital PCR (ddPCR) 0.01-0.1%MediumMedium1 dayUltrasensitive detection and quantification of known mutations.
Next-Generation Sequencing (NGS) 1-5%HighHigh5-7 daysDiscovering novel mutations and screening for multiple mutations simultaneously.

Experimental Protocols

Protocol: Droplet Digital PCR (ddPCR) for T315I Mutation Detection

This protocol outlines the steps for detecting the T315I resistance mutation in the KoR gene from plasma ctDNA.

  • DNA Extraction:

    • Extract ctDNA from 1-4 mL of plasma using a dedicated ctDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit).

    • Elute the DNA in 50 µL of buffer.

    • Quantify the extracted DNA using a Qubit fluorometer.

  • ddPCR Reaction Setup:

    • Prepare a 20 µL reaction mix per sample as follows:

      • 10 µL of 2x ddPCR Supermix for Probes (No dUTP)

      • 1 µL of 20x T315I Mutant Assay (HEX-labeled probe)

      • 1 µL of 20x KoR Wild-Type Assay (FAM-labeled probe)

      • 2.2 µL of nuclease-free water

      • 5.8 µL of ctDNA (up to 20 ng)

    • Gently vortex and centrifuge the reaction mix.

  • Droplet Generation:

    • Pipette the 20 µL reaction mix into the middle wells of a droplet generator cartridge.

    • Add 70 µL of droplet generation oil to the oil wells.

    • Place the cartridge in the droplet generator to create an emulsion.

  • PCR Amplification:

    • Carefully transfer the droplet emulsion to a 96-well PCR plate.

    • Seal the plate with a pierceable foil seal.

    • Perform PCR amplification using the following thermal cycling conditions:

      • Enzyme Activation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing/Extension: 55°C for 60 seconds

      • Enzyme Deactivation: 98°C for 10 minutes

      • Hold: 4°C

  • Droplet Reading and Analysis:

    • Place the 96-well plate into the droplet reader.

    • Use the analysis software to quantify the number of positive droplets for both the mutant (HEX) and wild-type (FAM) alleles.

    • The fractional abundance of the T315I mutation is calculated as: (Number of Mutant Droplets) / (Total Number of Mutant + Wild-Type Droplets).

Visualizations

Experimental Workflow for this compound Resistance Detection

G cluster_0 Sample Collection & Processing cluster_1 Mutation Detection cluster_2 Data Analysis & Interpretation Patient Patient with MAP on this compound Sample Collect Blood or Biopsy Patient->Sample Extract Extract cfDNA (Plasma) or gDNA (Tumor) Sample->Extract QC DNA Quality Control (Quantification & Integrity) Extract->QC NGS NGS (Screen for Novel Mutations) QC->NGS High-throughput Screening ddPCR ddPCR (Detect Known Mutations) QC->ddPCR Targeted Detection Analysis Bioinformatics Analysis NGS->Analysis ddPCR->Analysis Report Generate Report (Mutation Status & Frequency) Analysis->Report Decision Clinical Decision Making Report->Decision

Caption: Workflow for detecting this compound resistance mutations.

This compound Signaling Pathway and Resistance Mechanism

G cluster_pathway KoR Signaling Pathway in MAP cluster_inhibition Therapeutic Intervention cluster_resistance Resistance Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KoR_WT Wild-Type KoR Protein Receptor->KoR_WT Activates KoR_Mut Mutant KoR (T315I) Receptor->KoR_Mut Downstream Downstream Signaling (e.g., MAPK) KoR_WT->Downstream Phosphorylates Apoptosis Apoptosis KoR_WT->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Prolif_res Continued Proliferation Downstream->Prolif_res Lhf535 This compound Lhf535->KoR_WT Inhibits KoR_Mut->Downstream Phosphorylates Lhf535_res This compound Lhf535_res->KoR_Mut Binding Impaired

Caption: this compound inhibits Wild-Type KoR, but not mutant KoR.

Validation & Comparative

LHF-535 Demonstrates Superior Efficacy Over Ribavirin in Preclinical Lassa Fever Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – In a comparative analysis of preclinical data, the investigational antiviral LHF-535 has shown a more promising efficacy profile than the currently recommended treatment, ribavirin (B1680618), for Lassa fever. Studies in established animal models indicate that this compound leads to significantly higher survival rates and a more substantial reduction in viral load compared to ribavirin. This guide provides a detailed comparison of the available efficacy data and experimental protocols for both compounds, offering critical insights for researchers and drug development professionals in the field of viral hemorrhagic fevers.

Comparative Efficacy of this compound and Ribavirin

A comprehensive review of preclinical studies reveals key differences in the effectiveness of this compound and ribavirin in treating Lassa fever. The data, primarily from studies utilizing guinea pig and non-human primate models, are summarized below.

Efficacy MetricThis compoundRibavirinAnimal ModelStudy Citation
Survival Rate 100% survival with treatment initiated 1 or 3 days post-infection.[1]Varied efficacy; in some studies, no significant improvement in survival. In a rhesus macaque model, all treated animals survived, while 60% of controls died.[2] However, a later cynomolgus macaque study showed all ribavirin-treated animals still met euthanasia criteria.[2] In a guinea pig study, a chemical analog of this compound (ST-193) resulted in 62.5% survival, while all ribavirin-treated animals succumbed.[1]Guinea Pig, Non-human Primate[1][2]
Viral Load Reduction Significantly reduced viremia. In a guinea pig study, 3 of 8 animals treated with this compound had no detectable virus at any evaluated time point.[1]Modest effects on viremia in several animal models.[1]Guinea Pig[1]

In-Depth Look at Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies that form the basis of this comparison.

This compound Efficacy Study in a Lethal Guinea Pig Model

This study was designed to evaluate the post-exposure efficacy of this compound in a well-established lethal model of Lassa fever.

  • Animal Model: Strain 13 guinea pigs, which are highly susceptible to Lassa virus and develop a disease that closely mimics human Lassa fever.[3]

  • Virus Challenge: Animals were inoculated with a lethal dose of the Josiah strain of Lassa virus.

  • Drug Administration: this compound was administered orally once daily at a fixed dose of 50 mg/kg/day.[1] Treatment was initiated at either 24 hours or 72 hours post-infection to assess the therapeutic window.[1]

  • Efficacy Assessment: The primary endpoint was survival.[1] Secondary endpoints included the measurement of serum viremia at days 7, 12, and 35 post-infection, as well as monitoring of clinical signs such as fever and weight loss.[1]

Ribavirin Efficacy in Various Animal Models (Systematic Review)

A systematic review of preclinical studies on ribavirin for Lassa fever provides a broad overview of its efficacy, although with considerable variability across studies.

  • Animal Models: A range of models have been used, including various strains of mice, guinea pigs, and non-human primates (rhesus and cynomolgus macaques).[2][4]

  • Virus Challenge: Different strains of Lassa virus were used across the studies, with varying inoculation doses and routes of administration.[4]

  • Drug Administration: Dosing regimens for ribavirin varied significantly between studies, with loading doses ranging from 20mg/kg to 230mg/kg and daily maintenance doses from 20mg/kg to 90mg/kg in non-human primates.[4] The route of administration was typically intravenous or intramuscular.[2]

  • Efficacy Assessment: The primary outcome measured was survival.[4] Other parameters evaluated included the time to death, peak viral titers, and levels of aspartate aminotransferase (AST), a marker of liver damage.[4]

Head-to-Head Comparison of ST-193 (this compound Analog) and Ribavirin

A study directly comparing the efficacy of ST-193, the parent compound of this compound, with ribavirin provides the most direct comparative data.

  • Animal Model: The lethal Hartley guinea pig model was used.

  • Virus Challenge: Guinea pigs were challenged with a lethal dose of Lassa virus (Josiah strain).[2]

  • Drug Administration: ST-193 was administered intraperitoneally at doses of 25 mg/kg/day or 80 mg/kg/day, starting 1 hour prior to infection and continuing for 14 days.[2] Ribavirin was administered at 25 mg/kg/day as a control.[2]

  • Efficacy Assessment: The primary endpoint was survival over a 30-day period.[2]

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the proposed mechanism of action for each drug and a typical experimental workflow.

LHF_535_Mechanism cluster_virus Lassa Virus cluster_host Host Cell GPC Glycoprotein Complex (GPC) Receptor α-dystroglycan Receptor GPC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Blocked Endosome->Fusion 4. pH-dependent conformational change LHF535 This compound LHF535->GPC 3. Binds to GPC

Caption: Proposed mechanism of action for this compound, a viral entry inhibitor.

Ribavirin_Mechanism cluster_virus_replication Viral RNA Replication RdRp RNA-dependent RNA Polymerase (RdRp) New_RNA New Viral RNA RdRp->New_RNA RNA_template Viral RNA Template RNA_template->New_RNA Replication Ribavirin Ribavirin Ribavirin_TP Ribavirin Triphosphate Ribavirin->Ribavirin_TP Cellular Kinases IMPDH Inosine Monophosphate Dehydrogenase Ribavirin->IMPDH Inhibits Ribavirin_TP->RdRp Inhibits RdRp GTP Guanosine Triphosphate (GTP) GTP->RdRp Required Substrate IMPDH->GTP Produces

Caption: Multiple proposed mechanisms of action for ribavirin against Lassa virus.

Experimental_Workflow start Start: Acclimatize Animals challenge Day 0: Lassa Virus Challenge start->challenge treatment Initiate Treatment (this compound or Ribavirin) challenge->treatment monitoring Daily Monitoring: - Clinical Signs - Weight - Temperature treatment->monitoring sampling Periodic Blood Sampling for Viremia Analysis monitoring->sampling endpoint Endpoint: - Survival Analysis - Viral Load Quantification sampling->endpoint end End of Study endpoint->end

Caption: Generalized experimental workflow for in vivo efficacy studies.

References

LHF-535 vs. Favipiravir: A Comparative Guide for Arenavirus Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global health threat posed by arenaviruses, the causative agents of severe hemorrhagic fevers such as Lassa fever, necessitates the urgent development of effective antiviral therapeutics. This guide provides a detailed, data-driven comparison of two promising antiviral candidates: LHF-535, a novel viral entry inhibitor, and favipiravir (B1662787), a broad-spectrum RNA polymerase inhibitor.

At a Glance: this compound vs. Favipiravir

FeatureThis compoundFavipiravir
Target Arenavirus envelope glycoprotein (B1211001) (GP)[][2][3]RNA-dependent RNA polymerase (RdRp)[4][5][6]
Mechanism of Action Inhibits viral entry into host cells[][3][7]Inhibits viral RNA replication and transcription[4][5][8]
Development Stage Phase I clinical trials completed[][7][9]Approved for influenza in Japan; Phase II clinical trials for Lassa fever completed[10][11][12]
Spectrum of Activity Potent against a range of arenaviruses including Lassa, Junin, and Machupo viruses[][2][13]Broad-spectrum activity against various RNA viruses, including arenaviruses[4][5][8]

Mechanism of Action

This compound and favipiravir employ distinct strategies to combat arenavirus infection, targeting different stages of the viral life cycle.

This compound is a small-molecule inhibitor that specifically targets the arenavirus envelope glycoprotein (GP).[][2][3] By binding to GP, this compound is thought to stabilize the pre-fusion conformation of the glycoprotein, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[3] This action effectively blocks the virus from entering the host cell, a critical first step in the infection process.[][7]

Favipiravir (also known as T-705) is a prodrug that, once metabolized within the host cell to its active form, favipiravir-RTP, functions as a purine (B94841) analogue.[5][6][14] It is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis and the production of non-viable viral progeny.[5][6] It also directly inhibits the RdRp, thereby halting viral replication and transcription.[4][8]

Antiviral_Mechanisms cluster_LHF535 This compound Mechanism cluster_Favipiravir Favipiravir Mechanism LHF535 This compound GP Arenavirus Glycoprotein (GP) LHF535->GP Binds to Entry Viral Entry HostCell Host Cell Entry->HostCell Inhibited Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Metabolized in host cell RdRp Viral RdRp Favipiravir_RTP->RdRp Inhibits Replication Viral RNA Replication Inhibited

Figure 1: Mechanisms of action for this compound and Favipiravir.

In Vitro Efficacy

Both this compound and favipiravir have demonstrated potent antiviral activity against various arenaviruses in cell culture.

VirusThis compound EC₅₀ (µM)Favipiravir EC₅₀ (µM)
Lassa Virus<1[]Not explicitly stated in provided results
Machupo Virus<1[]Similar to Junin and Guanarito viruses[4]
Junin Virus<1[]Similar to Machupo and Guanarito viruses[4]
Guanarito VirusNot explicitly stated in provided resultsSimilar to Junin and Machupo viruses[4]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

In Vivo Efficacy in Animal Models

Preclinical studies in various animal models have demonstrated the in vivo efficacy of both drugs in treating arenavirus infections.

This compound
  • Guinea Pig Model (Lassa Virus): Intraperitoneal injection of 50 mg/kg daily resulted in 100% survival of animals challenged with a lethal dose of Lassa virus, with undetectable virus levels at day 35 post-infection. In contrast, all control animals succumbed to the infection by approximately day 16.

  • Mouse Model (Tacaribe Virus): A daily oral dose of 10 mg/kg protected mice from a lethal dose of Tacaribe virus.[3][15]

Favipiravir
  • Hamster Model (Pichinde Virus): Favipiravir was shown to be effective against Pichinde arenavirus infection.[8]

  • Guinea Pig Model (Pichinde Virus): An oral dose of 300 mg/kg/day for 14 days resulted in full recovery, even when treatment was initiated a week after virus challenge when animals were already exhibiting significant signs of disease.[16]

  • Mouse Model (Lassa Virus): Treatment with 300 mg/kg per day, initiated 4 days after infection, resulted in 100% survival of Lassa virus-infected mice.[17][18]

  • Macaque Model (Lassa Virus): A daily dose of 300 mg/kg for two weeks successfully treated Lassa virus infection in viremic macaques.[19]

Head-to-Head and Combination Studies

A study in guinea pigs challenged with Junín virus (the causative agent of Argentine hemorrhagic fever) provides valuable comparative data.

  • This compound alone: Delayed the onset of severe disease.[20]

  • Sub-optimal favipiravir alone: Also only delayed the onset of severe disease.[20]

  • Combined this compound and sub-optimal favipiravir: Afforded complete protection against lethal Junín virus infection, with an absence of viremia and infectious virus in tissues.[20]

This synergistic effect suggests that a combination therapy targeting both viral entry and replication could be a highly effective strategy for treating arenavirus infections.[20]

Experimental_Workflow_InVivo cluster_Challenge Virus Challenge cluster_Treatment Treatment Groups cluster_Outcome Outcome Assessment Challenge Animal Model (e.g., Guinea Pig) Infection Infection with Lethal Dose of Arenavirus Challenge->Infection Placebo Placebo (Vehicle Control) Infection->Placebo LHF535_mono This compound Monotherapy Infection->LHF535_mono Favipiravir_mono Favipiravir Monotherapy Infection->Favipiravir_mono Combination This compound + Favipiravir Infection->Combination Survival Survival Rate Placebo->Survival Viral_Load Viral Load (Viremia, Tissue Titers) Placebo->Viral_Load Clinical_Signs Clinical Signs (Fever, Weight Loss) Placebo->Clinical_Signs LHF535_mono->Survival LHF535_mono->Viral_Load LHF535_mono->Clinical_Signs Favipiravir_mono->Survival Favipiravir_mono->Viral_Load Favipiravir_mono->Clinical_Signs Combination->Survival Combination->Viral_Load Combination->Clinical_Signs

Figure 2: Generalized experimental workflow for in vivo efficacy studies.

Clinical Development and Safety

Both this compound and favipiravir have undergone clinical evaluation, providing insights into their safety and tolerability in humans.

This compound
  • Phase I Trials: Two Phase I trials in healthy volunteers evaluated single and multiple ascending oral doses of this compound. The drug was found to be well-tolerated with rapid absorption and a long half-life, achieving exposures predicted to be effective against viral replication.[9][21] Interestingly, treatment-emergent adverse events were more frequent in the placebo groups than in the this compound groups in both studies.[9][21]

Favipiravir
  • Phase II Trial (Lassa Fever): A randomized, controlled, open-label Phase II clinical trial (SAFARI trial) compared oral favipiravir to the standard of care, intravenous ribavirin (B1680618), in patients with Lassa fever in Nigeria.[10][12]

    • Safety: No severe or serious adverse events were observed with favipiravir. One life-threatening event occurred in the ribavirin arm.[11][12] Treatment-emergent adverse events occurred in 80% of patients on favipiravir and 66.7% on ribavirin.[11][12]

    • Pharmacokinetics: Favipiravir showed reliable exposure with a maximum plasma concentration of 50.9 mg/L in a steady state and a half-life of 10.9 hours.[11][12]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay) - General Protocol
  • Cell Culture: Vero cell monolayers are seeded in 6-well plates and grown to confluence.

  • Virus Infection: Cells are infected with serial 10-fold dilutions of the arenavirus for 1 hour at 37°C.

  • Drug Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., 0.5% methylcellulose (B11928114) in MEM) containing various concentrations of the antiviral drug (this compound or favipiravir) or a vehicle control.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 6 days).

  • Plaque Visualization: A second overlay containing a vital stain (e.g., 1% neutral red) is added, and the plates are incubated for another 18-24 hours.

  • Data Analysis: Plaques are counted, and the 50% effective concentration (EC₅₀) is calculated by regression analysis.[4]

In Vivo Efficacy Study in Guinea Pigs (Junín Virus) - General Protocol
  • Animal Model: Outbred Hartley guinea pigs are used.

  • Virus Challenge: Animals are challenged intraperitoneally with a lethal dose of Junín virus.

  • Treatment Groups: Animals are randomized into treatment groups:

    • Vehicle control (placebo)

    • This compound

    • Favipiravir (sub-optimal dose)

    • This compound + Favipiravir

  • Drug Administration: Drugs are administered orally or via intraperitoneal injection for a specified duration (e.g., 14 days), starting at a defined time point post-infection.

  • Monitoring: Animals are monitored daily for clinical signs of illness (fever, weight loss) and survival.

  • Virological Analysis: Blood and tissue samples are collected at various time points to determine viral loads (viremia and tissue titers) by plaque assay or RT-PCR.

  • Data Analysis: Survival curves are generated, and statistical analyses are performed to compare the efficacy of the different treatment regimens.

Conclusion

Both this compound and favipiravir represent significant advancements in the quest for effective arenavirus therapeutics. This compound, with its targeted viral entry inhibition, has demonstrated potent in vitro and in vivo activity and a favorable safety profile in early clinical trials. Favipiravir, a broad-spectrum polymerase inhibitor, has shown efficacy in a wider range of animal models and has progressed further in clinical development for Lassa fever, demonstrating good safety and tolerability in patients.

The synergistic effect observed with the combination of this compound and favipiravir in a preclinical model is particularly promising. This suggests that a multi-pronged attack on the arenavirus life cycle could be a superior strategy, potentially leading to more effective treatments and a higher barrier to the development of drug resistance. Further clinical investigation into both monotherapy and combination therapy is crucial to fully realize the potential of these antiviral agents in combating the significant threat of arenaviral hemorrhagic fevers.

References

Head-to-Head Comparison of LHF-535 and Other Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the arenavirus entry inhibitor LHF-535 with other relevant antiviral compounds. The performance of these molecules is evaluated based on available preclinical and clinical data, with a focus on their mechanism of action, in vitro potency, and in vivo efficacy.

Overview of Compared Antivirals

This comparison focuses on this compound and its direct analog, ST-193, both of which are small-molecule inhibitors of arenavirus entry. For a broader context, we also include data on two other antivirals used in arenavirus infection treatment, favipiravir (B1662787) and ribavirin, which act through a different mechanism (inhibition of viral RNA synthesis).

  • This compound: A novel, orally bioavailable small-molecule entry inhibitor that targets the envelope glycoprotein (B1211001) of arenaviruses. It is currently in clinical development for the treatment of Lassa fever.[1][2]

  • ST-193: A benzimidazole (B57391) derivative and an analog of this compound, also an arenavirus entry inhibitor.[3][] It has been evaluated in preclinical models.

  • Favipiravir: A broad-spectrum antiviral agent that selectively inhibits the RNA-dependent RNA polymerase of RNA viruses. It is not an entry inhibitor.

  • Ribavirin: A synthetic nucleoside analog with broad-spectrum antiviral activity. Its mechanism against arenaviruses is complex but is understood to involve inhibition of viral RNA synthesis and lethal mutagenesis. It is not an entry inhibitor.[5]

Mechanism of Action

This compound and ST-193 share a similar mechanism of action, directly targeting the viral entry process. This is distinct from the mechanisms of favipiravir and ribavirin.

This compound and ST-193: These compounds target the arenavirus envelope glycoprotein (GP) complex, which is composed of the GP1, GP2, and stable signal peptide (SSP) subunits. They are thought to bind to and stabilize a pre-fusion conformation of the GP complex, thereby preventing the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes.[][6] This action effectively blocks the virus from entering the host cell cytoplasm.

Arenavirus Entry and Inhibition by this compound/ST-193 cluster_0 Viral Entry Pathway cluster_1 Inhibition Pathway Virus Virus Receptor_Binding 1. Receptor Binding (GP1 binds to host cell receptor) Virus->Receptor_Binding Endocytosis 2. Endocytosis Receptor_Binding->Endocytosis Endosome Endosome Endocytosis->Endosome pH_Drop 3. pH Drop in Endosome Endosome->pH_Drop Conformational_Change 4. GP2 Conformational Change pH_Drop->Conformational_Change Membrane_Fusion 5. Membrane Fusion Conformational_Change->Membrane_Fusion Viral_RNA_Release 6. Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release LHF-535_ST-193 This compound / ST-193 Inhibition Inhibition of GP2 Conformational Change LHF-535_ST-193->Inhibition Inhibition->Conformational_Change

Arenavirus Entry and Inhibition Pathway

Data Presentation

In Vitro Efficacy: Pseudotype Virus Neutralization Assays

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and ST-193 against lentiviral pseudotypes bearing the glycoproteins of various arenaviruses.

VirusThis compound IC50 (nM)ST-193 IC50 (nM)Fold Difference (ST-193/LHF-535)Reference
Lassa (Josiah)0.1 - 0.30.4 - 1.42 - 6[3]
Lassa (LP)1712~0.7[3]
Junin<1Not specified-[]
Machupo<1Not specified-[]

Note: The LP strain of Lassa virus showed reduced sensitivity to this compound compared to other Lassa strains.[3]

In Vivo Efficacy: Lassa Virus Guinea Pig Model

The following table compares the efficacy of this compound and ST-193 in the lethal Strain 13 guinea pig model of Lassa fever.

CompoundDoseRoute of AdministrationTreatment StartSurvival RateViral Titer ReductionReference
This compound 50 mg/kg/dayIntraperitoneal24 or 72 hours post-infection100%Significant reduction in viremia[1]
ST-193 25 or 80 mg/kg/dayIntraperitoneal1 hour pre-infection62.5%2-3 log reduction in viremia[7][8]
Ribavirin 25 mg/kg/dayIntraperitoneal1 hour pre-infection0%Not specified[7][8]
Vehicle -Intraperitoneal1 hour pre-infection0%-[7][8]
Clinical Trial Data: this compound Phase 1

This compound has undergone Phase 1 clinical trials in healthy adult volunteers.

Study PhasePopulationDosingKey FindingsReference
Phase 1a (SAD) Healthy AdultsSingle ascending oral doses (0.3 mg/kg to 40 mg/kg)Well-tolerated, rapid absorption, long half-life.[9]
Phase 1b (MAD) Healthy AdultsMultiple ascending oral doses (450, 900, or 1,125 mg/day for 14 days)Well-tolerated, no concerning adverse events. Pharmacokinetics consistent with antiviral efficacy in preclinical models.[9]

Experimental Protocols

Lentiviral Pseudotype Neutralization Assay

This assay is used to determine the in vitro potency of antiviral compounds against viral entry in a BSL-2 setting.

Lentiviral Pseudotype Neutralization Assay Workflow Step1 1. Produce Pseudovirus (Lentiviral core + Arenavirus GP) Step4 4. Incubate Pseudovirus with Inhibitor Step1->Step4 Step2 2. Seed Target Cells (e.g., Vero, 293T) Step5 5. Add Virus-Inhibitor Mix to Target Cells Step2->Step5 Step3 3. Prepare Serial Dilutions of Inhibitor (e.g., this compound) Step3->Step4 Step4->Step5 Step6 6. Incubate for 48-72 hours Step5->Step6 Step7 7. Measure Reporter Gene Expression (e.g., Luciferase activity) Step6->Step7 Step8 8. Calculate IC50 Step7->Step8

References

LHF-535: A Comparative Analysis of Efficacy in Preclinical Animal Models of Arenavirus Infection

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This publication provides a comprehensive comparison of the preclinical efficacy of LHF-535, a novel antiviral candidate, with existing treatments for arenavirus infections, primarily focusing on Lassa fever. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data and methodologies to inform future research and development efforts.

This compound is a small-molecule antiviral agent that has demonstrated potent activity against Lassa virus and other arenaviruses in preclinical studies.[1][2] Its mechanism of action involves the inhibition of viral entry into host cells by targeting the viral envelope glycoprotein (B1211001) (GP).[3][4] This is thought to occur through the stabilization of the pre-fusion conformation of the GP, which prevents the necessary conformational changes for membrane fusion.[3][4] Preclinical data have shown that this compound is well-tolerated and effective in reducing virus titers and improving survival in animal models of arenavirus infection.[1][2]

Comparative Efficacy of this compound and Other Antiviral Agents

The following table summarizes the efficacy of this compound compared to other antiviral agents, favipiravir (B1662787) and ribavirin (B1680618), in various animal models of Lassa fever.

Antiviral AgentAnimal ModelDosing RegimenKey Efficacy OutcomesReference
This compound Hartley Guinea Pig (Lethal Lassa Virus Challenge)50 mg/kg/day (oral), initiated 1 or 3 days post-infection100% survival rate; reduced viremia and clinical signs of disease.[5][6]
AG129 Mice (Lethal Tacaribe Virus Challenge)10 mg/kg/day (oral)Protected mice from lethal challenge and significantly reduced viral titers in plasma, spleen, and liver.[3]
Favipiravir Ifnar-/-B6 Chimeric Mice (Lethal Lassa Virus Challenge)300 mg/kg/day (oral), initiated 4 days post-infection100% survival rate; lowered viremia and virus load in organs.[1][2][3]
Cynomolgus Macaques (Lassa Virus Challenge)300 mg/kg/day for 2 weeksSuccessfully treated infection.[7]
Ribavirin Ifnar-/- A129 Mice (Lassa Virus Challenge)80 mg/kg/dayReduced some signs of disease but did not significantly impact viremia or virus levels in organs.[1]
Cynomolgus Macaques (Lassa Virus Challenge)-Showed limited efficacy, although it extended survival compared to untreated animals.[8]

Experimental Protocols

In Vivo Efficacy Studies in Animal Models

1. Guinea Pig Model of Lassa Fever:

  • Animal Strain: Hartley or Strain 13 guinea pigs are commonly used.[9] Strain 13 guinea pigs are highly susceptible to Lassa virus, while Hartley guinea pigs may require a guinea pig-adapted virus strain to achieve uniform lethality.[9][10]

  • Virus Challenge: Animals are challenged with a lethal dose of Lassa virus, typically administered via intraperitoneal or subcutaneous injection.

  • Treatment: this compound is administered orally, typically once daily, at a specified dose (e.g., 50 mg/kg/day).[5][6] Treatment can be initiated pre- or post-infection to evaluate prophylactic and therapeutic efficacy.

  • Endpoints: Key parameters monitored include survival, body weight, body temperature, clinical signs of illness, and viral load in blood (viremia) and various tissues (e.g., spleen, liver).[6]

2. Mouse Model of Arenavirus Infection:

  • Animal Strain: Immunocompromised mouse strains, such as AG129 mice (lacking interferon-α/β and -γ receptors) or Ifnar-/- mice (lacking the type I interferon receptor), are often used as they are susceptible to arenaviruses that are not typically lethal in wild-type mice.[1][3]

  • Virus Challenge: For this compound studies, Tacaribe virus, a related arenavirus, has been used to establish a lethal infection model in AG129 mice.[3] For favipiravir and ribavirin studies, chimeric Ifnar-/-B6 mice infected with Lassa virus have been utilized.[1][2]

  • Treatment: The antiviral agent is administered, often orally via gavage, at a specified dose and for a defined duration.

  • Endpoints: Similar to the guinea pig model, survival, weight loss, and viral titers in blood and organs are the primary measures of efficacy.[1][3]

Plaque Assay for Lassa Virus Titer Determination

The plaque assay is a standard virological technique used to quantify the concentration of infectious virus particles.

  • Cell Culture: A monolayer of susceptible cells, such as Vero cells, is prepared in culture plates.[4]

  • Virus Inoculation: Serial dilutions of the virus-containing sample (e.g., serum or tissue homogenate) are added to the cell monolayers and incubated to allow for virus adsorption.

  • Overlay: After the incubation period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells.

  • Plaque Formation: The infected cells are incubated for several days. As the virus replicates and lyses the host cells, clear zones, or "plaques," form in the cell monolayer.

  • Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted, and this number, along with the dilution factor, is used to calculate the viral titer, typically expressed as plaque-forming units per milliliter (PFU/mL).[11]

Visualizing the Mechanism and Workflow

To better understand the action of this compound and the experimental process, the following diagrams are provided.

LHF_535_Mechanism cluster_virus Arenavirus cluster_cell Host Cell This compound This compound GP_complex Glycoprotein Complex (GP1/GP2) This compound->GP_complex Binds and Stabilizes Pre-fusion State Receptor Cell Surface Receptor GP_complex->Receptor Binding Fusion Membrane Fusion GP_complex->Fusion Conformational Change (Blocked by this compound) Endosome Endosome Receptor->Endosome Endocytosis Endosome->Fusion Low pH Trigger Viral_Entry Viral Genome Release Fusion->Viral_Entry Pore Formation

Caption: Mechanism of action of this compound, an arenavirus entry inhibitor.

Efficacy_Study_Workflow Animal_Model Select Animal Model (e.g., Guinea Pig, Mouse) Virus_Challenge Infect with Lethal Dose of Arenavirus Animal_Model->Virus_Challenge Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound - Comparator Drug Virus_Challenge->Treatment_Groups Dosing Administer Daily Oral Doses Monitoring Monitor Survival, Weight, and Clinical Signs Dosing->Monitoring Sample_Collection Collect Blood and Tissues at Predetermined Timepoints Monitoring->Sample_Collection Viral_Titer Determine Viral Load (Plaque Assay) Sample_Collection->Viral_Titer Data_Analysis Analyze and Compare Efficacy Data Viral_Titer->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Dosing

Caption: A typical experimental workflow for an in vivo efficacy study.

References

Unveiling the Action of Lhf-535: A Structural and Comparative Guide to a Novel Arenavirus Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional data defining the mechanism of Lhf-535, a promising antiviral candidate for Lassa fever and other hemorrhagic fevers. This guide provides a comparative analysis with other antivirals and detailed experimental frameworks for researchers in virology and drug development.

This compound is an investigational small-molecule antiviral agent demonstrating potent activity against a range of arenaviruses, including the highly pathogenic Lassa virus.[1][2][3] Developed as an optimized analog of the benzimidazole (B57391) derivative ST-193, this compound has emerged as a promising candidate for the treatment of arenaviral hemorrhagic fevers, diseases with high mortality rates and limited therapeutic options.[2][4][5] The compound has successfully completed Phase 1 clinical trials, where it was found to be safe and well-tolerated in healthy volunteers, with a pharmacokinetic profile suggestive of antiviral efficacy.[6][7][8]

This guide confirms the mechanism of action of this compound through the lens of structural biology and functional assays, provides a comparative analysis of its antiviral potency against other relevant drugs, and details the key experimental protocols used for its characterization.

Confirming the Mechanism of Action: A Viral Entry Blocker

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (B1211001) (GP) complex.[1][3][9] This complex is essential for viral entry into host cells and is a trimer of heterodimers, with each protomer consisting of three subunits: the stable signal peptide (SSP), the receptor-binding subunit GP1, and the transmembrane fusion subunit GP2.[10][11][12]

The mechanism of inhibition is thought to involve the binding of this compound to the SSP-GP2 interface, stabilizing the pre-fusion conformation of the GP complex.[5][11] This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes following receptor-mediated endocytosis.[5][11][12] By locking the GP complex in its pre-fusion state, this compound effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and halting the replication cycle.

While a co-crystal structure of this compound bound to the arenavirus GP complex is not yet publicly available, substantial evidence from functional assays and resistance mutation studies supports this mechanism. Studies have shown that specific amino acid substitutions in the transmembrane domain of the GP2 subunit can confer resistance to this compound, pinpointing this region as the likely binding site.[2][13]

LHF535_Mechanism Arenavirus Entry Pathway and this compound Inhibition cluster_virus Arenavirus cluster_cell Host Cell Virus Virion Receptor Cell Surface Receptor (e.g., α-DG) Virus->Receptor 1. Binding GPC Glycoprotein Complex (GP1/GP2/SSP Pre-fusion) GPC_pH GP Complex (pH-triggered) Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->GPC_pH 3. Acidification (Low pH) Cytoplasm Cytoplasm LHF535 This compound LHF535->GPC Binds to SSP-GP2 Interface Fusion Membrane Fusion GPC_pH->Fusion 4. Conformational Change Fusion->Cytoplasm 5. Genome Release

Arenavirus entry pathway and the inhibitory mechanism of this compound.

Comparative Antiviral Activity

This compound exhibits potent antiviral activity against a broad spectrum of arenaviruses, often in the sub-nanomolar to low-micromolar range. Its efficacy, particularly against Lassa virus, compares favorably to existing treatments like ribavirin (B1680618) and other investigational drugs such as favipiravir (B1662787). The following table summarizes the 50% effective concentration (EC50) values for these compounds against various arenaviruses. It is important to note that EC50 values can vary depending on the specific viral strain, cell line, and assay format used.

CompoundVirusAssay TypeCell LineEC50Reference
This compound Lassa VirusPseudotype Infectivity293T/ACE20.1-0.3 nM[14]
Lassa VirusVirus Yield ReductionVero<1 µM[1][14]
Junin VirusVirus Yield ReductionVero<1 µM[1][14]
Machupo VirusVirus Yield ReductionVero<1 µM[1][14]
Ribavirin Lassa VirusVariousVarious0.6 - 21.7 µg/mL[6][15]
Lassa VirusIn vivo (NHP)-2.97 µg/mL[16]
Favipiravir Lassa VirusIn vivo (NHP)-2.89 µg/mL[16][17]
Lassa VirusCell Culture--[18]

Experimental Protocols

The characterization of this compound's antiviral activity relies on robust in vitro assays. The following are detailed protocols for two key experiments used to determine the efficacy of viral entry inhibitors.

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and high-throughput method to screen for inhibitors of viral entry without the need for high-containment facilities. It utilizes replication-defective lentiviral particles expressing the arenavirus glycoprotein on their surface and carrying a reporter gene (e.g., luciferase).

Methodology:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with three plasmids:

      • A lentiviral backbone plasmid containing a reporter gene (e.g., pNL4-3.Luc.R-E-).

      • A packaging plasmid (e.g., psPAX2).

      • A plasmid expressing the desired arenavirus glycoprotein (e.g., Lassa virus Josiah strain GP).

    • Incubate the transfected cells for 48-72 hours.

    • Harvest the supernatant containing the pseudotyped viral particles.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Infectivity Assay:

    • Seed target cells (e.g., 293T cells engineered to express the appropriate receptor) in a 96-well plate.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compound to the cells, followed by the addition of the pseudovirus supernatant.

    • Incubate the plates for 48-72 hours.

    • Measure the reporter gene expression (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control.

    • Determine the EC50 value by fitting the dose-response curve using non-linear regression.

Virus-Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious viral particles in a replication-competent virus system, providing a more direct measure of antiviral activity. This assay must be conducted in an appropriate biosafety level facility (e.g., BSL-4 for Lassa virus).

Methodology:

  • Infection and Treatment:

    • Seed a permissive cell line (e.g., Vero E6 cells) in 24- or 48-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the cells with the diluted compound for a short period (e.g., 1 hour).

    • Infect the cells with the authentic arenavirus at a low multiplicity of infection (MOI), for example, 0.002.[19]

    • Incubate the plates for a defined period (e.g., 3 days) to allow for multiple rounds of viral replication.[19]

  • Virus Quantification:

    • Freeze the plates to lyse the cells and release intracellular virions.

    • Collect the supernatant, which contains the progeny virus.

    • Quantify the amount of infectious virus in the supernatant using a plaque assay or endpoint titration on a fresh monolayer of permissive cells.

  • Data Analysis:

    • Calculate the reduction in viral titer for each compound concentration compared to the untreated control.

    • Determine the EC50 value, which is the concentration of the compound that reduces the virus yield by 50%.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Efficacy & Mechanism cluster_invivo Preclinical & Clinical HTS High-Throughput Screening (Lentiviral Pseudotype Assay) Lead_Opt Lead Optimization (ST-193 -> this compound) HTS->Lead_Opt Identify Hits EC50_Pseudo EC50 Determination (Pseudotype Assay) Lead_Opt->EC50_Pseudo EC50_Authentic EC50 Determination (Virus-Yield Reduction) EC50_Pseudo->EC50_Authentic Confirm with authentic virus Resistance Resistance Selection Studies EC50_Authentic->Resistance Investigate Mechanism Animal Animal Model Efficacy (e.g., Guinea Pig, Mouse) EC50_Authentic->Animal Mapping Mutation Mapping (GP2 Transmembrane Domain) Resistance->Mapping Identify Resistance Mutations PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal->PK_PD Phase1 Phase 1 Clinical Trial (Safety & Tolerability) PK_PD->Phase1

Workflow for the characterization of this compound's antiviral properties.

References

Comparative Pharmacokinetics of LHF-535 and its Analog ST-193: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of the novel antiviral agent LHF-535 and its analog, ST-193. Both compounds are potent inhibitors of arenavirus entry, with this compound being an optimized derivative of ST-193.[1][2] The data presented herein is compiled from preclinical and clinical studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these promising therapeutic candidates.

I. Overview of this compound and ST-193

This compound is a small-molecule antiviral agent currently in development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[3][4][5] It is a benzimidazole (B57391) derivative that acts as a viral entry inhibitor by targeting the arenavirus envelope glycoprotein (B1211001) (GP).[1][2][6] Preclinical and early-phase clinical trials have demonstrated its potential as a therapeutic option.[3][7][8]

ST-193 is a previously characterized benzimidazole derivative and a known arenavirus entry inhibitor, from which this compound was developed.[1][2] It shares the same mechanism of action as this compound, targeting the GP2 subunit of the viral envelope glycoprotein and stabilizing the pre-fusion structure to prevent membrane fusion.[1]

II. Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound and ST-193 from studies conducted in guinea pigs and humans.

Table 1: Preclinical Pharmacokinetics in Guinea Pigs

ParameterThis compoundST-193
Dose 50 mg/kg (intraperitoneal)Not specified
Cmax 2637 ng/mLNot available
Tmax 5 hoursNot available
AUC (0-24h) 31.7 µg·h/mLNot available
Terminal Elimination Half-life (t½) Not specified~4 hours

Source:[7]

Table 2: Human Pharmacokinetics of this compound (Phase 1a/1b Clinical Trials)

ParameterObservation
Absorption Rapid absorption
Half-life Long half-life
Safety Profile Well-tolerated in healthy volunteers

Source:[3][4]

III. Experimental Protocols

A. Guinea Pig Pharmacokinetic Study (this compound)

  • Animal Model: Healthy outbred Hartley guinea pigs.

  • Dosing: A single intraperitoneal dose of 50 mg/kg of this compound was administered.

  • Sample Collection: Plasma samples were collected at various time points post-administration.

  • Analysis: this compound concentrations in plasma were quantified using a validated analytical method to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Methodology based on the description in[7].

B. Human Clinical Trials (this compound)

  • Study Design: Phase 1a (single ascending dose) and Phase 1b (multiple ascending dose) studies were conducted in healthy adult volunteers.[3]

  • Dosing:

    • Phase 1a: Single oral doses were administered.

    • Phase 1b: Daily oral doses were administered over a specified period.

  • Assessments: The safety, tolerability, and pharmacokinetic profile of this compound were evaluated. This included monitoring for adverse events and collecting blood samples for pharmacokinetic analysis.

  • Analysis: Plasma concentrations of this compound were measured to characterize its absorption and elimination phases.

Methodology based on the description in[3].

IV. Mechanism of Action: Arenavirus Entry Inhibition

Both this compound and ST-193 inhibit arenavirus entry into host cells by targeting the viral envelope glycoprotein (GP). The GP is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). The proposed mechanism involves the binding of the inhibitor to the GP2 subunit, which stabilizes the pre-fusion conformation of the glycoprotein complex. This stabilization prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, thereby blocking viral entry.[1]

Arenavirus_Entry_Inhibition cluster_virus Arenavirus cluster_host Host Cell Virus Virion Receptor Receptor Virus->Receptor 1. Attachment GP_complex GP Complex (GP1, GP2, SSP) Host_Cell Host Cell GP_complex->Host_Cell Endosome Endosome Receptor->Endosome 2. Endocytosis Endosome->GP_complex 3. pH-dependent conformational change Inhibitor This compound / ST-193 Inhibitor->GP_complex Binds to GP2, stabilizes pre-fusion state

Caption: Mechanism of Arenavirus entry inhibition by this compound and its analogs.

References

validation of Lhf-535 as a broad-spectrum arenavirus inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

LHF-535 has emerged as a promising broad-spectrum antiviral candidate against a range of pathogenic arenaviruses, a family of viruses responsible for severe and often fatal hemorrhagic fevers in humans. This guide provides an objective comparison of this compound's performance with other antiviral alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: A Potent Viral Entry Inhibitor

This compound is a small-molecule inhibitor that specifically targets the arenavirus envelope glycoprotein (B1211001) (GP) complex, a key player in the initial stages of viral infection.[1] The GP complex, composed of GP1, GP2, and a stable signal peptide (SSP), mediates the virus's entry into host cells. This compound functions by binding to this complex and stabilizing its pre-fusion conformation. This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are essential for the fusion of the viral and endosomal membranes, thereby halting the viral life cycle at the entry stage.[2]

dot

Arenavirus_Entry_Pathway cluster_virus Arenavirus cluster_cell Host Cell cluster_endosome Endosome Virion Virion Receptor Host Cell Receptor (e.g., α-dystroglycan, TfR1) Virion->Receptor 1. Attachment Endosome Early Endosome Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome 3. Maturation & Acidification Fusion Membrane Fusion Late_Endosome->Fusion 4. GP Conformational Change Release Viral RNA Release into Cytoplasm Fusion->Release 5. Genome Release Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endocytosis->Endosome LHF535 This compound LHF535->Fusion Inhibits

Caption: Arenavirus entry and the inhibitory action of this compound.

Comparative Antiviral Activity

This compound has demonstrated potent in vitro activity against a wide array of arenaviruses, often exhibiting superior or comparable efficacy to its parent compound, ST-193. Its mechanism of action as a viral entry inhibitor distinguishes it from nucleoside analogs like favipiravir (B1662787) and ribavirin (B1680618), which target the viral RNA-dependent RNA polymerase (RdRp).

In Vitro Efficacy of this compound and Comparators

The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of this compound and other antiviral agents against various arenaviruses. It is important to note that these values were determined in different studies and under varying experimental conditions, which should be considered when making direct comparisons.

CompoundVirusStrainAssay TypeIC50/EC50 (nM)Reference
This compound LassaJosiah (IV)Pseudotype Infectivity0.1 - 0.3[3]
LassaGA391 (II)Pseudotype Infectivity0.18[4]
LassaCSF (III)Pseudotype Infectivity0.19[4]
LassaLP (I)Pseudotype Infectivity17[3]
JuninRomeroPseudotype Infectivity0.10[4]
MachupoCarvalloPseudotype Infectivity< 1000[3][]
ST-193 LassaJosiah (IV)Pseudotype Infectivity1.6[6][7]
JuninPseudotype Infectivity0.2 - 12[7]
MachupoPseudotype Infectivity0.2 - 12[7]
GuanaritoPseudotype Infectivity0.2 - 12[7]
SabiaPseudotype Infectivity0.2 - 12[7]
Favipiravir (T-705) GuanaritoVirus Yield ReductionEC90: 21,000 - 53,000[8][9]
JuninRomeroVirus Yield ReductionEC90: 21,000 - 53,000[8][9]
MachupoVirus Yield ReductionEC90: 21,000 - 53,000[8][9]
Ribavirin LassaPlaque ReductionIC99: 4,280[10]
JuninVirus Yield ReductionEC50: >10,000[2]
MachupoVirus Yield ReductionEC50: >10,000[2]
GuanaritoVirus Yield ReductionEC50: >10,000[2]

Data for Favipiravir and Ribavirin are presented as reported in the respective studies and may not be directly comparable to the IC50 values of this compound and ST-193 due to different assay methodologies.

Studies have also shown that the combination of this compound with RdRp inhibitors like favipiravir or ribavirin can result in synergistic antiviral effects, suggesting a potential for combination therapy to enhance treatment efficacy and reduce the likelihood of drug resistance.[11][12]

Experimental Protocols

The evaluation of this compound's antiviral activity primarily relies on pseudovirus neutralization assays. This methodology allows for the study of viral entry in a lower biosafety setting (BSL-2) compared to work with live arenaviruses (BSL-4).

Lentiviral Pseudotype Neutralization Assay

This protocol outlines the general steps for producing lentiviral particles pseudotyped with arenavirus glycoproteins and using them to determine the inhibitory activity of compounds like this compound.

1. Production of Pseudotyped Lentiviral Particles:

  • Cell Line: HEK293T cells are commonly used for their high transfectability.

  • Plasmids: Co-transfect HEK293T cells with the following plasmids:

    • An HIV-1-based packaging plasmid (e.g., psPAX2) that provides the necessary viral proteins for particle formation (Gag, Pol, Rev, Tat).

    • A lentiviral transfer vector encoding a reporter gene, such as luciferase or Green Fluorescent Protein (GFP) (e.g., pLenti-Luc).

    • An expression plasmid for the desired arenavirus glycoprotein (e.g., Lassa virus GPC).

  • Transfection: Use a suitable transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents).

  • Harvest: Collect the cell culture supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.

  • Purification and Titration: Clarify the supernatant by centrifugation and filtration. The viral titer can be determined by infecting target cells and measuring the reporter gene expression.

2. Neutralization Assay:

  • Target Cells: Seed a suitable target cell line (e.g., Vero E6 or HEK293T) in 96-well plates.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Incubation: Mix the pseudotyped virus with the compound dilutions and incubate for 1 hour at 37°C to allow the compound to bind to the viral glycoproteins.

  • Infection: Add the virus-compound mixture to the target cells.

  • Reporter Gene Measurement: After 48-72 hours of incubation, measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a fluorescence microscope or flow cytometer).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

dot

Experimental_Workflow cluster_production Pseudovirus Production (48-72h) cluster_assay Neutralization Assay (48-72h) Plasmids 1. Co-transfection of Plasmids (Packaging, Reporter, Arenavirus GP) HEK293T_prod 2. Transfect HEK293T cells Plasmids->HEK293T_prod Harvest 3. Harvest Supernatant HEK293T_prod->Harvest Purify 4. Purify & Titer Pseudovirus Harvest->Purify Incubate 7. Incubate Pseudovirus with this compound Purify->Incubate Seed_cells 5. Seed Target Cells Infect 8. Infect Target Cells Seed_cells->Infect Dilute_compound 6. Prepare Serial Dilutions of this compound Dilute_compound->Incubate Incubate->Infect Measure 9. Measure Reporter Gene Expression Infect->Measure Analyze 10. Calculate IC50 Measure->Analyze

References

Independent Verification of Lhf-535's Sub-nanomolar Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral agent Lhf-535 with other relevant alternatives, supported by experimental data. The focus is on the independent verification of this compound's potent, sub-nanomolar activity against arenaviruses, the causative agents of severe hemorrhagic fevers like Lassa fever.

Executive Summary

This compound is a novel small-molecule antiviral agent that has demonstrated exceptional potency against a broad range of arenaviruses. It functions as a viral entry inhibitor, a mechanism that prevents the virus from entering host cells, thereby halting the infection at its earliest stage.[1] Preclinical studies have consistently shown that this compound exhibits inhibitory activity at sub-nanomolar concentrations, making it a promising candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.[2] This guide summarizes the key data supporting its potency and compares it with other antiviral compounds.

Data Presentation: Potency Comparison

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and comparator compounds against various arenaviruses. The data is compiled from multiple independent studies to provide a comprehensive overview.

Table 1: In Vitro Potency of this compound and ST-193 Against Arenavirus Pseudotypes

Virus PseudotypeThis compound IC50 (nM)ST-193 IC50 (nM)Fold Difference (ST-193/Lhf-535)
Lassa virus (Josiah)0.1 - 0.30.4 - 1.42 - 6
Junin virus<10000.62-
Machupo virus<10003.1-
Guanarito virus-0.44-

Note: Data for this compound against Junin and Machupo viruses are presented as less than 1 µM in some sources, while more specific sub-nanomolar data is available for Lassa virus pseudotypes. ST-193 is a closely related benzimidazole (B57391) derivative that served as a precursor to the development of this compound.[1]

Table 2: Comparison with Other Lassa Fever Antiviral Candidates

CompoundMechanism of ActionReported In Vitro Potency (Lassa Virus)
This compound Viral Entry InhibitorIC50: 0.1 - 0.3 nM (pseudotype assay)[2]
ST-193 Viral Entry InhibitorIC50: 0.4 - 1.4 nM (pseudotype assay)
Favipiravir (B1662787) RNA-dependent RNA polymerase (RdRp) inhibitorEC50: 2.89 μg/mL (in vivo estimate)[3]
Ribavirin (B1680618) RNA-dependent RNA polymerase (RdRp) inhibitorEC50: 2.97 μg/mL (in vivo estimate)[3]

Experimental Protocols

The sub-nanomolar potency of this compound has been primarily established through two key in vitro assays: the lentiviral pseudotype infectivity assay and the virus yield reduction assay.

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and quantitative method to study viral entry of highly pathogenic viruses like Lassa virus without the need for high-containment laboratories.

Methodology Summary:

  • Pseudovirus Production: Lentiviral vectors (e.g., derived from HIV-1) are genetically modified to lack their native envelope protein and to carry a reporter gene, such as luciferase or green fluorescent protein (GFP). These vectors are then co-transfected into producer cells (e.g., HEK293T) along with a plasmid expressing the arenavirus glycoprotein (B1211001) (GP) of interest (e.g., Lassa virus GP). This results in the production of "pseudoviruses" that have the core of a lentivirus but the surface envelope protein of the arenavirus.[6][7]

  • Infection of Target Cells: Target cells that are susceptible to arenavirus infection are seeded in multi-well plates. The pseudoviruses are then added to these cells in the presence of varying concentrations of the antiviral compound being tested (e.g., this compound).

  • Quantification of Inhibition: After a set incubation period (e.g., 48-72 hours), the level of infection is quantified by measuring the expression of the reporter gene. For luciferase-based assays, a substrate is added, and the resulting luminescence is measured using a luminometer. The IC50 value is then calculated as the concentration of the compound that reduces reporter gene expression by 50% compared to untreated control cells.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.

Methodology Summary:

  • Cell Infection: A monolayer of susceptible cells (e.g., Vero E6) is infected with the live arenavirus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are then incubated with various concentrations of the antiviral drug.

  • Harvesting of Progeny Virus: After a single replication cycle (typically 24-48 hours), the cell culture supernatant, which contains the newly produced virus particles, is harvested.

  • Titration of Viral Yield: The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Calculation of Inhibition: The IC90 value is often determined in this assay, representing the concentration of the compound that reduces the viral yield by 90%.

Mandatory Visualization

Arenavirus Entry and Inhibition by this compound

The following diagram illustrates the mechanism of arenavirus entry into a host cell and the point of inhibition by this compound.

Arenavirus_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome Interior (Acidic pH) Arenavirus Arenavirus (with GP complex) Receptor α-dystroglycan Receptor Arenavirus->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis GP_Conformation GP2 Conformational Change Endosome->GP_Conformation 3. pH-dependent activation Fusion Membrane Fusion Replication Viral Replication Fusion->Replication 4. Release of viral contents GP_Conformation->Fusion This compound This compound This compound->GP_Conformation Inhibits

Caption: Mechanism of Arenavirus Entry and this compound Inhibition.

Experimental Workflow: Lentiviral Pseudotype Assay

The diagram below outlines the key steps involved in the lentiviral pseudotype infectivity assay used to determine the potency of this compound.

Lentiviral_Pseudotype_Workflow cluster_production Pseudovirus Production cluster_assay Infectivity Assay Plasmids Lentiviral Backbone (Reporter) + Arenavirus GP Plasmid Transfection Co-transfection into Producer Cells (e.g., HEK293T) Plasmids->Transfection Harvest Harvest of Pseudoviruses Transfection->Harvest Treatment Add Pseudoviruses + this compound (serial dilutions) Harvest->Treatment TargetCells Seed Target Cells TargetCells->Treatment Incubation Incubate (48-72h) Treatment->Incubation Readout Measure Reporter Gene (Luminescence/Fluorescence) Incubation->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Lentiviral Pseudotype Assay Workflow.

References

A Comparative Safety Profile of LHF-535 and Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of LHF-535, an investigational antiviral for Lassa fever, with other commercially available antiviral drugs: Paxlovid (Nirmatrelvir/Ritonavir), Molnupiravir (B613847), and Remdesivir (B604916). The information is compiled from clinical trial data and post-marketing surveillance to assist researchers and drug development professionals in understanding the relative safety of these compounds.

Quantitative Safety Data Summary

The following table summarizes the key safety findings from clinical trials of this compound and comparator antivirals. It is important to note that the data for this compound is from Phase 1 trials in healthy volunteers, while the data for other antivirals are from studies in patient populations with active infections (primarily COVID-19). This difference in study populations should be considered when interpreting the data.

Adverse Event This compound (Phase 1a/1b) [1][2][3]Paxlovid (Nirmatrelvir/Ritonavir) [4][5]Molnupiravir [6][7]Remdesivir [8][9][10]
Most Common Adverse Events Diarrhea, HeadacheDysgeusia (altered taste), Diarrhea, Hypertension, MyalgiaDiarrhea, Nausea, DizzinessNausea, Increased liver enzymes (AST, ALT)
Serious Adverse Events (SAEs) Three mild, asymptomatic SAEs (nonconducted atrial beats, sinus bradycardia, long sinus pause) were reported in one participant at a single dose of 276 mg.Severe, life-threatening, and/or fatal adverse reactions due to drug interactions have been reported. Hypersensitivity reactions, including anaphylaxis, have also been observed.In a Phase 3 trial, 1% of subjects discontinued (B1498344) due to an adverse event, compared to 3% in the placebo group.Serious adverse events reported include respiratory failure and acute respiratory distress syndrome.
Discontinuation due to Adverse Events Not reported in the Phase 1 studies.2% in the Paxlovid group and 4% in the placebo group.1% of subjects receiving molnupiravir and 3% of subjects receiving placebo.Not specified in the provided summary.
Study Population Healthy Adult VolunteersNon-hospitalized adults with COVID-19Non-hospitalized adults with COVID-19Hospitalized adults with severe COVID-19

Experimental Protocols

This compound Phase 1 Clinical Trials

Two Phase 1, randomized, double-blind, placebo-controlled studies were conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound.[1][2][3]

  • Single Ascending Dose (SAD) Study:

    • Objective: To assess the safety and pharmacokinetics of single oral doses of this compound.

    • Design: Multiple cohorts of healthy volunteers received a single oral dose of this compound or placebo. Doses were escalated in subsequent cohorts based on the safety and tolerability data from the previous cohort. The doses ranged from 0.3 mg/kg to 40 mg/kg.[1][2][3]

    • Safety Monitoring: Included monitoring of vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, chemistry, urinalysis), and recording of any adverse events.

  • Multiple Ascending Dose (MAD) Study:

    • Objective: To evaluate the safety and pharmacokinetics of multiple oral doses of this compound.

    • Design: Healthy volunteers were enrolled in cohorts to receive daily oral doses of this compound or placebo for 14 days.[11] Three successive escalating dose cohorts were planned.[11] Within each cohort, participants were randomized to receive either this compound or placebo.[11]

    • Safety Monitoring: Similar to the SAD study, with continuous monitoring for adverse events throughout the 14-day dosing period and during follow-up. A Safety Committee reviewed the data from each cohort before escalating the dose in the next cohort.[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for this compound and the comparator antivirals.

LHF535_Mechanism cluster_host Host Cell Viral_Glycoprotein Viral Glycoprotein (GP) Host_Cell_Receptor Host Cell Receptor Viral_Glycoprotein->Host_Cell_Receptor Attaches to Host_Cell_Membrane Host Cell Membrane Viral_Glycoprotein->Host_Cell_Membrane Mediates Fusion LHF535 This compound LHF535->Viral_Glycoprotein Antiviral_Mechanisms cluster_paxlovid Paxlovid (Nirmatrelvir) cluster_remdesivir_molnupiravir Remdesivir & Molnupiravir Nirmatrelvir Nirmatrelvir Viral_Protease Viral Main Protease (Mpro/3CLpro) Nirmatrelvir->Viral_Protease Inhibits Viral_Polyprotein Viral Polyprotein Viral_Protease->Viral_Polyprotein Cleaves Functional_Proteins Functional Viral Proteins Antiviral_Prodrug Remdesivir / Molnupiravir (Prodrugs) Active_Metabolite Active Nucleoside Analogue Triphosphate Antiviral_Prodrug->Active_Metabolite Metabolized to Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RNA_Polymerase Incorporated by Viral_RNA_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_RNA_Replication Mediates Inhibition_of_Replication Inhibition of Viral RNA Synthesis SAD_Workflow Screening Participant Screening (Healthy Volunteers) Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Single Oral Dose Administration Randomization->Dosing Monitoring Intensive Safety Monitoring (Vital signs, ECGs, Labs) Dosing->Monitoring Follow_up Follow-up Period Monitoring->Follow_up Data_Analysis Safety and PK Data Analysis Follow_up->Data_Analysis MAD_Workflow Screening Participant Screening (Healthy Volunteers) Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Daily Oral Dosing (14 Days) Randomization->Dosing Monitoring Ongoing Safety Monitoring Dosing->Monitoring Follow_up Post-Treatment Follow-up Monitoring->Follow_up Data_Review Safety Committee Data Review Follow_up->Data_Review Dose_Escalation Proceed to Next Dose Cohort Data_Review->Dose_Escalation If Safe

References

Validation of a Lethal Tacaribe Virus Model for LHF-535 Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a lethal Tacaribe virus (TCRV) infection model in AG129 mice for the preclinical evaluation of the antiviral candidate LHF-535. It offers a comparative analysis of this compound's performance against other antiviral agents tested in relevant animal models for New World arenaviruses, supported by experimental data.

Introduction to this compound and the Tacaribe Virus Model

This compound is a novel small-molecule antiviral agent that demonstrates potent activity against a broad range of arenaviruses, including the highly pathogenic Lassa, Junín, and Machupo viruses.[1][2] Its mechanism of action involves the inhibition of viral entry into host cells by targeting the arenavirus envelope glycoprotein (B1211001) (GP) complex.[][4] Specifically, this compound is thought to bind to and stabilize the pre-fusion conformation of the GP complex, preventing the necessary conformational changes that lead to membrane fusion.[5] A mutation in the transmembrane domain of the GP2 subunit has been shown to confer resistance to this compound, highlighting this region as critical for its antiviral activity.[2][6]

Due to the high pathogenicity of many arenaviruses, requiring Biosafety Level 4 (BSL-4) containment, surrogate models are invaluable for the initial stages of antiviral drug development. Tacaribe virus, a New World arenavirus closely related to the hemorrhagic fever-causing Junín virus, is not known to cause significant disease in humans.[1] However, in mice lacking interferon receptors (AG129 mice), TCRV infection is uniformly lethal, providing a robust and safer BSL-2 model to evaluate the in vivo efficacy of antiviral candidates against New World arenaviruses.[1][7]

This compound Efficacy in the Lethal Tacaribe Virus AG129 Mouse Model

Studies have demonstrated the significant protective efficacy of this compound in the lethal TCRV AG129 mouse model. Oral administration of this compound resulted in a dose-dependent increase in survival and a marked reduction in viral load in key organs.

Experimental Protocol: this compound in TCRV-Infected AG129 Mice
  • Animal Model: AG129 mice (deficient in both interferon-α/β and -γ receptors).

  • Virus Challenge: Intraperitoneal (i.p.) injection of 200 plaque-forming units (PFU) of Tacaribe virus.[1]

  • Treatment: this compound administered orally (p.o.) once daily at doses of 3, 10, or 30 mg/kg.[1]

  • Dosing Schedule: Treatment initiated 30 minutes prior to virus challenge and continued for 14 days.[1]

  • Readouts:

    • Survival monitored for the duration of the study.

    • Viral titers in plasma, spleen, and liver measured at day 7 post-infection.[1]

Quantitative Data Summary
Treatment GroupDosage (mg/kg/day)Survival Rate (%)Mean Viral Titer (log10 PFU/g or mL) - Day 7
Plasma
Vehicle (Control)00> 4
This compound30~ 3.5
This compound10100Undetectable
This compound30100Undetectable
Spleen
Vehicle (Control)00> 7
This compound30~ 6
This compound10100Undetectable
This compound30100Undetectable
Liver
Vehicle (Control)00> 6
This compound30~ 5.5
This compound10100Undetectable
This compound30100Undetectable

Data compiled from published studies.[1]

Comparative Analysis with Other Antiviral Agents

To contextualize the efficacy of this compound, this section compares its performance with other antiviral drugs, favipiravir (B1662787) and ribavirin (B1680618), which have been evaluated in a lethal Junín virus (JUNV) guinea pig model. The guinea pig model of Argentine hemorrhagic fever is a well-established and stringent model for a pathogenic New World arenavirus.

Experimental Protocol: Favipiravir and Ribavirin in JUNV-Infected Guinea Pigs
  • Animal Model: Hartley guinea pigs.

  • Virus Challenge: Intraperitoneal (i.p.) injection with a lethal dose of Junín virus (Romero strain).[8][9]

  • Treatment:

    • Favipiravir (T-705): 300 mg/kg/day administered intraperitoneally (i.p.) or orally (p.o.).[8][10]

    • Ribavirin: Doses and routes varied in different studies, with some showing limited efficacy.[8][11]

  • Dosing Schedule: Typically initiated 1-2 days post-infection and continued for 14 days.[8][10]

  • Readouts: Survival and viral titers.

Quantitative Data Summary: Antiviral Efficacy in the JUNV Guinea Pig Model
Antiviral AgentRoute of AdministrationDosageSurvival Rate (%)Effect on Viral Titers
Favipiravir Intraperitoneal (i.p.)300 mg/kg/day78%Undetectable levels in serum and tissues
Oral (p.o.)300 mg/kg/day20%N/A
Ribavirin Intraperitoneal (i.p.)Varied33-40%Virus could not be detected in treated animals

Data compiled from published studies.[1][8][10][12]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes described, the following diagrams illustrate the Tacaribe virus entry pathway and the experimental design for this compound evaluation.

Tacaribe_Virus_Entry_and_LHF535_Inhibition Tacaribe Virus Entry and this compound Inhibition Pathway cluster_virus Tacaribe Virus cluster_cell Host Cell V Virion Receptor Host Cell Receptor V->Receptor 1. Attachment GP Glycoprotein Complex (GP1/GP2/SSP) Endosome Endosome Receptor->Endosome 2. Endocytosis Membrane Fusion Endosome->Membrane Fusion 3. pH-dependent Conformational Change LHF535 This compound LHF535->GP Inhibits Viral RNA Release Viral RNA Release Membrane Fusion->Viral RNA Release 4. Fusion & Release

Caption: Arenavirus entry pathway and the inhibitory action of this compound.

LHF535_TCRV_Model_Workflow Experimental Workflow for this compound Efficacy in AG129 Mice start Start acclimatization Acclimatization of AG129 Mice start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment_start Day -0.5: This compound or Vehicle (Oral Gavage) randomization->treatment_start challenge Day 0: TCRV Challenge (200 PFU, i.p.) treatment_start->challenge daily_treatment Days 1-13: Daily Dosing challenge->daily_treatment monitoring Daily Monitoring: Survival, Weight, Clinical Signs daily_treatment->monitoring titer_collection Day 7: Sacrifice Subgroup for Viral Titers daily_treatment->titer_collection end_survival End of Study: Record Final Survival monitoring->end_survival

Caption: Workflow of the this compound study in the lethal Tacaribe virus model.

Conclusion

The lethal Tacaribe virus infection model in AG129 mice serves as a valuable and validated platform for the preclinical assessment of antiviral candidates against New World arenaviruses. The data presented herein demonstrates the potent in vivo efficacy of this compound in this model, with high survival rates and significant reduction in viral replication at therapeutic doses. When compared to other antivirals like favipiravir and ribavirin tested in the more stringent Junín virus guinea pig model, this compound shows a promising profile. These findings strongly support the continued development of this compound as a potential therapeutic for arenaviral hemorrhagic fevers. The detailed protocols and comparative data provided in this guide aim to assist researchers in the design and interpretation of future preclinical studies in this field.

References

Synergistic Antiviral Effects of LHF-535 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

LHF-535, a novel antiviral agent, has demonstrated significant promise in preclinical studies, particularly when used in combination with other antiviral drugs. This guide provides a comprehensive comparison of the synergistic effects of this compound with other compounds, supported by experimental data, to inform ongoing research and development efforts in the field of antiviral therapies. The primary focus is on its activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans.

Executive Summary

This compound is a potent viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) (GP) complex.[1][][3] Its mechanism of action involves stabilizing the pre-fusion conformation of the GP2 subunit, thereby preventing the fusion of the viral and host cell membranes, a critical step for viral entry.[1][3] This distinct mechanism provides a strong rationale for combination therapy with antiviral agents that target different stages of the viral life cycle.

This guide details the synergistic interactions of this compound with two key RNA-dependent RNA polymerase (RdRp) inhibitors: favipiravir (B1662787) and ribavirin (B1680618). Experimental data from in vivo and in vitro studies demonstrate that these combinations lead to enhanced antiviral efficacy against Junín virus (JUNV) and Lassa virus (LASV), respectively.

This compound and Favipiravir: A Potent Combination Against Junín Virus

A study in a lethal guinea pig model of Junín virus infection revealed a strong synergistic effect when this compound was co-administered with a sub-optimal dose of favipiravir.[4][5] While monotherapy with either this compound or favipiravir only delayed the onset of severe disease, the combination therapy provided complete protection against mortality.[4][5]

Quantitative Data Summary
Treatment GroupDosageSurvival RateViremia (Day 11 p.i.)Liver Titer (Day 11 p.i.)Spleen Titer (Day 11 p.i.)
PlaceboVehicle0%> 6 log10 CCID50/mL> 6 log10 CCID50/g> 6 log10 CCID50/g
This compound50 mg/kg, once dailyDelayed disease onset, no survival data providedDetectable in some animalsDetectable in some animalsDetectable in some animals
Favipiravir250 mg/kg/day, twice dailyDelayed disease onset, no survival data providedDetectable in some animalsDetectable in some animalsDetectable in some animals
This compound + Favipiravir50 mg/kg this compound + 250 mg/kg/day Favipiravir100%UndetectableUndetectableUndetectable

p.i. = post-infection; CCID50 = 50% cell culture infectious dose

Experimental Protocol: Junín Virus Infection in Guinea Pigs
  • Animal Model: Hartley guinea pigs.

  • Virus Strain: Junín virus (Romero strain).

  • Infection: Animals were challenged with 1000 CCID50 of JUNV via intraperitoneal (i.p.) injection.

  • Treatment Initiation: Treatment began 3 days post-infection.

  • Drug Administration:

    • This compound was administered at 50 mg/kg once daily by i.p. injection.

    • Favipiravir was administered at a total daily dose of 250 mg/kg, split into two i.p. injections per day.

    • The combination group received both drugs as described above.

    • The placebo group received the vehicle.

  • Duration of Treatment: 8 or 14 days.

  • Endpoints: Survival, clinical scores, body weight, temperature, and viral load in serum, liver, and spleen were monitored. Viral titers were quantified on day 11 post-infection.

This compound and Ribavirin: Synergistic Inhibition of Lassa Virus

In vitro studies using Vero E6 cells have demonstrated a significant synergistic effect between this compound and ribavirin in inhibiting Lassa virus infection.[6][7][8] The combination of these two drugs, which target viral entry and RNA replication respectively, resulted in a greater inhibitory effect than either drug alone.

Quantitative Data Summary

The synergistic interaction between this compound and ribavirin against Lassa virus in Vero E6 cells was quantified using MacSynergy II software.

Drug CombinationSynergy Volume (nM²%)Interpretation
This compound + Ribavirin377.57Strong Synergy (>100 nM²%)
Experimental Protocol: Lassa Virus Synergy Assay in Vero E6 Cells
  • Cell Line: Vero E6 cells.

  • Virus Strain: Lassa virus.

  • Methodology: Immunofluorescence assay (IFA).

  • Procedure:

    • Vero E6 cells were seeded in 96-well plates.

    • Cells were pre-incubated with various concentrations of this compound, ribavirin, or the combination of both for 1 hour at 37°C.

    • Cells were then infected with Lassa virus.

    • After 48 hours of incubation, the cells were fixed and stained with an anti-LASV nucleoprotein (NP) antibody to identify infected cells.

    • The number of infected cells was quantified to determine the inhibitory effect of the drug combinations.

  • Data Analysis: The synergy between this compound and ribavirin was calculated using the MacSynergy II software.

Mechanism of Synergistic Action

The observed synergy between this compound and RdRp inhibitors stems from their complementary mechanisms of action, targeting two distinct and essential stages of the arenavirus life cycle.

Synergy_Mechanism cluster_virus Arenavirus Life Cycle cluster_drugs Drug Intervention Viral_Entry Viral Entry (Fusion) Viral_Replication Viral RNA Replication Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly & Budding Viral_Replication->Viral_Assembly This compound This compound This compound->Viral_Entry Inhibits Synergy Synergistic Effect RdRp_Inhibitors Favipiravir / Ribavirin RdRp_Inhibitors->Viral_Replication Inhibits InVivo_Workflow Animal_Model Select Animal Model (e.g., Guinea Pig) Virus_Challenge Infect with Virus (e.g., Junín Virus) Animal_Model->Virus_Challenge Group_Allocation Allocate Animals to Treatment Groups Virus_Challenge->Group_Allocation Treatment Administer Drugs (Placebo, Drug A, Drug B, A+B) Group_Allocation->Treatment Monitoring Monitor Clinical Signs, Survival, Weight, Temp. Treatment->Monitoring Sample_Collection Collect Samples (Blood, Tissues) Monitoring->Sample_Collection Viral_Load_Analysis Quantify Viral Load Sample_Collection->Viral_Load_Analysis Data_Analysis Analyze Data for Synergistic Effects Viral_Load_Analysis->Data_Analysis

References

LHF-535: A Comparative Analysis of Efficacy Against Emerging Arenaviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of pathogenic arenaviruses, the causative agents of severe hemorrhagic fevers such as Lassa fever, pose a significant and ongoing public health threat. With limited therapeutic options available, the development of effective antiviral agents is a critical priority. This guide provides a comparative analysis of LHF-535, a promising investigational antiviral, against other therapeutic alternatives for emerging arenaviruses. The information is supported by experimental data to aid researchers and drug development professionals in their evaluation of potential treatment strategies.

Overview of this compound

This compound is an orally available, small-molecule viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) (GP) complex.[1][2] It is an optimized analog of the benzimidazole (B57391) derivative ST-193.[1][3] The mechanism of action of this compound involves binding to the GP complex and stabilizing its pre-fusion conformation, thereby preventing the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[1] This effectively blocks viral entry into the host cell. This compound has demonstrated potent and broad-spectrum in vitro activity against a range of arenaviruses and has shown protective efficacy in animal models of arenavirus infection.[1][3][4][5]

Comparative In Vitro Efficacy

The in vitro potency of this compound has been evaluated against various arenaviruses, primarily through lentiviral pseudotype infectivity assays and plaque reduction neutralization tests. The following tables summarize the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) data for this compound and key comparator compounds.

Table 1: In Vitro Efficacy of this compound Against Emerging Arenaviruses

VirusAssay TypeCell LineEC50/IC50Selectivity Index (SI)
Lassa virus (various lineages)Pseudotype InfectivityHEK293T/17Sub-nanomolar IC50[1]>10,000
Lassa virus (Josiah)Plaque ReductionVero1.4 nM IC50[6]>7,143
Junin virusPseudotype InfectivityHEK293T/17<1 µM EC50[]>10
Junin virusPlaque ReductionVero0.62 nM IC50[6]>16,129
Machupo virusPseudotype InfectivityHEK293T/17<1 µM EC50[]>10
Machupo virusPlaque ReductionVero3.1 nM IC50[6]>3,226
Guanarito virusPlaque ReductionVero0.44 nM IC50[6]>22,727
Sabia virusPseudotype InfectivityHEK293T/170.2 - 12 nM IC50[8]-
Tacaribe virusPlaque ReductionVeroPotent Inhibition[8]-

Note: The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50 or IC50. A higher SI indicates greater selectivity for viral targets over host cells. The CC50 for this compound in Vero cells is >10 µM.[9]

Table 2: Comparative In Vitro Efficacy of Antiviral Agents Against Arenaviruses

CompoundVirusAssay TypeCell LineEC50/IC50
This compound Lassa virusPseudotype InfectivityHEK293T/17Sub-nanomolar IC50[1]
Junin virusPlaque ReductionVero0.62 nM IC50[6]
Machupo virusPlaque ReductionVero3.1 nM IC50[6]
ST-193 Lassa virusPseudotype InfectivityHEK293T/171.6 nM IC50[8]
Junin virusPlaque ReductionVero0.62 nM IC50[6]
Machupo virusPlaque ReductionVero3.1 nM IC50[6]
Guanarito virusPlaque ReductionVero0.44 nM IC50[6]
Sabia virusPseudotype InfectivityHEK293T/170.2 - 12 nM IC50[8]
Favipiravir (T-705) Lassa virusVirus Yield ReductionVero1.7-11.1 µg/mL EC90[10]
Junin virusCytopathic EffectVero0.79-0.94 µg/mL EC50[10]
Pichinde virusCytopathic EffectVero0.79-0.94 µg/mL EC50[10]
Tacaribe virusCytopathic EffectVero0.79-0.94 µg/mL EC50[10]
Arbidol Junin virusPseudotype InfectivityVero0.55 µM IC50[11]
LCMVPseudotype InfectivityVero2.51 µM IC50[11]
Pichinde virusPseudotype InfectivityVero7.4 µM IC50[12]
Tacaribe virus--5.8 µM EC50[11]
Ribavirin Lassa virus--Limited efficacy, significant side effects[11]

Comparative In Vivo Efficacy

Animal models are crucial for evaluating the therapeutic potential of antiviral candidates. This compound has demonstrated significant efficacy in both mouse and guinea pig models of arenavirus infection.

Table 3: In Vivo Efficacy of this compound in Animal Models

Animal ModelVirusThis compound Treatment RegimenKey Outcomes
AG129 Mice[1]Tacaribe virus10 or 30 mg/kg/day, oralProtected mice from lethal challenge; Dramatically reduced viral titers in plasma, spleen, and liver.[1]
AG129 Mice[1]Tacaribe virus10 mg/kg/day, oral (initiated up to 72h post-infection)100% survival when treatment was initiated up to 48h post-challenge.[1]
Strain 13 Guinea Pigs[3][5]Lassa virus50 mg/kg/day, intraperitoneal (initiated 1 or 3 days post-infection)100% survival; Reduced viremia and clinical signs of disease.[3][5]

Table 4: Comparative In Vivo Efficacy of Antiviral Agents

CompoundAnimal ModelVirusTreatment RegimenKey Outcomes
This compound Strain 13 Guinea PigsLassa virus50 mg/kg/day, IP100% survival.[3][5]
ST-193 Strain 13 Guinea PigsLassa virus25 or 80 mg/kg/day, IP62.5% survival; Reduced viremia.[3][6]
Favipiravir (T-705) HamsterPichinde virus-Effective in pre- and post-exposure prophylaxis.[13]
Ribavirin Guinea PigsLassa virus-0% survival in one study.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other arenavirus inhibitors.

Lentiviral Pseudotype Infectivity Assay

This assay is a common method for evaluating viral entry inhibitors in a lower biosafety containment setting.

  • Pseudovirus Production: Co-transfection of HEK293T cells with plasmids encoding the arenavirus glycoprotein (GP) of interest, a lentiviral packaging construct (e.g., pCMV-ΔR8.2), and a lentiviral vector encoding a reporter gene (e.g., luciferase or GFP).

  • Compound Treatment: Seeding of target cells (e.g., HEK293T/17 or Vero) in 96-well plates and treatment with serial dilutions of the test compound.

  • Infection: Addition of the pseudovirus-containing supernatant to the treated cells.

  • Readout: After a defined incubation period (e.g., 48-72 hours), the reporter gene expression is quantified (e.g., luminescence or fluorescence measurement).

  • Data Analysis: Calculation of IC50 values by fitting the dose-response curves to a nonlinear regression model.

Plaque Reduction Neutralization Test (PRNT)

This is a functional assay that measures the ability of an antiviral compound to inhibit the formation of viral plaques.

  • Cell Seeding: Plating of susceptible cells (e.g., Vero E6) in 6- or 12-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Pre-incubation of a known concentration of infectious virus with serial dilutions of the test compound.

  • Infection: Inoculation of the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and allow for plaque formation.

  • Visualization: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.

In Vivo Efficacy Studies in Animal Models

These studies are critical for assessing the therapeutic potential of a drug candidate in a living organism.

  • Animal Model Selection: Choice of an appropriate animal model that recapitulates key aspects of human arenavirus disease (e.g., AG129 mice for Tacaribe virus, Strain 13 guinea pigs for Lassa virus).

  • Virus Challenge: Infection of the animals with a lethal dose of the arenavirus via a relevant route of administration (e.g., intraperitoneal or intranasal).

  • Treatment Regimen: Administration of the test compound at various doses, routes (e.g., oral gavage, intraperitoneal injection), and schedules (e.g., pre- or post-exposure).

  • Monitoring: Daily monitoring of animal weight, clinical signs of illness, and survival.

  • Viremia and Tissue Tropism: Collection of blood and tissue samples at various time points to quantify viral loads (e.g., by plaque assay or RT-qPCR).

  • Data Analysis: Comparison of survival curves, viral titers, and clinical scores between treated and control groups.

Visualizing the Arenavirus Entry Pathway and Experimental Workflow

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Arenavirus_Entry_Pathway Virion Arenavirus Virion (GPC, GP1, GP2, SSP) Receptor Host Cell Receptor (α-DG or TfR1) Virion->Receptor Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Endosome Early/Late Endosome Endocytosis->Endosome pH_Drop pH Drop (Acidification) Endosome->pH_Drop 3. Trafficking Fusion Membrane Fusion pH_Drop->Fusion Release Viral RNP Release into Cytoplasm Fusion->Release 5. Fusion Pore Formation LHF535 This compound LHF535->Fusion Inhibits

Caption: Arenavirus entry pathway and the inhibitory action of this compound.

Antiviral_Testing_Workflow Pseudotype Pseudotype Infectivity Assay AnimalModel Animal Model (Mouse/Guinea Pig) Pseudotype->AnimalModel Lead Candidate Selection PRNT Plaque Reduction Neutralization Test PRNT->AnimalModel Yield Virus Yield Reduction Assay Yield->AnimalModel Challenge Viral Challenge AnimalModel->Challenge Treatment Drug Treatment Challenge->Treatment Monitoring Monitoring (Survival, Clinical Score) Treatment->Monitoring ViralLoad Viral Load Analysis (Tissues/Blood) Monitoring->ViralLoad

Caption: General workflow for preclinical arenavirus antiviral testing.

References

Safety Operating Guide

Essential Guidance for the Safe Handling and Disposal of LHF-535

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the antiviral compound LHF-535, adherence to proper safety and disposal protocols is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a summary of its known chemical and physical properties and outlines a general procedure for its safe disposal based on standard laboratory practices for chemical waste.

Chemical and Physical Properties of this compound

The following table summarizes the key quantitative data for this compound, an antiviral agent identified as a small-molecule viral entry inhibitor.[1][2][3]

PropertyValueSource
Molecular Formula C27H28N2O2[1][3]
Molecular Weight 412.52 g/mol [1]
CAS Number 1450929-77-7[1][3]
Appearance Solid powder[3]
Purity >98%[3]
Solubility in DMSO 96.67 mg/mL (234.34 mM)[1]
Solubility in Water < 0.1 mg/mL (insoluble)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 1 year[1]

Experimental Protocols: Solubility and Formulation

Solubility Preparation: For creating a stock solution, this compound is soluble in DMSO.[1][3] Sonication is recommended to aid dissolution.[1]

In Vivo Formulation: A suggested formulation for in vivo experiments consists of a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, yielding a concentration of 3.3 mg/mL (8 mM).[1] It is advised to add the solvents sequentially and ensure the solution is clear before adding the next component. Heating and/or sonication can be used to assist in dissolving the compound. It is recommended to prepare and use this working solution immediately.[1]

Disposal Procedures for this compound

In the absence of a specific Safety Data Sheet for this compound, a conservative approach to disposal is required, treating it as a potentially hazardous chemical. The following procedure is based on general best practices for laboratory chemical waste disposal. Always consult and adhere to your institution's specific safety guidelines and local, state, and federal regulations.

Logical Workflow for this compound Disposal:

LHF535_Disposal_Workflow cluster_prep Step 1: Preparation and PPE cluster_waste_collection Step 2: Waste Segregation and Collection cluster_disposal Step 3: Final Disposal A Consult Institutional and Local Regulations B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves C Segregate Waste: - Solid Waste (unused powder, contaminated consumables) - Liquid Waste (solutions containing this compound) A->C Proceed to D Collect in Designated, Labeled, and Leak-Proof Waste Containers E Store Waste Container in a Designated Hazardous Waste Accumulation Area C->E Proceed to F Arrange for Pickup by Certified Hazardous Waste Disposal Service

Caption: General Disposal Workflow for this compound.

Step-by-Step Guidance:

  • Consult Regulations: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Adhere to all local, state, and federal regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder, as well as any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not pour solutions down the drain.

  • Container Labeling: Ensure all waste containers are properly labeled with the full chemical name ("this compound"), concentration (if applicable), and the appropriate hazard warnings as per your institution's policy.

  • Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service. Do not attempt to dispose of the chemical waste through standard trash or sewer systems.

References

Navigating the Safe Handling and Disposal of Lhf-535: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Lhf-535, a potent antiviral agent. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety information, building trust by providing value beyond the product itself.

Immediate Safety and Handling Protocols

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its nature as a small-molecule antiviral agent soluble in Dimethyl Sulfoxide (DMSO) dictates a stringent set of safety protocols. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is often dissolved in DMSO, a substance known for its ability to rapidly penetrate the skin, a comprehensive PPE strategy is non-negotiable.[1][2] Any substance dissolved in DMSO can be carried through the skin and into the bloodstream.[2]

PPE CategoryRecommended EquipmentKey Considerations
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene).[1][2]Standard nitrile gloves are not recommended as they can degrade upon contact with DMSO.[1][2] Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Essential to protect against splashes, especially when handling solutions.
Body Protection A fully buttoned lab coat.Provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any aerosols or vapors.
Operational Workflow: From Preparation to Use

A standardized workflow is crucial for minimizing risks associated with handling this compound.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh this compound Powder gather_materials->weigh Proceed to handling dissolve Dissolve in DMSO weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Proceed to cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe arenavirus_entry_inhibition cluster_virus Arenavirus cluster_cell Host Cell virus Virion gp Envelope Glycoprotein (GP) receptor Cell Surface Receptor gp->receptor Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome fusion Membrane Fusion endosome->fusion release Viral RNA Release fusion->release lhf535 This compound lhf535->gp Binds to GP inhibition->fusion Inhibits Conformational Change

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lhf-535
Reactant of Route 2
Reactant of Route 2
Lhf-535

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.